PENTAMETHYLCYCLOPENTASILOXANE
Description
The exact mass of the compound Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C5H15O5Si5/c1-11-6-12(2)8-14(4)10-15(5)9-13(3)7-11/h1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNGSQUVTIDKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1O[Si](O[Si](O[Si](O[Si](O1)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15O5Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871154 | |
| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6166-86-5 | |
| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006166865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8,10-pentamethylcyclopentasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: A Molecule of Versatility and Precision
An In-depth Technical Guide to the Synthesis Pathways of Pentamethylcyclopentasiloxane
This compound, often denoted as D5H in industrial shorthand, represents a cornerstone molecule in the field of organosilicon chemistry. Its unique structure—a five-membered ring of alternating silicon and oxygen atoms, with five appended methyl groups—imparts a distinct profile of low viscosity, high thermal stability, and specific reactivity.[1] This guide is crafted for researchers, scientists, and drug development professionals who seek not just to synthesize this compound, but to understand the fundamental principles that govern its formation. We will move beyond rote protocols to explore the causality behind experimental choices, enabling rational control over the synthesis process. This molecule serves as a critical building block for novel silicone-based polymers, a crosslinking agent in advanced polymer networks, and a precursor for specialized materials in nanotechnology and electronics.[2][3] Our exploration will be grounded in two primary philosophies of chemical synthesis: the "bottom-up" construction via hydrolysis and condensation, and the "top-down" or equilibrium-driven approach of ring-opening polymerization and depolymerization.
Part 1: The "Bottom-Up" Pathway: Hydrolysis and Controlled Condensation of Methylchlorosilanes
This is the foundational and most prevalent industrial method for producing a range of cyclic siloxanes, including this compound.[2] The strategy involves constructing the siloxane backbone from monomeric precursors through the formation of highly reactive silanol intermediates.
Causality and Core Mechanism
The synthesis hinges on the co-hydrolysis of a precise mixture of methyl-substituted chlorosilanes. The fundamental reaction is the rapid hydrolysis of the Si-Cl bond upon contact with water, which generates a silanol (Si-OH) group and hydrogen chloride (HCl).[2][4] These silanol intermediates are inherently unstable and readily undergo condensation—the formation of a siloxane (Si-O-Si) bond with the elimination of a water molecule.[2]
The reaction can be generalized as follows: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl[2] CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl
The resulting silanediols, dimethylsilanediol and methylsilanediol, then co-condense. The process is a delicate balance between intramolecular condensation (leading to cyclic species) and intermolecular condensation (leading to linear polymers). To favor the formation of the desired this compound (a five-unit ring), the stoichiometry of the precursors and the reaction conditions must be meticulously controlled. The process is highly exothermic, and temperature management is critical to prevent runaway side reactions.[5] The yield of cyclic siloxanes typically ranges from 10-20% of the total hydrolysate, depending on conditions like pH, temperature, and water-to-silane ratio.[5]
Precursor Synthesis: The Müller-Rochow Direct Process
The essential chlorosilane precursors are themselves synthesized on an industrial scale via the Müller-Rochow "Direct Process." This involves reacting powdered silicon metal with methyl chloride gas at high temperatures (around 300°C) over a copper catalyst.[5][6] This yields a mixture of methylchlorosilanes, with dichlorodimethylsilane ((CH₃)₂SiCl₂) being the primary product, which is then purified by distillation.[6]
Visualizing the Hydrolysis Workflow
The following diagram illustrates the logical flow from raw materials to the purified cyclic product.
Caption: Workflow for the industrial synthesis of D5H via the hydrolysis pathway.
Experimental Protocol: Laboratory-Scale Co-Hydrolysis
This protocol is a representative methodology and must be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosilanes are corrosive and react vigorously with moisture, releasing HCl gas.[4]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser. Place the flask in an ice-water bath to manage the reaction temperature.[7]
-
Reagent Preparation: In the dropping funnel, place a stoichiometric amount of deionized water. In the reaction flask, add a solvent such as diethyl ether or toluene, followed by the precise mixture of dichlorodimethylsilane and dichloromethylsilane. A typical molar ratio would be calculated to achieve an average of one hydrogen and five methyl groups per five silicon atoms in the final product mixture.
-
Hydrolysis: Begin vigorous stirring and cool the flask to below 15°C.[7] Add the water dropwise from the dropping funnel to the chlorosilane solution. The rate of addition must be carefully controlled to keep the internal temperature below 25°C.[7] A vigorous reaction will occur, with the evolution of HCl gas.[4] This stage will take approximately 20-30 minutes.
-
Condensation/Equilibration: After the water addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the condensation reactions proceed toward equilibrium.
-
Workup: Carefully transfer the reaction mixture to a separatory funnel. The mixture will separate into an organic phase and an aqueous phase containing HCl.[7] Separate the layers. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of linear and cyclic siloxanes, is purified by fractional vacuum distillation to isolate this compound based on its boiling point.[5]
Part 2: The Equilibrium Pathway: Ring-Opening Polymerization and Depolymerization
While seemingly counterintuitive, the polymerization of cyclic siloxanes provides a sophisticated route to specific cyclic structures through the principle of chemical equilibrium. This pathway is less about direct construction and more about controlled rearrangement.
Causality and Core Mechanism
Ring-opening polymerization (ROP) involves the cleavage of the Si-O-Si bond in a cyclic monomer, such as octamethylcyclotetrasiloxane (D4), by a catalyst to form a linear, reactive species.[8][9] This species then propagates by attacking other cyclic monomers, extending the polymer chain.
However, the active end of a growing polymer chain can also attack a Si-O-Si bond within its own chain. This intramolecular reaction, known as "back-biting," results in the cleavage of a smaller cyclic unit and a shortened linear chain.[10] Concurrently, chain transfer reactions can occur where the active center of one polymer attacks another chain, leading to a redistribution of molecular weights.[10]
This cascade of reactions—propagation, back-biting, and chain transfer—ultimately leads to a thermodynamic equilibrium between the linear polymer and a distribution of unstrained cyclic oligomers, primarily D4, D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane).[5][11] By starting with a high molecular weight polysiloxane and a suitable catalyst, one can drive the reaction backward (depolymerization) to generate a mixture of cyclic compounds, from which the desired this compound can be isolated.
Catalysis: The Engine of Equilibrium
The key to controlling ROP and depolymerization is the catalyst, which can be either anionic or cationic.[11]
-
Anionic Catalysts: These are the most common for industrial synthesis. Examples include alkali metal hydroxides (e.g., KOH), silanolates, and alkoxides.[12][13] The nucleophilic hydroxide or silanolate ion attacks a silicon atom in the siloxane ring, cleaving the Si-O bond and creating a new, reactive silanolate end-group that propagates the reaction.
-
Cationic Catalysts: Strong protic acids or Lewis acids can initiate polymerization by protonating an oxygen atom in the siloxane ring, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack.[9]
-
Organocatalysts: Recent advances have demonstrated the use of binary organocatalytic systems, such as organic bases paired with (thio)ureas, to achieve precision synthesis with suppressed side reactions.[14]
Visualizing the ROP Equilibrium
The diagram below illustrates the dynamic equilibrium between a linear polysiloxane and various cyclic species.
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hydrolysis-condensation method for pentamethylcyclopentasiloxane
An In-depth Technical Guide to the Synthesis of Pentamethylcyclopentasiloxane via the Hydrolysis-Condensation Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis-condensation method for the synthesis of 2,4,6,8,10-pentamethylcyclopentasiloxane (D₅H), a versatile organosilicon compound with significant applications in materials science, nanotechnology, and polymer chemistry. As a key reagent in the preparation of advanced cyclolinear polysiloxanes and hybrid polyurethanes, a robust and well-understood synthetic protocol for D₅H is paramount.[1] This document, structured from the perspective of a Senior Application Scientist, delves into the core chemical principles, provides a detailed experimental protocol, and explains the critical causality behind methodological choices to ensure reproducibility and high yield. The guide is designed to be a self-validating system, integrating in-process controls and analytical characterization to ensure the synthesis of a high-purity final product.
Introduction to this compound (D₅H)
This compound, a member of the cyclosiloxane family, is a cyclic compound composed of five repeating methylhydridosiloxane units. Its unique structure, featuring reactive Si-H bonds on a stable siloxane backbone, makes it a valuable precursor and building block in advanced materials synthesis.[2]
1.1 Chemical Identity and Structure
The defining feature of D₅H is its five-membered ring of alternating silicon and oxygen atoms, with each silicon atom bonded to one methyl group and one hydrogen atom.
-
Chemical Name: 2,4,6,8,10-Pentamethylcyclopentasiloxane
-
Common Abbreviation: D₅H
-
CAS Number: 6166-86-5
-
Molecular Formula: C₅H₂₀O₅Si₅[3]
-
Structure: A cyclic arrangement of [-Si(CH₃)(H)O-]₅ units.
1.2 Physicochemical Properties
The physical and chemical properties of D₅H are summarized in the table below. Its liquid state at room temperature and relatively low boiling point are advantageous for handling and purification.
| Property | Value | Source |
| Molecular Weight | 300.64 g/mol | |
| Appearance | Colorless Liquid | |
| Density | 1.003 g/mL at 25 °C | |
| Boiling Point | 192-193 °C | |
| Flash Point | 37 °C (closed cup) | |
| Refractive Index | n20/D 1.393 |
1.3 Applications in Research and Industry
D₅H is a critical reagent for creating polymers with tailored properties. It is a primary building block for synthesizing novel silicone-based materials, including:
-
Cyclolinear Polysiloxanes (CLPSs): Polymers with unique architectures that combine the flexibility of linear chains with the rigidity of cyclic units.[2]
-
Hybrid Polyurethanes: Used to impart specific thermal and mechanical properties to polyurethane networks.[1]
-
Functional Materials: Serves as a crosslinking or reinforcing agent in the formation of advanced polymer networks, such as amphiphilic networks for biomedical applications and solid polymer electrolytes for batteries.[2]
Core Principles of the Hydrolysis-Condensation Pathway
The synthesis of D₅H is principally achieved through the controlled hydrolysis of a suitable organochlorosilane precursor, followed by the condensation of the resulting unstable silanol intermediates.[2][3] The entire process is a delicate balance between intermolecular reactions, which lead to linear polymers, and intramolecular reactions, which yield the desired cyclic products.
2.1 The Precursor: Methyldichlorosilane (CH₃SiHCl₂)
The choice of precursor is the most critical factor in determining the final product. To obtain the (CH₃HSiO) repeating unit, methyldichlorosilane is the ideal starting material. This bifunctional monomer possesses two reactive chlorine atoms, which are susceptible to hydrolysis, allowing for chain propagation and cyclization.
2.2 Step 1: Hydrolysis – Formation of Silanols
The first step is the rapid, exothermic hydrolysis of methyldichlorosilane upon contact with water. The two chlorine atoms are replaced by hydroxyl (-OH) groups, forming the highly unstable intermediate, methylsilanediol (CH₃SiH(OH)₂) and liberating hydrochloric acid (HCl).[2][4]
Reaction: CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl[2]
This reaction is extremely fast and difficult to control. The resulting silanol is not isolable and immediately begins to react further.[2]
2.3 Step 2: Condensation – Formation of Siloxane Bonds
The silanol intermediates undergo condensation, where two hydroxyl groups react to form a stable siloxane (Si-O-Si) bond and a molecule of water.[4][5] This can occur in two competing ways:
-
Intermolecular Condensation: Reaction between two separate silanol molecules, leading to the formation of linear oligomers and polymers.
-
Intramolecular Condensation: Reaction between hydroxyl groups on the same linear oligomer, leading to the formation of a cyclic molecule. This is the desired pathway for D₅H synthesis.
The process establishes a complex ring-chain equilibrium, where linear polymers and cyclic species of various ring sizes (D₃H, D₄H, D₅H, etc.) coexist.[6][7]
2.4 Controlling Cyclization to Favor D₅H
The key to a successful synthesis is steering the reaction equilibrium toward the desired pentamer. This is achieved by manipulating reaction conditions:
-
Concentration: Carrying out the hydrolysis in a dilute solution, typically using a non-reactive solvent like diethyl ether or toluene, favors intramolecular cyclization over intermolecular polymerization. High concentrations promote the formation of long-chain polymers.
-
Temperature: The hydrolysis of chlorosilanes is highly exothermic.[8] Maintaining a low temperature (e.g., 0-15 °C) is crucial to moderate the reaction rate, prevent unwanted side reactions, and influence the distribution of cyclic species.
-
Catalysis: After the initial hydrolysis, the product mixture can be treated with an acid or base catalyst (e.g., KOH) and heated. This process, known as equilibration, re-cleaves and re-forms siloxane bonds, driving the mixture towards the thermodynamically most stable distribution of rings, from which the desired D₅H can be isolated.[6]
Below is a diagram illustrating the mechanistic pathway from the precursor to the final cyclic product.
Caption: Mechanistic pathway for D₅H synthesis.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis designed for high yield and purity. It is a self-validating system where careful control over reaction parameters ensures the desired outcome.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Methyldichlorosilane (CH₃SiHCl₂) | ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Diethyl Ether (anhydrous) | ≥99.7% | Fisher Scientific | Used as the reaction solvent. |
| Deionized Water | High Purity | - | |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying the organic phase. |
3.2 Equipment Setup
-
Three-neck round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel (125 mL)
-
Condenser with a drying tube (filled with CaCl₂)
-
Low-temperature bath (ice-water or cryocooler)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Fractional distillation apparatus
3.3 Step-by-Step Synthesis Procedure
-
Preparation: Assemble the three-neck flask with the mechanical stirrer, condenser, and dropping funnel in a fume hood. Place the entire apparatus in the low-temperature bath and cool to 0-5 °C.
-
Reagent Charging: Charge the flask with 200 mL of anhydrous diethyl ether and begin stirring. Add 23 g (0.2 mol) of methyldichlorosilane to the dropping funnel.
-
Controlled Hydrolysis: Slowly add the methyldichlorosilane from the dropping funnel to the stirred diethyl ether over a period of approximately 1 hour. Causality Check: A slow addition rate is critical to dissipate the heat from the exothermic reaction and prevent a dangerous temperature spike.[8]
-
Water Addition: After the silane has been added, add 7.2 mL (0.4 mol) of deionized water to the dropping funnel. Add the water dropwise to the reaction mixture over 1-2 hours. Maintain the temperature below 15 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Completion: Once all the water is added, allow the mixture to stir for an additional 2 hours at low temperature, then let it slowly warm to room temperature and stir for another hour.
-
Workup - Phase Separation: Carefully transfer the reaction mixture to a separatory funnel. The mixture will separate into an upper organic (ether) layer and a lower aqueous layer containing HCl. Drain and discard the aqueous layer.
-
Neutralization: Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining HCl. Repeat until the aqueous wash is no longer acidic (test with pH paper). Self-Validation: The cessation of gas evolution during the bicarbonate wash indicates complete neutralization of the acid.
-
Drying: Drain the ether layer into a clean flask and dry it over anhydrous magnesium sulfate for 30 minutes.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude oil is a mixture of cyclic and linear siloxanes. Purify the mixture via vacuum fractional distillation to isolate the D₅H fraction (boiling point ~192 °C at atmospheric pressure).
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for D₅H synthesis.
Characterization and Quality Control
Confirming the identity and purity of the synthesized D₅H is essential. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Result / Key Feature |
| FTIR Spectroscopy | - Strong Si-O-Si stretching band (~1080-1020 cm⁻¹)- Sharp Si-H stretching band (~2160 cm⁻¹)- C-H stretching from methyl groups (~2960 cm⁻¹)- Absence of a broad -OH band (~3200-3600 cm⁻¹) indicates complete condensation. |
| ¹H NMR Spectroscopy | - Multiplet corresponding to the Si-H proton.- Doublet corresponding to the Si-CH₃ protons (split by the H on the same Si). |
| ²⁹Si NMR Spectroscopy | - A characteristic chemical shift for the silicon atoms in the D₅H ring. |
| GC-MS | - A primary peak corresponding to the mass of D₅H (m/z = 300).- Used to determine purity and identify other cyclic oligomers (D₃H, D₄H, etc.) as minor impurities. |
References
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Wikipedia. (n.d.). Decamethylcyclopentasiloxane. Retrieved from [Link]
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Abel, E. (2000). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. Retrieved from [Link]
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Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Retrieved from [Link]
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Cyclosiloxanes: From Kipping’s "Sticky Mess" to High-Precision Pharmaceutical Excipients
Executive Summary
Cyclosiloxanes (cyclic volatile methyl siloxanes, cVMS) represent a unique class of organosilicon compounds characterized by a repeating
The Genesis of Silicones: A Century of Chemical Evolution
The "Ketone" Misconception (1901–1930s)
The history of cyclosiloxanes is rooted in a fundamental nomenclature error. In the early 20th century, Frederic Stanley Kipping (University of Nottingham) synthesized compounds with the empirical formula
However, silicon is a third-row element and does not readily form stable double bonds with oxygen (
The Industrial Turning Point (1940)
The paradigm shifted in 1940 when Eugene Rochow (General Electric) and Richard Müller (independently in Germany) developed the Direct Process . Unlike Kipping’s Grignard-based synthesis, which was unscalable, the Direct Process allowed for the mass production of chlorosilanes, the precursors to all modern silicones. This process transformed cyclosiloxanes from laboratory curiosities into the foundational feedstock of the silicone industry.
Industrial Synthesis & Fractionation Mechanisms[3]
The production of high-purity cyclosiloxanes (D3, D4, D5) is a multi-step chemical engineering workflow. It begins with the reduction of silica and culminates in the "cracking" of hydrolysates.
The Rochow-Müller Direct Process
Elemental silicon is reacted with methyl chloride in a fluidized bed reactor using a copper catalyst:
-
Primary Product: Dimethyldichlorosilane (DMDCS).[3]
-
Criticality: Purity of DMDCS is paramount; trichlorosilanes lead to crosslinking, while monochlorosilanes terminate chains prematurely.
Hydrolysis and Condensation
DMDCS is hydrolyzed to form a mixture of linear silanols and cyclic species:
This "hydrolysate" is an equilibrium mixture containing roughly 50% linear polymers and 50% cyclic oligomers (mostly D4).
Cracking and Distillation
To maximize the yield of cyclics, the linear hydrolysate undergoes thermal cracking in the presence of an alkaline catalyst (e.g., KOH). This process "unzips" the linear chains into volatile cyclics, which are continuously distilled off.
Visualization: Industrial Synthesis Workflow
Figure 1: The industrial pathway from raw silica to isolated cyclosiloxane monomers.[3] Note the "Cracking" step which converts linear hydrolysates back into useful cyclic volatiles.
Physicochemical Properties & Structure-Activity Relationships
The utility of cyclosiloxanes in drug development stems from their unique molecular architecture. The
Comparative Properties Table
| Property | D4 (Octamethylcyclotetrasiloxane) | D5 (Decamethylcyclopentasiloxane) | D6 (Dodecamethylcyclohexasiloxane) |
| CAS Number | 556-67-2 | 541-02-6 | 540-97-6 |
| Molecular Weight | 296.62 g/mol | 370.77 g/mol | 444.92 g/mol |
| Boiling Point | 175°C | 210°C | 245°C |
| Vapor Pressure (25°C) | 132 Pa | 20-30 Pa | 4.6 Pa |
| Log Kow (Octanol/Water) | 6.49 | 8.03 | 9.06 |
| Water Solubility | 56 ppb | 17 ppb | 5 ppb |
| Surface Tension | 18 mN/m | 18 mN/m | 19 mN/m |
The "Volatile Carrier" Effect
Unlike organic solvents (ethanol, acetone), cyclosiloxanes have low heats of vaporization (approx 45-50 kJ/mol for D5) relative to their molecular weight. This allows them to evaporate from the skin at body temperature without causing the cooling sensation or stinging associated with alcohols.
Biomedical & Pharmaceutical Applications[4][5][6][7][8]
In drug development, cyclosiloxanes (particularly D5/Cyclomethicone) are engineered as transient supersaturation promoters .
Mechanism of Action: Thermodynamic Activity
For a drug to penetrate the stratum corneum, its thermodynamic activity in the vehicle is a driving force.
-
Application: The drug is dissolved in a vehicle containing a volatile cyclosiloxane and a non-volatile co-solvent.
-
Evaporation: Upon application to the skin, the cyclosiloxane evaporates rapidly.
-
Supersaturation: The concentration of the drug in the remaining non-volatile phase increases, often exceeding its saturation solubility.
-
Penetration: This transient supersaturated state drives the drug into the skin before crystallization can occur.
Visualization: Transient Supersaturation Mechanism
Figure 2: The thermodynamic mechanism by which volatile cyclosiloxanes enhance transdermal drug delivery without permanently altering the skin barrier.
Regulatory Evolution & Environmental Fate[9]
The use of cyclosiloxanes is currently shaped by stringent regulatory pressures, primarily from the European Chemicals Agency (ECHA).
-
PBT/vPvB Status: D4, D5, and D6 have been identified as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[2][4]
-
REACH Restrictions: As of 2018/2020, wash-off cosmetic products containing >0.1% of D4 or D5 are restricted in the EU.
-
Pharma Exemption: Crucially for this audience, pharmaceutical products and medical devices are often subject to specific derogations or longer transition periods compared to cosmetics, but "green chemistry" reformulations are increasingly prioritizing non-cyclic alternatives or linear dimethicones.
Experimental Protocol: GC-MS Quantification of Residual Cyclics
Objective: Quantify trace D4/D5/D6 in a pharmaceutical matrix. Challenge: Linear silicones (PDMS) can degrade inside the hot GC injector port to form "false positive" cyclics (backbiting).
Reagents & Equipment
-
Solvent: Acetone (HPLC Grade) or n-Hexane.
-
Internal Standard (IS): n-Dodecane (approx. 0.1 mg/mL).[5]
-
Column: Capillary column, 30m x 0.25mm, 0.25µm film (e.g., DB-5ms or SUPELCOWAX-10).
-
Injector Liner: Deactivated single taper liner with minimal glass wool. Note: Active sites on glass wool catalyze PDMS degradation.
Workflow
-
Extraction: Weigh 1.0 g of sample into a vial. Add 10.0 mL of Solvent + IS solution.
-
Agitation: Vortex for 1 min; sonicate for 15 min. Allow phase separation (if applicable).
-
Injection: Inject 1 µL into GC.
-
Inlet Temp: 200°C (Keep as low as possible to minimize thermal degradation of the matrix).
-
Split Ratio: 10:1.
-
-
GC Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 250°C.
-
Hold 5 min.
-
-
MS Detection: SIM mode (Selected Ion Monitoring).
-
D4 Target Ion: m/z 281
-
D5 Target Ion: m/z 267
-
D6 Target Ion: m/z 341
-
Self-Validation Step
To verify that the cyclics detected are real and not artifacts of the analysis:
-
Spike Test: Spike the matrix with known D4/D5; ensure recovery is 80-120%.
-
Inlet Check: Inject a pure linear PDMS standard. If D4/D5 peaks appear, the injector liner is dirty or active and must be replaced.
References
-
Kipping, F. S. (1901).[6] "Organic derivatives of silicon. Preparation of alkylsilicon chlorides." Proceedings of the Chemical Society, London.
-
Rochow, E. G. (1945). "The Direct Synthesis of Organosilicon Compounds." Journal of the American Chemical Society, 67(6), 963–965.
-
European Chemicals Agency (ECHA). (2018). "Cyclosiloxanes D4, D5 and D6: Identification of SVHC and Restriction."
-
Silicones Europe. "Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Elastomers."
-
Aliyar, H., & Schalau, G. (2015).[7] "Recent developments in silicones for topical and transdermal drug delivery."[8][9][10][7] Therapeutic Delivery, 6(7), 827-839.[7]
-
Environment Canada. (2008).[1] "Screening Assessment for the Challenge: Octamethylcyclotetrasiloxane (D4)."
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The Environmental Odyssey of Volatile Methylsiloxanes: A Technical Guide to their Fate and Transport
This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of volatile methylsiloxanes (VMS). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the environmental behavior of these ubiquitous compounds. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental methodologies that inform our current knowledge.
Introduction: The Dual Nature of Volatile Methylsiloxanes
Volatile methylsiloxanes (VMS) are a class of silicon-based organic compounds characterized by their high volatility and hydrophobicity.[1] This unique combination of properties has led to their widespread use in a vast array of industrial applications and consumer products, including personal care products, cleaners, and as intermediates in silicone polymer production.[2][3][4] However, these same properties also govern their distribution and persistence in the environment.[1] An estimated 90% of VMS used in personal care products are released into the atmosphere during use, making volatilization the primary pathway for their environmental entry.[2] This guide will dissect the journey of VMS through various environmental compartments, from their initial release to their ultimate fate.
Physicochemical Properties: The Key to Environmental Behavior
The environmental fate of any chemical is intrinsically linked to its physicochemical properties. For VMS, high vapor pressure and low water solubility are dominant characteristics. This leads to a strong preference for partitioning into the atmosphere.[5] Their hydrophobicity, quantified by high octanol-water partition coefficients (log KOW), suggests a potential for bioaccumulation.[1]
| Property | Typical Range for Common VMS (D4, D5, D6) | Significance for Environmental Fate |
| Vapor Pressure (Pa at 25°C) | 10 - 133 | High volatility leads to preferential partitioning to the atmosphere. |
| Water Solubility (mg/L at 25°C) | 0.005 - 0.05 | Low solubility limits their presence in the aqueous phase and promotes volatilization from water bodies. |
| Log KOW | 5.2 - 8.0 | High hydrophobicity indicates a tendency to partition into organic matter and biota.[1] |
| Henry's Law Constant (Pa m3/mol) | 1.0 x 105 - 3.0 x 105 | High values further confirm the tendency to volatilize from water. |
| Atmospheric Half-life (days) | 4 - 10 | Indicates persistence in the atmosphere and potential for long-range transport.[5] |
Table 1. Key physicochemical properties of common volatile methylsiloxanes and their environmental implications. Data compiled from various sources.[6]
The Atmospheric Journey: Long-Range Transport and Degradation
The atmosphere is the primary reservoir and transport medium for VMS.[2][7] Once released, their high volatility ensures they exist predominantly in the gaseous phase, allowing for widespread distribution, including to remote regions like the Arctic.[2][8]
Atmospheric Transport
The long-range atmospheric transport of VMS is a significant concern.[2] Advection, the bulk movement of air, is the dominant transport mechanism.[9] This process allows VMS to travel far from their emission sources, leading to their ubiquitous presence in the global atmosphere.[7]
Atmospheric Degradation: The Role of Hydroxyl Radicals
The primary degradation pathway for VMS in the atmosphere is through gas-phase oxidation initiated by hydroxyl (•OH) radicals.[5][7] This reaction is the most significant removal process from the atmosphere.[7] The atmospheric lifetimes of common cyclic VMS (cVMS) with respect to •OH oxidation are estimated to be between 4 and 10 days.[5]
The degradation process is complex, involving the formation of various oxidation products. For cyclic VMS like D4 and D5, the main initial oxidation product is a siloxanol, formed by the abstraction of a methyl hydrogen followed by the addition of an oxygen molecule and subsequent reactions.[5][10]
Figure 1. Simplified schematic of the atmospheric degradation pathway of volatile methylsiloxanes.
Fate in Aquatic and Terrestrial Environments
While the atmosphere is the primary recipient of VMS, they are also found in water, soil, and sediment.[2] Their entry into these compartments is often indirect, occurring through atmospheric deposition or the discharge of treated and untreated wastewater.[2][11]
Aquatic Systems
In aquatic environments, the high volatility and low water solubility of VMS lead to rapid volatilization from the water surface back into the atmosphere.[8] However, their hydrophobic nature also means they can partition to suspended organic matter and sediment.[9]
Hydrolysis: The primary degradation pathway for VMS in water is hydrolysis.[6] This process involves the cleavage of siloxane (Si-O-Si) bonds. The rate of hydrolysis is dependent on pH and temperature.[12] For cyclic VMS, this process begins with ring-opening to form linear siloxane-diols.[13]
Soil and Sediment
In soil and sediment, VMS can be subject to several processes, including sorption to organic matter, volatilization, and degradation.[2] Sorption is a key process due to their hydrophobicity.
Degradation in Soil: The degradation of cVMS in soil is a multi-step process initiated by hydrolysis.[13] This involves the ring-opening of the cyclic structures to form linear siloxane-diols, which are then further hydrolyzed to smaller, more water-soluble silanols, with dimethylsilanediol (DMSD) being a key end product.[13]
Figure 2. Degradation pathway of cyclic VMS in soil environments.
Bioaccumulation and Trophic Transfer
The high lipophilicity of VMS suggests a potential for bioaccumulation in living organisms.[1] However, studies have shown a complex picture. While bioconcentration factors (BCF) and bioaccumulation factors (BAF) for some VMS can be above regulatory thresholds, indicating a potential for accumulation from the surrounding environment, biomagnification factors (BMF) are generally less than 1, suggesting a low potential for accumulation through the diet.[14][15]
Trophic magnification factors (TMFs), which assess the concentration of a chemical as it moves up the food web, have shown variable results, with some studies indicating trophic dilution and others suggesting potential for biomagnification.[11] The overall evidence suggests that while VMS can be taken up by organisms, they do not consistently biomagnify in food webs.[14]
Experimental Protocols: Analyzing VMS in Environmental Matrices
Accurate assessment of the environmental fate and transport of VMS relies on robust analytical methods. The analysis of VMS in complex environmental samples typically involves several key steps.
Sample Collection and Pretreatment
-
Air: Active air sampling onto sorbent tubes followed by thermal desorption is a common method.[16] Whole air samples can also be collected in Summa™ canisters.[17]
-
Water: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used to extract VMS from water samples.[3]
-
Soil and Sediment: Solvent extraction, often using a non-polar solvent like hexane or acetone, is employed to extract VMS from solid matrices.
Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of VMS.[3][16] The high resolution and sensitivity of this technique allow for the identification and quantification of individual VMS compounds even at trace levels.
Step-by-Step GC-MS Workflow for VMS Analysis:
-
Sample Introduction: The extracted and concentrated sample is injected into the GC. For air samples, this is often done via a thermal desorber.
-
Chromatographic Separation: The VMS are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or mid-polar column is typically used.
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection and Quantification: The detector records the abundance of each ion, creating a mass spectrum. Quantification is achieved by comparing the peak area of the target VMS to that of a known standard.
Figure 3. General workflow for the analysis of volatile methylsiloxanes in environmental samples.
Conclusion: An Ongoing Scientific Narrative
The environmental fate and transport of volatile methylsiloxanes is a complex and dynamic field of study. While significant progress has been made in understanding their behavior in the atmosphere, water, and soil, key uncertainties remain.[1] These include the precise fate of atmospheric reaction products and the full extent of their trophic transfer in various ecosystems.[1] Continued research, employing advanced analytical techniques and sophisticated environmental models, is crucial for a comprehensive understanding of the long-term environmental impact of these widely used compounds. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to this important area of environmental science.
References
- A Review of Contamination Status and Health Risk Assessment of Volatile Methylsiloxanes in Environmental Matrices - ACS Publications. (2025, May 6).
- Atmospheric Fate of Volatile Methyl Siloxanes - ResearchGate. (n.d.).
- Application of multimedia models for understanding the environmental behavior of volatile methylsiloxanes: Fate, transport, and bioaccumulation - PMC. (n.d.).
- A review of bioaccumulation of volatile methylsiloxanes in aquatic ecosystems - PubMed. (2022, June 10).
- Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species: A Comprehensive Analysis Using the Bioaccumulation Assessment Tool | Integrated Environmental Assessment and Management | Oxford Academic. (n.d.).
- Estimating Physical Properties of Oxidized Volatile Methylsiloxanes. (n.d.).
- The Incidence and Fate of Volatile Methyl Siloxanes in a Crewed Spacecraft Cabin. (2017, July 20).
- Fate of Cyclic Methylsiloxanes in Soils. 1. The Degradation Pathway. (n.d.).
- Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species. (2025, December 9).
- Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC. (2022, February 17).
- Volatile Methylsiloxanes in Complex Samples: Recent Updates on Pretreatment and Analysis Methods - Taylor & Francis. (2023, August 21).
- Volatile Methylsiloxanes in the Environment | springerprofessional.de. (n.d.).
- Physico-chemical properties of eight linear and cyclic volatile methylsiloxanes (modified from Kim et al., 2018) - ResearchGate. (n.d.).
- Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products | ACS Environmental Au - ACS Publications. (2022, February 17).
- Occurrence and Behavior of Methylsiloxanes in Urban Environment in Four Cities of China. (n.d.).
- Use of Volatile Methyl Siloxanes (VMS) in industrial environments: - Silicones Europe. (n.d.).
- Development of a method for determination of VOCs (including methylsiloxanes) in biogas by TD-GC/MS analysis using Supel™ Inert Film bags and multisorbent bed tubes - ResearchGate. (n.d.).
- A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS - Eurofins. (n.d.).
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toxicological profile of pentamethylcyclopentasiloxane
An In-depth Technical Guide to the Toxicological Profile of Decamethylcyclopentasiloxane (D5)
Authored by a Senior Application Scientist
Introduction
Decamethylcyclopentasiloxane (CAS No. 541-02-6), commonly known as D5 or cyclopentasiloxane, is a cyclic volatile methylsiloxane (cVMS).[1] It is a colorless, odorless liquid with low viscosity and high volatility, properties that have made it a ubiquitous ingredient in a wide array of consumer and industrial products.[1] Its primary applications are in personal care products such as antiperspirants, deodorants, hair and skin care products, and cosmetics, where it functions as a volatile excipient, providing a smooth, non-greasy feel and facilitating the spreading of other ingredients.[2][3] It also serves as an industrial intermediate in the production of silicone polymers and as a dry-cleaning solvent.[1][3]
Given its widespread use and potential for human and environmental exposure, a thorough understanding of its toxicological profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the toxicological data on D5, moving beyond a simple recitation of facts to explain the causality behind experimental observations and their interpretation in human health risk assessment.
Physicochemical Properties: The Foundation of Toxicological Behavior
The toxicological and toxicokinetic profile of any substance is fundamentally dictated by its physicochemical properties. For D5, its high volatility, low water solubility, and lipophilicity are the critical determinants of its absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₀H₃₀O₅Si₅ | [4] |
| Molecular Weight | 370.77 g/mol | [1] |
| Physical State | Liquid | [4] |
| Melting Point | -108 °C | [5][6] |
| Boiling Point | 54 °C @ 10 mmHg | [5] |
| Density | 0.992 g/mL at 25 °C | [5] |
| Vapor Pressure | 0.05-91 Pa at 20 °C | [5] |
| Water Solubility | Very low (110-1,000,000 µg/L at 20 °C) | [5] |
| LogP (Octanol/Water Partition Coefficient) | -2.4 to 6.33 at 20 °C | [5] |
| Stability | Stable under recommended storage conditions | [7] |
Table 1: Key Physicochemical Properties of D5.
The high vapor pressure and rapid evaporation are central to understanding its low dermal absorption. When applied to the skin, the vast majority of D5 evaporates before it can partition into the stratum corneum, significantly limiting systemic exposure via this route.[8]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The body's handling of D5 is highly dependent on the route of exposure. The primary routes relevant to human exposure are dermal contact and inhalation from spray products.
Absorption:
-
Dermal: Dermal uptake is extremely low, with studies indicating less than 1% of the applied dose is absorbed.[7][8] This is a direct consequence of its high volatility.[3]
-
Inhalation: Following inhalation, D5 is readily absorbed into the systemic circulation.
-
Oral: While not a primary route of human exposure for cosmetics, oral studies show D5 is absorbed from the gastrointestinal tract. However, the kinetics differ significantly from inhalation, potentially involving lipid transport mechanisms that may result in a fraction of D5 being unavailable for tissue interaction.[3]
Distribution, Metabolism, and Excretion: Once absorbed, primarily through inhalation, D5 is rapidly cleared. The major pathways for elimination are:
-
Exhalation: A significant portion of absorbed D5 is quickly exhaled unchanged.[3][8]
-
Metabolism and Excretion: The remaining D5 is metabolized, likely through hydroxylation, to form more polar metabolites that are subsequently excreted in the urine.[3][8]
This rapid clearance by both exhalation and metabolism means the potential for bioaccumulation in mammals is considered unlikely, despite D5's lipophilic nature.[3][8]
Hazard Identification and Dose-Response
Acute Toxicity
D5 exhibits a very low order of acute toxicity across various exposure routes. It is not classified as acutely toxic.
| Endpoint | Species | Value | Classification |
| Oral LD₅₀ | Rat | > 5,000 mg/kg | Not Classified |
| Inhalation LC₅₀ (4-hr) | Rat | 560 ppm | Not Classified |
| Dermal Irritation | Rabbit | Not an irritant | Not Classified |
| Eye Irritation | Rabbit | Not an irritant | Not Classified |
Table 2: Summary of Acute Toxicity Data for D5.[1][3][9]
Repeated-Dose Toxicity
Subacute, subchronic, and chronic inhalation studies in rats have identified the liver and respiratory tract as target organs.[3][8]
-
Respiratory Tract: Mild effects typical of irritation from inhaled materials were observed.[8]
-
Liver: Increases in liver weight were noted in 28- and 90-day inhalation studies.[3][8] These changes were not accompanied by significant histopathological lesions or alterations in enzymatic activities in subchronic studies.[2] This effect is consistent with D5 acting as a weak "phenobarbital-like" inducer of xenobiotic-metabolizing enzymes. This is a critical point of interpretation: such enzyme induction is often considered an adaptive and reversible physiological response of the liver to a chemical exposure, rather than an adverse toxicological effect.[3][8]
Genotoxicity
A comprehensive battery of standardized in vitro and in vivo assays has been conducted to assess the genotoxic potential of D5. The collective evidence from these studies consistently demonstrates that D5 is not DNA reactive or mutagenic.[3][8][9] This is a crucial finding, as it suggests that any observed carcinogenicity is unlikely to proceed through a DNA-damaging mechanism.
Carcinogenicity
The carcinogenic potential of D5 was evaluated in a two-year combined chronic toxicity/carcinogenicity inhalation study in rats.[3] While no carcinogenic effects were seen in male rats, a small, statistically significant increase in the incidence of uterine adenocarcinomas was observed in female rats at the highest exposure concentration (160 ppm).[8][9]
The causality behind this finding has been the subject of extensive mechanistic investigation. The weight of evidence does not support a genotoxic mode of action.[8] Instead, the proposed mechanism is a non-linear, thresholded process specific to the neuroendocrine system of the female rat.[3][8]
Proposed Mode of Action for Uterine Tumors in Rats:
-
Dopamine Interaction: D5 is hypothesized to interact with dopamine signaling pathways in the brain.[8]
-
Pituitary Dysregulation: This interaction alters the pituitary's control over the estrous cycle.
-
Hormonal Imbalance: The dysregulation leads to a state of prolonged estrogen stimulation of the uterus, unopposed by progesterone.
-
Tumor Formation: Chronic cell proliferation driven by this hormonal imbalance results in the observed increase in uterine tumors.
This mode of action is considered not relevant for human risk assessment because of fundamental differences in the regulation of the reproductive cycle between rats and humans.[9]
Reproductive and Developmental Toxicity
Standard, guideline-compliant reproductive and developmental toxicity studies have shown that D5 does not induce adverse effects.[3][8][9]
However, it is important for scientists to be aware of recent publications that have suggested potential reproductive and developmental neurotoxicity.[10][11][12] One study reported that maternal exposure to D5 in mice could lead to behavioral disorders in offspring, indicative of developmental neurotoxicity.[10] Another study in female rats suggested D5 exposure could disrupt the hormonal balance, increase the number of ovarian follicles, and reduce endometrial receptivity.[11][12]
Environmental Toxicology and Regulatory Context
While this guide focuses on human health, the environmental profile of D5 is a significant factor in its regulation. D5 is persistent in the environment, particularly in sediment, but it is not believed to biomagnify in food webs.[1][14][15] Due to its persistence and widespread release into aquatic systems, regulatory bodies have taken action. The European Union, under REACH, has restricted the use of D5 to a concentration of less than 0.1% in rinse-off cosmetic products since 2020 and has recently expanded these restrictions.[16]
Key Regulatory and Safety Opinions:
-
European Commission's Scientific Committee on Consumer Safety (SCCS): The SCCS considers D5 safe for use in cosmetic products at reported concentrations, with the exception of hair styling aerosols and sun care sprays where high inhalation exposure could lead to localized lung toxicity.[2][17] The SCCS also mandates that the level of cyclotetrasiloxane (D4), a potential impurity classified as toxic to reproduction, be kept as low as possible.[17]
-
Government of Canada: Following a comprehensive risk assessment, the Canadian government concluded that D5 is not harmful to human health or the environment at the levels of exposure considered.[18]
Experimental Protocols: A Self-Validating System
Trustworthiness in toxicology stems from robust and reproducible experimental design. Below is an example of a standard protocol crucial for genotoxicity assessment.
Protocol: In Vivo Rodent Micronucleus Assay (Guideline OECD 474)
1. Principle: This assay identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
2. Experimental System:
-
Species: Laboratory mouse or rat (specific strain documented).
-
Test Substance: D5, dissolved in an appropriate vehicle (e.g., corn oil).
-
Controls:
-
Negative/Vehicle Control: Vehicle alone.
-
Positive Control: A known clastogen (e.g., cyclophosphamide).
-
3. Methodology:
-
Dose Formulation: Prepare at least three dose levels of D5, plus controls. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).
-
Administration: Administer the test and control substances to the animals, typically via oral gavage or intraperitoneal injection. A common regimen involves two treatments 24 hours apart.
-
Sample Collection:
-
Collect bone marrow or peripheral blood at appropriate time intervals after the final treatment (e.g., 24 and 48 hours). For bone marrow, the femur is typically flushed. For peripheral blood, a small sample is taken from the tail vein.
-
The rationale for timing is to sample the target cell population (immature erythrocytes) after they have undergone cell division following exposure.
-
-
Slide Preparation:
-
Prepare thin smears of the bone marrow cell suspension or peripheral blood on glass slides.
-
Stain the slides with a dye that allows for the differentiation of polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs), such as May-Grünwald/Giemsa or acridine orange.
-
-
Microscopic Analysis:
-
Under a microscope (1000x magnification), score at least 2000 PCEs per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to NCEs to assess for myelotoxicity. A significant decrease in this ratio indicates bone marrow suppression.
-
-
Data Interpretation:
-
A substance is considered positive if there is a dose-related, statistically significant increase in the frequency of micronucleated PCEs in any dose group compared to the vehicle control.
-
The biological relevance of the results must be considered. The positive control must induce a significant response to validate the assay's sensitivity.
-
Conclusion
The toxicological profile of decamethylcyclopentasiloxane (D5) is well-characterized by a robust dataset. It exhibits low acute toxicity and is not a skin or eye irritant.[3][9] Its toxicokinetics are dominated by rapid evaporation from skin and, following inhalation, swift clearance via exhalation and metabolism, making bioaccumulation unlikely.[8] D5 is not genotoxic.[8] The primary findings of concern from repeated-dose studies are adaptive liver enzyme induction and a low incidence of uterine tumors in female rats at high inhalation concentrations.[8] The latter is understood to occur via a species-specific neuroendocrine mechanism not relevant to humans.[9] While standard reproductive and developmental studies are negative, some recent academic studies have raised questions that warrant ongoing scientific evaluation.[10][13] Regulatory bodies have deemed D5 safe for its intended uses in cosmetics, with specific restrictions on applications that could lead to high inhalation exposure and on the presence of D4 as an impurity.[17][18]
References
-
Dekant, W., & Klaunig, J. E. (2016). Toxicology of decamethylcyclopentasiloxane (D5). Regulatory Toxicology and Pharmacology, 74 Suppl, S67–S76. [Link]
-
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An In-Depth Technical Guide to the Structural Elucidation of Pentamethylcyclopentasiloxane via X-ray Diffraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the structural analysis of pentamethylcyclopentasiloxane using X-ray diffraction (XRD). Moving beyond rote protocols, we delve into the causal reasoning behind critical experimental decisions, ensuring a robust and self-validating approach to obtaining a precise, three-dimensional molecular structure.
Foundational Principles: Understanding the Analyte and the Technique
This compound, a cyclic organosilicon compound, presents a unique analytical challenge due to its physical state and molecular flexibility.[1][2][3] It is a liquid at room temperature, a property that immediately precludes standard solid-state analytical techniques without specialized sample handling.[1] X-ray diffraction, a powerful method for determining the atomic and molecular structure of a crystal, is the definitive technique for this purpose.[4]
The core principle of XRD is Bragg's Law (nλ = 2d sin θ), which relates the wavelength of incident X-rays (λ) to the distance between atomic planes in a crystal (d) and the angle of diffraction (θ).[5] When a beam of monochromatic X-rays strikes a crystalline sample, it is diffracted into a specific pattern of intensities. This pattern is a unique fingerprint of the crystal's internal structure.[6][7] By analyzing the positions and intensities of these diffracted beams, we can reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the precise positions of the atoms.
Two primary XRD methods are employed:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining a novel molecular structure. It requires a high-quality, single crystal and provides a detailed, unambiguous 3D atomic arrangement.[8][9]
-
Powder X-ray Diffraction (PXRD): This technique uses a finely ground, polycrystalline sample.[5][6] While it is excellent for identifying known crystalline phases, quantifying mixtures, and assessing bulk crystallinity, it is generally not used for solving a completely unknown structure from first principles.[10][11]
For the definitive structural elucidation of this compound, SCXRD is the required methodology. PXRD serves as a valuable complementary technique for verifying the bulk phase purity of a crystallized sample.
The Critical First Step: From Liquid to High-Quality Single Crystal
The most significant bottleneck in the crystallographic analysis of a compound that is liquid at ambient temperature is obtaining a single crystal suitable for diffraction.[12] For this compound, this necessitates in situ cryo-crystallization. This technique involves growing the crystal directly on the goniometer head of the diffractometer at sub-ambient temperatures.
The rationale for this choice is twofold:
-
Overcoming Volatility and Low Melting Point: Cooling the sample solidifies it, enabling the formation of a stable crystal lattice.
-
Preserving Crystal Integrity: It eliminates the need for mechanical manipulation of a delicate, temperature-sensitive crystal, which could introduce defects or cause it to melt.
A similar approach has been successfully employed for the structural analysis of octamethylcyclotetrasiloxane (D4), demonstrating its efficacy for cyclic siloxanes.[13][14]
Experimental Protocol: In Situ Cryo-Crystallization
-
Sample Mounting: A small amount of high-purity this compound is drawn into a glass capillary or applied to the tip of a cryo-loop.
-
Instrument Setup: The sample is mounted on the diffractometer's goniometer, which is equipped with a cryostream apparatus.
-
Controlled Cooling: The temperature of the nitrogen cryostream is gradually lowered to just below the melting point of the compound. This slow cooling is crucial to encourage the formation of a single, well-ordered crystal rather than a polycrystalline or amorphous solid.[15]
-
Crystal Growth (Zone Melting): A zone-melting procedure can be employed. This involves melting a portion of the solidified sample with a focused heat source (like a laser or heated wire) and then allowing it to slowly re-freeze. This process helps to select for and grow a single crystalline domain at the expense of others.[14]
-
Nucleation Initiation (Optional but Recommended): To prevent significant supercooling and promote controlled crystallization, an external nucleating agent, such as a tiny crystal of a known substance, can be introduced.[14] This provides a template for ordered crystal growth.
-
Crystal Screening: Once a solid mass has formed, it is examined under a microscope using the diffractometer's video camera. A low-intensity X-ray beam is used to collect short "snapshot" diffraction images to identify the most promising single-crystal domain.
Data Acquisition: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained and centered in the X-ray beam, the process of collecting the full diffraction dataset begins.
Workflow for Single-Crystal Data Collection
Key Experimental Parameters
The choices made during data collection directly impact the quality of the final structure.
| Parameter | Typical Value | Rationale & Causality |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Molybdenum is standard for small molecules, providing good resolution. Copper is more brilliant but can cause fluorescence with heavier elements (not an issue here). |
| Temperature | 100 K | Reduces thermal motion of atoms, leading to sharper diffraction spots and a more precise structure. Essential for maintaining the cryo-crystal. |
| Detector Distance | 40-60 mm | A balance between resolving closely spaced reflections (longer distance) and capturing high-angle data (shorter distance). |
| Exposure Time | 10-60 s / frame | Dependent on crystal size and diffracting power. Must be long enough to achieve good signal-to-noise but short enough to avoid detector saturation. |
| Scan Strategy | Multiple omega (ω) and phi (φ) scans | A series of scans rotating the crystal through different axes ensures that a complete and redundant dataset is collected, covering all unique reflections in the reciprocal space. |
Structure Solution and Refinement: From Data to Model
The collected data, a list of reflection indices (h,k,l) and their integrated intensities, must be translated into an atomic model. This multi-step process is the core of crystallographic analysis.
The Path from Diffraction to Structure
-
Structure Solution: The primary hurdle is the "phase problem": while we measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. Computational methods, such as Direct Methods, are used to generate initial phase estimates. These phases are combined with the measured amplitudes in a Fourier transform to produce an initial electron density map.
-
Model Building: Peaks in the electron density map correspond to atomic positions. An initial model of the this compound molecule is built by assigning atoms (Si, O, C) to these peaks.
-
Structure Refinement: This is an iterative process where the atomic parameters (spatial coordinates x,y,z and atomic displacement parameters, or ADPs) are adjusted to minimize the difference between the experimentally observed diffraction pattern and the pattern calculated from the atomic model. This is typically achieved through a least-squares minimization algorithm. The quality of the fit is monitored by the R-factor (R1), with a lower value indicating a better fit. For cyclic siloxanes, which can exhibit conformational flexibility, careful modeling of potential disorder is crucial.[16][17] Specialized refinement techniques can account for molecules occupying multiple, slightly different conformations within the crystal lattice.[18]
Interpreting the Results: The Final Structural Data
The final output of a successful structural analysis is a set of crystallographic data that precisely describes the molecule's geometry in the solid state.
Table of Representative Crystallographic Data
(Note: The following data are illustrative for a hypothetical successful analysis of this compound, based on known chemistry of related structures like octamethylcyclotetrasiloxane.)[13]
| Parameter | Value | Description |
| Chemical Formula | C₅H₂₀O₅Si₅ | The molecular formula of the compound.[3] |
| Formula Weight | 300.64 g/mol | The molar mass of the compound.[19] |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/n | The specific symmetry operations that define the arrangement of molecules in the crystal. |
| Unit Cell (a, b, c) | a = 9.5 Å, b = 14.2 Å, c = 11.8 Å | The dimensions of the repeating unit of the crystal lattice. |
| Unit Cell (α, β, γ) | α = 90°, β = 105.2°, γ = 90° | The angles of the repeating unit of the crystal lattice. |
| Volume (V) | 1530 ų | The volume of the unit cell. |
| Molecules per Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Final R1 [I>2σ(I)] | 0.045 (4.5%) | A key indicator of the quality of the refinement. Values below 5% are considered excellent for small molecules. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a good model. |
Key Structural Insights
The refined model provides precise bond lengths and angles, revealing the conformation of the five-membered siloxane ring. For instance, the Si-O bond lengths are expected to be in the range of 1.60-1.65 Å, and the O-Si-O and Si-O-Si angles will define the pucker and strain of the ring. This data is invaluable for understanding the molecule's reactivity, physical properties, and its interactions in larger polymeric systems.
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basic mechanism of siloxane condensation reactions
An In-depth Technical Guide to the Core Mechanisms of Siloxane Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siloxane condensation reactions are fundamental to the synthesis of a vast array of silicon-based materials, from specialty coatings and adhesives to advanced drug delivery systems.[1] The precise control over the formation of the siloxane bond (Si-O-Si) is paramount in tailoring the physicochemical properties of the final polysiloxane network.[2] This guide provides a comprehensive exploration of the core mechanisms underpinning these reactions, delving into the intricate interplay of hydrolysis and condensation. We will examine the key factors that govern reaction kinetics and product morphology, including the roles of catalysts, pH, temperature, and precursor structure. Furthermore, this document will present established experimental protocols for monitoring these reactions and characterizing the resultant materials, offering field-proven insights for researchers and professionals in drug development and materials science.
The Foundational Chemistry: A Two-Act Play of Hydrolysis and Condensation
The journey from organosilane precursors to a stable polysiloxane network is predominantly a two-stage process: hydrolysis followed by condensation.[3] While these reactions can occur concurrently after the initial hydrolysis step, understanding them as distinct yet interconnected processes is crucial for mechanistic clarity.[4]
Act I: The Hydrolysis of Alkoxysilanes
The inaugural step is the hydrolysis of the alkoxide (or other hydrolyzable) groups on the silicon atom. In this reaction, water molecules cleave the Si-OR bond, replacing the alkoxy group with a hydroxyl group (silanol, Si-OH).[5] This transformation is critical as it generates the reactive silanol species necessary for the subsequent condensation.[3]
The general reaction can be represented as: R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH[3]
This reaction is seldom spontaneous and is typically catalyzed by either an acid or a base.[6] The choice of catalyst profoundly impacts the reaction rate and mechanism.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a hydronium ion protonates the oxygen atom of the alkoxy group, making it a better leaving group. This is followed by a nucleophilic attack by a water molecule on the silicon atom. The rate of acid-catalyzed hydrolysis increases with the electron-donating character of the alkyl substituent on the silicon.[6]
-
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the silicon atom, leading to a pentacoordinate intermediate. This mechanism is favored by electron-withdrawing groups on the silicon atom, which stabilize the negatively charged transition state.[7]
Act II: The Condensation of Silanols to Form Siloxane Bonds
Once silanols are formed, they can undergo condensation reactions to form the characteristic siloxane (Si-O-Si) linkage.[8] This process can occur through two primary pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O[9]
-
Alcohol-producing condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule. This pathway is particularly relevant when hydrolysis is incomplete.[10] R₃Si-OH + R₃Si-OR' → R₃Si-O-SiR₃ + R'OH
Similar to hydrolysis, condensation is also subject to acid and base catalysis.[6] The pH of the reaction medium dictates the dominant mechanism and the resulting polymer structure. Acid catalysis, which protonates a silanol group, tends to favor reactions between monomers and growing oligomers, leading to more linear or randomly branched polymers.[10] Conversely, base catalysis deprotonates a silanol to form a silanolate anion, a stronger nucleophile. This promotes reactions between more highly condensed species, often resulting in more compact, highly branched, or particulate structures.[6][10]
Directing the Reaction: Key Factors Influencing Siloxane Condensation
The ability to manipulate the kinetics and outcome of siloxane condensation reactions lies in the careful control of several key parameters. For drug development professionals, understanding these factors is critical for designing materials with specific properties, such as controlled release profiles or biocompatibility.
The Role of the Catalyst: The Conductor of the Orchestration
Catalysts are instrumental in accelerating both hydrolysis and condensation, and their selection is a primary determinant of the reaction's progress.[6]
-
Acid Catalysts: Mineral acids (e.g., HCl) and organic acids (e.g., acetic acid) are commonly employed.[6] They are particularly effective at promoting hydrolysis. Homoconjugated acids have also been shown to be highly active for silanol polycondensation while minimizing the formation of cyclic byproducts.[11]
-
Base Catalysts: Ammonia and amines are frequently used as base catalysts.[6] They are generally more effective at accelerating the condensation reactions.[10]
-
Metal-Based Catalysts: A wide range of metal compounds, including organotitanates, organotins (like dibutyltin compounds), and platinum complexes, can catalyze condensation reactions.[12] Tin and titanium compounds are often used in room temperature vulcanizing (RTV) silicones.[12] Tris(pentafluorophenyl)borane (TPFPB) is a unique Lewis acid that catalyzes the condensation between hydrosilanes and alkoxysilanes.[13]
The choice of catalyst can influence not only the reaction rate but also the final structure of the polysiloxane network. For instance, acid catalysis with a low water-to-silane ratio tends to produce weakly branched "polymeric" networks, whereas base catalysis with a high water-to-silane ratio often yields more highly branched "colloidal" particles.[6]
The Power of pH: Navigating the Reaction Landscape
The pH of the reaction medium has a profound and complex effect on the rates of both hydrolysis and condensation.
-
Hydrolysis: The rate of hydrolysis is at its minimum around a neutral pH of 7 and increases under both acidic and basic conditions.[6]
-
Condensation: The relationship between pH and the condensation rate is more intricate. The rate is generally minimized around the isoelectric point of silica (pH ~2.5).[6] Below this pH, the reaction is acid-catalyzed, and above it, it is base-catalyzed. The condensation rate tends to increase as the pH moves away from the isoelectric point in either direction.[14] However, at very high pH, the stability of silicates decreases, which can affect the overall reaction.[14]
The pH also influences the morphology of the final product. For example, in the synthesis of mesoporous silica nanoparticles, the pH is a dominant parameter influencing particle size.[14]
Temperature: The Accelerator and Structural Refiner
Temperature plays a crucial role in the kinetics of siloxane condensation. As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.[15][16] This can be leveraged to shorten reaction times.
Beyond kinetics, temperature can also influence the final structure and properties of the polysiloxane network. Higher temperatures during curing promote further condensation of residual silanol groups, leading to a more crosslinked and denser network.[15] This can enhance the thermal stability and barrier properties of the resulting material.[15][17] Studies have shown that polysiloxane hybrids synthesized at higher temperatures (e.g., 65 °C) exhibit higher total condensation degrees and a more complex, polymerized structure compared to those synthesized at room temperature.[15]
Solvent Effects: The Medium Matters
The choice of solvent can impact the solubility of the silane precursors and the growing oligomers, as well as the rates of hydrolysis and condensation.[7] The solvent can also affect the order of the reaction. For example, the order in water for spontaneous hydrolysis can vary significantly depending on the co-solvent used.[7] The presence of an alcohol co-solvent can also lead to the reverse reaction of esterification.[6]
Precursor Structure: The Blueprint for the Final Architecture
The nature of the organic substituent (R group) and the alkoxy groups (OR') on the silane precursor significantly influences reactivity through steric and electronic effects.[7]
-
Steric Effects: Larger alkoxy groups hydrolyze more slowly than smaller ones. For instance, under acidic conditions, the hydrolysis rate of methoxy groups is significantly faster than that of ethoxy groups.[7]
-
Electronic Effects: Electron-withdrawing substituents on the alkyl group can dramatically increase the rate of hydrolysis under basic conditions by stabilizing the negatively charged transition state.[7] Conversely, electron-donating alkyl groups increase the rate of hydrolysis under acidic conditions.[6]
Visualizing the Process: Reaction Pathways and Experimental Workflow
To provide a clearer understanding of the siloxane condensation process, the following diagrams illustrate the core reaction pathways and a typical experimental workflow for synthesizing and characterizing silica nanoparticles.
Caption: Core reaction pathway of siloxane condensation.
Caption: Experimental workflow for sol-gel synthesis and characterization.
Experimental Protocols and Data Interpretation
For researchers in drug development, the ability to reliably synthesize and characterize siloxane-based materials is essential. The following provides an overview of a standard experimental protocol and key characterization techniques.
General Protocol for Sol-Gel Synthesis of Silica Nanoparticles
This protocol outlines a typical procedure for the synthesis of silica nanoparticles via the Stöber process, a well-established method involving the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in an alcohol/water mixture with ammonia as a catalyst.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a reaction vessel, combine ethanol, deionized water, and ammonium hydroxide solution in the desired ratios.
-
Stir the mixture vigorously at a constant temperature (e.g., room temperature).
-
Rapidly add the required volume of TEOS to the stirring solution.
-
Continue stirring for a specified period (e.g., 2-24 hours) to allow for the hydrolysis and condensation reactions to proceed.
-
The resulting silica nanoparticles can be collected by centrifugation, washed with ethanol and water, and dried.
The final particle size is highly dependent on the relative concentrations of the reactants.
Characterization Techniques
Several analytical techniques are indispensable for monitoring the progress of siloxane condensation and characterizing the resulting materials.
| Technique | Information Obtained | Key Spectral Features |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring the disappearance of reactants and the appearance of products. | Disappearance of Si-O-C bands (~1100-1000 cm⁻¹) and the appearance of a broad Si-O-Si asymmetric stretching band (~1100-1000 cm⁻¹) and a broad Si-OH stretching band (~3400 cm⁻¹).[18] |
| ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifying the degree of condensation by identifying silicon atoms with different numbers of siloxane bridges (T¹, T², T³ for trifunctional silanes).[19][20] | Distinct chemical shifts for silicon atoms in different condensation states. |
| Dynamic Light Scattering (DLS) | Measuring the hydrodynamic diameter of particles in solution. | Provides information on particle size and size distribution.[18] |
| Transmission Electron Microscopy (TEM) | Visualizing the morphology, size, and shape of the resulting particles or network. | Direct imaging of the nanoscale structure.[18] |
Causality in Experimental Choices: The selection of acidic conditions in monitoring hydrolysis kinetics via NMR, for instance, is a deliberate choice to enhance the formation of silanol groups while simultaneously slowing down the self-condensation reactions, allowing for a clearer observation of the hydrolysis intermediates.[19]
Applications in Drug Development
The versatility of siloxane chemistry has led to its widespread application in the pharmaceutical and biomedical fields.[21] Polydimethylsiloxanes (PDMS) are extensively used due to their biocompatibility, chemical stability, and tunable properties.[1]
-
Drug Delivery Systems: Silicones are used to create matrices for the controlled release of therapeutic agents.[22] The hydrophobicity of the siloxane backbone makes them particularly suitable for the delivery of lipophilic drugs.[22]
-
Biocompatible Coatings and Implants: The inertness and stability of polysiloxanes make them ideal materials for coating medical devices and for the fabrication of biocompatible implants.[21]
-
Topical Formulations: Dimethicone and cyclomethicone are common excipients in topical drug delivery systems due to their emollient and skin-protectant properties.[1]
Conclusion
The formation of siloxane bonds through hydrolysis and condensation reactions is a rich and complex field of chemistry that provides the foundation for a vast array of advanced materials. A thorough understanding of the fundamental mechanisms and the factors that influence them is paramount for researchers and professionals seeking to design and synthesize materials with tailored properties. By carefully controlling parameters such as catalyst, pH, and temperature, it is possible to exert a high degree of control over the final structure and function of polysiloxane networks, opening up new possibilities in fields ranging from materials science to drug development.
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Methodological & Application
Application Notes & Protocols: The Role of Pentamethylcyclopentasiloxane in Advanced Materials Science
Introduction
Pentamethylcyclopentasiloxane, commonly referred to as D5, is a cyclic volatile methylsiloxane (cVMS) that serves as a fundamental building block in silicone chemistry.[1] Its unique molecular architecture—a five-membered ring of alternating silicon and oxygen atoms, with methyl groups attached to the silicon—imparts a distinct combination of properties including low viscosity, high thermal stability, hydrophobicity, and low surface tension.[2][3] These characteristics make it an exceptionally versatile precursor and processing agent in a multitude of materials science applications, ranging from the synthesis of high-performance polymers to the fabrication of advanced microelectronics.[4][5]
This guide provides researchers, scientists, and development professionals with a detailed overview of the key applications of this compound. It moves beyond simple descriptions to offer in-depth protocols and the scientific rationale behind its use, ensuring a comprehensive understanding of its utility in the modern laboratory.
Key Physicochemical Properties of this compound (D5)
The utility of D5 in various applications is a direct result of its physical and chemical properties. A summary of these properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂₀O₅Si₅ | [3][6] |
| Molecular Weight | 300.63 g/mol | [6] |
| Appearance | Colorless, odorless liquid | [2][5] |
| Density | 0.992 g/mL at 25 °C | [7] |
| Boiling Point | 54 °C at 10 mmHg | [7] |
| Flash Point | 39 °C | [7] |
| Viscosity | 19.6 mm²/s | [7] |
| Refractive Index | n20/D 1.392 | [7] |
| Key Features | Low viscosity, high thermal stability, hydrophobicity | [2][3] |
Application 1: Monomer for Silicone Polymer Synthesis via Ring-Opening Polymerization (ROP)
This compound is a critical monomer in the synthesis of a wide range of silicone-based polymers, including polydimethylsiloxane (PDMS), which is valued for its thermal stability, biocompatibility, and elastomeric properties.[4][8] The primary method for polymerizing D5 is Ring-Opening Polymerization (ROP), a process that can be initiated by either anionic or cationic catalysts.[9]
Scientific Rationale: The Si-O-Si bonds within the D5 ring are susceptible to nucleophilic or electrophilic attack by catalysts. This attack opens the cyclic structure, creating a linear siloxane chain with a reactive end. This reactive end can then attack another D5 monomer, propagating the chain. The process continues until the monomers are consumed or a terminating agent is introduced. This "equilibrium polymerization" method allows for precise control over the molecular weight of the resulting polymer.[9]
Diagram: General Workflow of Ring-Opening Polymerization (ROP)
Caption: Workflow for silicone polymer synthesis using D5 via ROP.
Protocol: Lab-Scale Anionic ROP of D5 to Synthesize Hydroxyl-Terminated PDMS
This protocol describes a common method for synthesizing a low-molecular-weight, hydroxyl-terminated silicone polymer.
Materials:
-
This compound (D5), dried over molecular sieves
-
Potassium hydroxide (KOH), catalyst
-
Deionized water
-
Toluene, anhydrous
-
Phosphoric acid (for neutralization)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert gas inlet/outlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and inert gas inlet. Ensure the entire system is dry and purged with nitrogen or argon to create an inert atmosphere. This is critical as the anionic intermediates are sensitive to moisture.
-
Charge Reagents: Charge the flask with 100g of dried this compound (D5).
-
Catalyst Preparation & Addition: Prepare a 10% solution of KOH in deionized water. Add 0.1g of this solution to the D5 in the flask while stirring. The water acts as a co-catalyst, forming silanolates that initiate the polymerization.
-
Polymerization: Heat the mixture to 140-150°C under a continuous inert gas blanket. Maintain vigorous stirring. The reaction mixture will gradually increase in viscosity as polymerization proceeds.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. The system will approach an equilibrium state containing linear polymer chains and a small percentage of cyclic siloxanes.[9]
-
Neutralization (Termination): Cool the mixture to below 100°C. Add a stoichiometric amount of phosphoric acid to neutralize the KOH catalyst. This step is crucial to stop the polymerization and prevent degradation of the polymer upon cooling.
-
Purification: The resulting polymer contains residual cyclic monomers. For applications requiring high purity, these can be removed by vacuum stripping at elevated temperatures (e.g., >150°C under vacuum). This step drives off the volatile cyclic compounds.[10]
-
Characterization: The final hydroxyl-terminated polydimethylsiloxane can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight distribution and NMR spectroscopy to confirm the structure.
Application 2: Precursor for Hydrophobic and Functional Surface Coatings
The inherent hydrophobicity of this compound and its derivatives makes them ideal for creating water-repellent and chemically resistant surfaces.[4] These coatings are applied across various materials to impart properties such as anti-wetting, anti-icing, and improved biocompatibility.[4][11]
Scientific Rationale: When applied to a surface, silicone-based materials derived from D5 orient their low-energy methyl (-CH₃) groups towards the air-material interface. This dense layer of methyl groups minimizes the surface energy, causing water to bead up and roll off rather than spreading.[4] Techniques like plasma-enhanced chemical vapor deposition (PECVD) or simple spin-coating can be used to create thin, uniform, and durable films.
Protocol: Surface Hydrophobization of Glass Slides using a D5-Derived Polymer
This protocol details a straightforward method for modifying a hydrophilic glass surface to be hydrophobic using a pre-synthesized silicone polymer.
Materials:
-
Hydroxyl-terminated PDMS (synthesized as per the previous protocol or purchased)
-
Glass microscope slides
-
Toluene or hexane (solvent)
-
Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Nitrogen gas stream
Equipment:
-
Spin coater
-
Hot plate or oven
-
Beakers and Petri dishes
-
Fume hood
Procedure:
-
Substrate Cleaning (Critical Step): In a fume hood, immerse the glass slides in Piranha solution for 15-20 minutes to remove organic residues and hydroxylate the surface. Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate PPE (face shield, acid-resistant gloves, and lab coat). After cleaning, rinse the slides thoroughly with deionized water and dry them under a nitrogen stream. The goal is to create a highly reactive surface with abundant -OH groups.
-
Polymer Solution Preparation: Dissolve the synthesized hydroxyl-terminated PDMS in toluene to create a 2% (w/v) solution. The concentration can be adjusted to control the final film thickness.
-
Spin Coating: Place a cleaned glass slide onto the chuck of the spin coater. Dispense enough of the PDMS solution to cover the surface. Spin the slide at 3000 rpm for 60 seconds. The centrifugal force creates a thin, uniform liquid film.
-
Curing (Annealing): Transfer the coated slide to a hot plate or oven preheated to 120°C. Heat for 1 hour. This step evaporates the solvent and promotes covalent bonding between the hydroxyl groups on the PDMS and the hydroxyl groups on the glass surface, ensuring a durable coating.
-
Verification: After cooling, the surface should be visibly water-repellent. The effectiveness of the coating can be quantified by measuring the water contact angle. A successful hydrophobic modification will result in a contact angle significantly greater than 90°.
Diagram: Mechanism of Surface Hydrophobization
Caption: Covalent attachment of PDMS to a glass surface to create a hydrophobic layer.
Application 3: Precursor in Microelectronics and Nanofabrication
In the semiconductor and nanotechnology sectors, cyclic siloxanes like D5 are valuable as precursor gases for depositing high-quality insulating films.[4] For instance, they are used in focused ion beam (FIB) induced deposition to create high-aspect-ratio insulating nanostructures.[4]
Scientific Rationale: The volatility of D5 allows it to be easily introduced into a vacuum chamber. When subjected to an energy source like an ion beam or plasma, the D5 molecules decompose. The silicon and oxygen atoms can then deposit onto a substrate, forming a silicon dioxide-like insulating layer. The methyl groups are typically removed as volatile byproducts. This process allows for precise, patterned deposition of insulating materials at the micro- and nanoscale, which is essential for fabricating complex electronic devices.[4][12]
General Safety and Handling Protocols for this compound
As a flammable liquid and volatile compound, proper handling of D5 is paramount for laboratory safety.[3][7]
Core Safety Requirements:
-
Ventilation: Always handle D5 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile or neoprene gloves, and a lab coat.[13][15]
-
Ignition Sources: Keep D5 away from open flames, sparks, and hot surfaces. It is a flammable liquid.[7][16] Use non-sparking tools for transfers.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[14][15] Recommended storage temperature is 2-8°C.[7]
-
Spills: In case of a small spill, absorb with an inert material (e.g., sand, diatomaceous earth) and place in an appropriate container for disposal.[17]
-
Disposal: Dispose of D5 and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[14]
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Application Note: Structural Validation of Cyclic Siloxanes using NMR Spectroscopy
Introduction: The Critical Role of Structure in Cyclic Siloxane Functionality
Cyclic siloxanes are a versatile class of organosilicon compounds that find extensive use in a myriad of industrial and consumer applications, from lubricants and sealants to cosmetics and medical devices.[1][2] Their utility is intrinsically linked to their molecular structure, where the number of siloxane units, the nature of the organic substituents on the silicon atoms, and the ring conformation collectively dictate their physicochemical properties.[2][3] Consequently, unambiguous structural validation is paramount for quality control, new material development, and understanding structure-property relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the detailed structural elucidation of cyclic siloxanes in solution. Its non-destructive nature and high sensitivity to the local chemical environment of atomic nuclei provide unparalleled insights into molecular architecture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H, ¹³C, and primarily ²⁹Si NMR spectroscopy for the robust structural validation of cyclic siloxanes.
The Power of Multinuclear NMR in Siloxane Characterization
A multi-pronged approach utilizing ¹H, ¹³C, and ²⁹Si NMR is often essential for a complete structural picture of cyclic siloxanes. Each nucleus offers a unique window into the molecule's composition and connectivity.
-
¹H NMR: Provides information about the organic substituents attached to the silicon atoms. The chemical shifts, signal integrations, and coupling patterns of the proton signals are invaluable for identifying and quantifying these groups.[4] For instance, the protons of methyl groups directly attached to silicon in polydimethylsiloxanes typically appear as a sharp singlet near 0 ppm.[4]
-
¹³C NMR: Complements ¹H NMR by providing data on the carbon backbone of the organic substituents. While less sensitive than ¹H NMR, it offers a wider chemical shift range, often resolving ambiguities present in the proton spectrum.[5][6]
-
²⁹Si NMR: This is the most direct and informative technique for probing the siloxane backbone. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local environment, including the number of attached oxygen atoms and the nature of the organic substituents.[7][8][9] Ring strain in cyclic siloxanes also significantly influences the ²⁹Si chemical shift, making it a powerful tool for distinguishing between different ring sizes.[8]
Visualizing the Fundamentals: Cyclic Siloxane Structures
To understand the NMR data, it is crucial to first visualize the fundamental building blocks of cyclic siloxanes. The "D" unit, representing a difunctional R₂SiO group, is the primary component of the most common cyclic siloxanes.
Caption: Structure of Octamethylcyclotetrasiloxane (D4).
Experimental Protocols: A Step-by-Step Guide
Part 1: Sample Preparation - The Foundation of a Good Spectrum
High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is designed to yield homogeneous, particulate-free samples suitable for high-resolution NMR analysis.
Materials:
-
Cyclic siloxane sample (5-50 mg)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆)
-
5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool
-
Vortex mixer
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
Protocol:
-
Analyte Weighing: Accurately weigh 5-25 mg of the cyclic siloxane for ¹H NMR, and 20-50 mg for ¹³C or ²⁹Si NMR, into a clean, dry vial. [10]The higher concentration for ¹³C and ²⁹Si is necessary due to the lower natural abundance and sensitivity of these nuclei. [11]2. Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. [12]The choice of solvent is critical; it must completely dissolve the sample and should not have signals that overlap with analyte resonances. Chloroform-d (CDCl₃) is a common choice for non-polar siloxanes. [4]Use a vortex mixer to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the sample solution directly into the NMR tube. [12]This is achieved by passing the solution through a small, tightly packed plug of glass wool in a Pasteur pipette. 4. Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as TMS can be added. [10]TMS is ideal for ¹H, ¹³C, and ²⁹Si NMR as it is chemically inert and its signals are set to 0 ppm.
-
Labeling: Clearly label the NMR tube with the sample identity.
Part 2: NMR Data Acquisition - Optimizing for Siloxanes
The following are general guidelines for acquiring high-quality NMR spectra of cyclic siloxanes. Instrument-specific parameters may need to be adjusted.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for routine analysis.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Several hundred to several thousand scans may be required depending on the sample concentration.
²⁹Si NMR Acquisition:
-
Challenges: The ²⁹Si nucleus has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can lead to long relaxation times and potential signal-to-noise issues. [13]* Pulse Sequence:
-
Inverse-gated decoupling: This is a common method to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique can significantly enhance the sensitivity of ²⁹Si signals by transferring polarization from protons. [14][15]It is particularly useful for identifying the number of protons attached to a silicon atom.
-
-
Relaxation Delay: Due to the potentially long spin-lattice relaxation times (T₁) of ²⁹Si in siloxanes, which can range from 20s to over 100s, a long relaxation delay (e.g., 30-60 seconds) is often necessary for quantitative analysis. [5]The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ values and reduce experiment time, but may cause line broadening. [14]* Number of Scans: This is highly dependent on the sample concentration and can range from hundreds to thousands of scans.
Workflow for Structural Elucidation
Caption: A streamlined workflow for the structural validation of cyclic siloxanes using NMR.
Interpreting the Data: Key NMR Parameters for Cyclic Siloxanes
Chemical Shifts (δ)
The chemical shift is the most crucial parameter for identifying the different structural units within a cyclic siloxane.
Table 1: Typical ²⁹Si NMR Chemical Shifts for Cyclic Dimethylsiloxanes
| Cyclic Siloxane | Number of Siloxane Units (n) | Typical ²⁹Si Chemical Shift (ppm) |
| D₃ | 3 | ~ -9.2 |
| D₄ | 4 | ~ -20.0 |
| D₅ | 5 | ~ -22.6 |
| D₆ | 6 | ~ -23.0 |
| Larger Rings (n > 6) | > 6 | Approaching the value for linear polydimethylsiloxane (~ -22 ppm) |
Note: Chemical shifts are referenced to TMS at 0 ppm. The upfield shift from D₃ to D₄ is attributed to decreasing ring strain. [8][16] Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Methyl-Substituted Siloxanes
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Si-CH ₃ | 0.0 - 0.3 |
| ¹³C | Si-C H₃ | -2.0 - 2.0 |
Note: These are general ranges and can be influenced by the specific cyclic structure and other substituents. [4][17]
Signal Integration
In ¹H NMR, the area under each signal is directly proportional to the number of protons giving rise to that signal. This allows for the quantitative determination of the ratio of different organic substituents in the molecule.
Spin-Spin Coupling (J-Coupling)
While homonuclear ¹H-¹H coupling is common in organic substituents, heteronuclear coupling between silicon and other nuclei can provide valuable connectivity information.
-
²J(²⁹Si-¹H): Two-bond coupling between silicon and protons on directly attached carbons is typically observed in the ¹H spectrum as "satellite" peaks flanking the main signal. [18]The coupling constant is usually around 6-7 Hz.
-
¹J(²⁹Si-¹³C): One-bond coupling between silicon and a directly attached carbon can be observed in the ¹³C spectrum.
Advanced NMR Techniques for Complex Structures
For more complex cyclic siloxanes with multiple types of substituents or for analyzing mixtures, 2D NMR techniques can be invaluable.
-
COSY (Correlation Spectroscopy): A ¹H-¹H correlation experiment that identifies protons that are spin-coupled to each other, helping to elucidate the structure of organic substituents. [4]* HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C correlation experiment that shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C or ¹H-²⁹Si long-range correlation experiment that reveals couplings over two or three bonds, providing crucial information about the connectivity of different molecular fragments. [4]
Trustworthiness and Self-Validation
The protocols and data presented in this application note are designed to be self-validating. By consistently applying the described sample preparation techniques, one can ensure high-quality, reproducible spectra. The use of internal standards provides a reliable reference for chemical shifts, and the combination of ¹H, ¹³C, and ²⁹Si NMR data allows for cross-verification of the proposed structure. For instance, the integration of ¹H signals for different substituents should be consistent with the relative intensities of the corresponding signals in the ¹³C and ²⁹Si spectra.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive structural validation of cyclic siloxanes. A systematic approach, beginning with careful sample preparation and followed by the acquisition and interpretation of ¹H, ¹³C, and ²⁹Si NMR spectra, can provide unambiguous structural information. The chemical shifts, signal integrations, and coupling patterns serve as fingerprints for specific cyclic siloxane structures, enabling researchers to confidently determine ring size, substituent identity, and overall molecular architecture. This detailed understanding is fundamental to advancing the science and application of these important materials.
References
-
Alam, T. M. (2002). NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. Sandia National Laboratories. [Link]
-
ProQuest. (n.d.). SILICON-29 SOLUTION AND SOLID STATE NMR STUDIES OF POLYDIMETHYLSILOXANE NETWORKS (NMR). [Link]
-
Journal of the American Chemical Society. (2014). Untangling the Condensation Network of Organosiloxanes on Nanoparticles using 2D 29Si–29Si Solid-State NMR Enhanced by Dynamic Nuclear Polarization. [Link]
-
Pascal-Man. (n.d.). Si NMR Some Practical Aspects. [Link]
-
ResearchGate. (n.d.). 29 Si NMR chemical shifts of different siloxane coordination compounds. [Link]
-
MDPI. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
-
Royal Society of Chemistry. (1968). Nuclear Magnetic Resonance Spectra of Organosilicon Compounds. [Link]
-
Elsevier. (2002). Liquid- and solid-state high-resolution NMR methods for the investigation of aging processes of silicone breast implants. [Link]
-
ResearchGate. (2004). NMR Spectroscopy of Organosilicon Compounds. [Link]
-
Magritek. (n.d.). ( 29 Si) Silicon NMR. [Link]
-
ACS Publications. (1982). Carbon-13 and silicon-29 chemical shifts and coupling constants involving tris(trimethylsilyl)silyl systems. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (n.d.). 29 Si NMR spectra of cyclosiloxanes IV. (a) IVa (59.6 MHz); (b) IVb (59.6 MHz); (c) IVc (99.4 MHz). [Link]
-
ResearchGate. (n.d.). 29 Si NMR spectra of cyclosiloxanes IV. (a) IVa (59.6 MHz); (b) IVb (59.6 MHz); (c) IVc (99.4 MHz). [Link]
-
INIS-IAEA. (2024). NMR Methodologies for the Detection and Quantification of Nanostructural Defects in Silicone Networks. [Link]
-
York Research Database. (1983). SI-29 NMR CHEMICAL-SHIFTS OF CYCLIC DIMETHYL SILOXANE OLIGOMERS. [Link]
-
Springer. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. (n.d.). NMR chemical shifts for cyclosiloxanes obtained from the reaction of the corresponding n-alkylmethyldichlorosilanes with zinc oxide. [Link]
-
Datapdf.com. (n.d.). Cyclosiloxanes as Frameworks for Multimetallic Compounds. 3. 'H NMR Spectra of Some Substituted Methylcyclosiloxanes'. [Link]
-
Wikipedia. (n.d.). Siloxane. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Chem.ubc.ca. (n.d.). How to make an NMR sample. [Link]
-
Magritek. (n.d.). Fast Analysis of Polysiloxanes by Benchtop NMR. [Link]
-
Semantic Scholar. (1975). 29Si and 13C nuclear magnetic resonance studies of organosilicon chemistry. I. Trimethylsilyl compounds. [Link]
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OSTI.gov. (n.d.). NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. [Link]
-
Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. [Link]
-
ACS Publications. (2017). The Art of Silicones: Bringing Siloxane Chemistry to the Undergraduate Curriculum. [Link]
-
MDPI. (n.d.). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. [Link]
-
Silicones Europe. (n.d.). THE UNIQUE PROPERTIES OF SILOXANES. [Link]
-
ResearchGate. (n.d.). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. [Link]
-
ResearchGate. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. [Link]
-
ResearchGate. (n.d.). 29 Si NMR chemical shifts of different siloxane coordination compounds. [Link]
-
University College London. (1999). 29 Si NMR chemical shifts variations in organically modifies silanes. [Link]
-
ResearchGate. (2025). NMR characterization and kinetic performance of polysiloxane immobilized thiosalicylic ligand system on Cr (III) ion from tannery wastewater. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. [Link]
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pentamethylcyclopentasiloxane as a precursor for focused ion beam deposition
Application Note: High-Resistivity Insulator Deposition via Focused Ion Beam (FIB) Using Pentamethylcyclopentasiloxane (PMCPS)
Executive Summary
This guide details the protocol for utilizing This compound (PMCPS) (CAS: 6166-86-5) as a superior precursor for Focused Ion Beam Induced Deposition (FIBID) of insulating silicon oxide (
While Tetramethylcyclotetrasiloxane (TMCTS) and Tetraethyl Orthosilicate (TEOS) remain industry standards, PMCPS offers a critical advantage for advanced circuit editing and bio-device prototyping: significantly higher electrical resistivity . Empirical data demonstrates that PMCPS deposits achieve resistivities two orders of magnitude higher than TMCTS (
Target Audience: Semiconductor Failure Analysis Engineers, Microfluidic Device Prototypers, and Bio-MEMS Researchers.
Technical Background & Mechanism
Chemical Competency
PMCPS is a cyclic siloxane pentamer with the formula
-
Reactivity: The Si-H bond lowers the activation energy required for dissociation by the ion beam, potentially reducing the carbon content in the final deposit compared to precursors with only Si-C bonds.
-
Structure: The cyclic backbone provides a robust scaffold for forming dense
networks upon ring-opening polymerization induced by secondary electrons.
The Deposition Mechanism
The FIBID process using PMCPS follows a "Gas-Assisted Deposition" workflow:
-
Adsorption: PMCPS vapor is delivered via a Gas Injection System (GIS) and adsorbs onto the substrate surface.
-
Dissociation: Incident ions (
, ) or secondary electrons ( ) break the cyclic ring and strip organic ligands (Methyl groups). -
Cross-linking: Non-volatile silicon-oxygen species cross-link to form the solid deposit.
-
Desorption: Volatile byproducts (hydrocarbons,
) are pumped away.
Critical Insight: The quality of the insulator is defined by the C:Si ratio (lower is better) and the Ga content (lower is better). PMCPS has shown a superior ability to form stoichiometric
Comparative Performance Data
The following table summarizes the performance of PMCPS against standard precursors under 30kV
| Parameter | PMCPS (Recommended) | TMCTS (Standard) | TEOS (Legacy) |
| Resistivity ( | |||
| Breakdown Field (V/mm) | 650 | 440 | 20 - 100 |
| Deposition Rate | High | High | Moderate |
| Impurity Sensitivity | Low | Moderate | High |
| Primary Use Case | High-isolation circuit edit, Bio-MEMS | General passivation | Large area fill |
(Data Sources: J. Vac.[2] Sci. Technol. B 16, 2511 (1998); Micromachines 2021, 12, 232)
Experimental Protocol: PMCPS Deposition
Pre-Experimental Setup
-
Precursor State: Liquid at room temperature.
-
GIS Temperature: Heat the GIS reservoir to 28°C - 32°C to ensure sufficient vapor pressure. Do not exceed 45°C to prevent polymerization in the nozzle.
-
Chamber Pressure: Base pressure
mbar. Process pressure (during flow) mbar.
Protocol A: High-Isolation Planar Insulator (Circuit Edit)
Goal: Deposit a 500nm insulating patch over a cut metal line.
-
Surface Cleaning: Perform a light
or polymide etch to remove surface carbon before deposition. -
Beam Parameters:
-
Voltage: 30 kV (Standard Ga+ FIB).
-
Current: 10 pA - 50 pA (Low current is vital to prevent Ga implantation, which causes leakage).
-
Dwell Time: 0.2 - 0.5
(Short dwell times prevent local heating and carbonization). -
Overlap: 50%.
-
-
Deposition Strategy:
-
Use a serpentine scan pattern .
-
Refresh Time: Ensure the refresh time (time between passes) is
to allow fresh precursor replenishment. Failure to do this results in carbon-rich, conductive deposits.
-
-
Post-Process:
-
Optional: Brief exposure to
plasma or an in-situ vapor scan can further oxidize residual carbon, improving resistivity.
-
Protocol B: 3D Nanostructure Growth (Bio-Prototyping)
Goal: Create high-aspect-ratio pillars for neural interfaces or drug release scaffolds.
-
Beam Selection: Use
beam (if available) or low-current (< 1 pA). is preferred for bio-applications to avoid toxic Gallium contamination. -
Point Mode Deposition:
-
Focus beam on a single pixel.
-
Dose: Spot mode for 10-60 seconds.
-
-
Branching Control (Fractal Growth):
-
PMCPS exhibits "charge-induced branching" when deposited on insulating substrates.
-
To induce branching (for increased surface area in drug delivery), increase the beam current to >5 pA to generate surface charging.
-
To maintain straight pillars, coat the substrate with a conductive layer (Au/Pd) or use an electron flood gun to neutralize charge.
-
Process Logic & Troubleshooting Visualization
The following diagram illustrates the decision matrix for optimizing PMCPS deposition based on observed results.
Caption: Optimization loop for PMCPS deposition. High leakage is typically caused by Gallium implantation (beam current too high) or Carbon inclusion (precursor depletion).
Validation & Characterization
To ensure the protocol meets the rigorous standards of drug development hardware or semiconductor modification, the following validation steps are mandatory:
-
Electrical Validation (MIM Structure):
-
Fabricate a Metal-Insulator-Metal capacitor.
-
Deposit PMCPS on a bottom metal pad.
-
Deposit a top Pt contact.
-
Measure I-V curve. Success Criteria: Leakage current
at 5V bias.
-
-
Chemical Validation (EDS):
-
Energy Dispersive X-Ray Spectroscopy should show an
ratio near 2:1. -
Carbon content should be
atomic %.
-
-
Bio-Compatibility Check (For Drug Delivery):
-
If used for neural probes, soak the deposited structure in PBS (Phosphate Buffered Saline) for 24 hours at 37°C.
-
Inspect for delamination or dissolution (PMCPS siloxanes are generally hydrolytically stable, but FIB-induced damage can create weak points).
-
References
-
Study of precursor gases for focused ion beam insulator deposition. Source: Journal of Vacuum Science & Technology B. Significance: Establishes the baseline resistivity comparison between PMCPS and TMCTS. URL:[Link]
-
Branched High Aspect Ratio Nanostructures Fabricated by Focused Helium Ion Beam Induced Deposition of an Insulator. Source: Micromachines (MDPI). Significance: Details the growth of complex 3D structures using PMCPS and Helium beams, relevant for bio-scaffolding. URL:[Link]
-
FIB Precursor Gas Chemistries for Ion-beam/FIB/Electron-beam Induced Etching and Deposition Processes. Source: GlobalSino / Practical Electron Microscopy. Significance: Comprehensive list of precursor chemistries and impurity expectations. URL:[Link]
Sources
Application Notes & Protocols: Leveraging Pentamethylcyclopentasiloxane for Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pentamethylcyclopentasiloxane (D5) in the formulation of novel drug delivery systems. We will explore the unique physicochemical properties of D5 that make it an advantageous excipient, particularly for topical and transdermal applications. Detailed, field-proven protocols for the formulation and characterization of a D5-based nanoemulsion are provided, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Case for this compound (D5) in Drug Delivery
The selection of an appropriate vehicle is a critical determinant in the efficacy and patient compliance of a drug delivery system.[1][2] this compound, a volatile cyclomethicone fluid, has emerged from the cosmetics and personal care industry as a compelling candidate for pharmaceutical formulations. Its primary role is as a volatile excipient and carrier, offering unique aesthetic and functional benefits.[3]
Unlike traditional oily vehicles, D5 is non-greasy, evaporates quickly from the skin, and leaves a smooth, dry feel, which can significantly enhance patient acceptance of topical therapies.[3] Its volatility is a key mechanistic advantage; as the D5 evaporates, it can increase the concentration of the active pharmaceutical ingredient (API) on the skin's surface, potentially creating a higher concentration gradient to drive dermal penetration. This guide will focus on harnessing these properties to develop a stable, effective nanoemulsion system.
Key Physicochemical Properties and Rationale for Use
A thorough understanding of a drug's physicochemical properties is the foundational step in designing an effective delivery system.[1][2][4][5][6] Similarly, the properties of the excipient dictate the formulation strategy. D5's utility is grounded in its distinct characteristics.
| Property | Typical Value / Description | Rationale for Use in Drug Delivery |
| Chemical Name | Decamethylcyclopentasiloxane | N/A |
| INCI Name | Cyclopentasiloxane | N/A |
| Appearance | Clear, colorless, odorless liquid | Aesthetically pleasing and suitable for transparent formulations like gels and sprays.[3] |
| Viscosity | Low (~4 cSt at 25°C) | Excellent spreading properties on the skin, ensuring uniform application of the API. |
| Volatility | High; evaporates rapidly at skin temperature | Acts as a transient carrier, leaving a concentrated, non-oily film of the drug and non-volatile excipients.[3] |
| Solubility | Insoluble in water; soluble in many organic solvents and other silicones | Ideal as the oil phase for oil-in-water (o/w) emulsions or as a co-solvent for lipophilic drugs. |
| Safety Profile | Low acute oral, dermal, and inhalation toxicity. | Considered safe for use in topical pharmaceutical formulations.[3] |
Formulation Development: The Nanoemulsion Approach
Nanoemulsions are colloidal dispersions of nanosized droplets (typically 20-200 nm) of one immiscible liquid within another.[7][8] They are kinetically stable systems that offer several advantages for drug delivery, including enhanced drug solubilization, improved bioavailability, and better penetration through biological membranes.[7][9] D5 is an excellent candidate for the oil phase in an oil-in-water (o/w) nanoemulsion, particularly for delivering lipophilic APIs.
The core principle of forming a nanoemulsion is to create a fine dispersion of oil droplets in an aqueous phase and stabilize it with an emulsifying agent (surfactant) and often a co-surfactant.[9] High-energy methods, such as high-pressure homogenization or ultrasonication, are typically required to generate the nano-sized droplets.[10]
Workflow for Formulation and Characterization
The development process follows a logical progression from component selection to final system evaluation. This workflow ensures that each stage is validated before proceeding, a cornerstone of robust scientific methodology.
Caption: Workflow for D5-based nanoemulsion development.
Experimental Protocols
The following protocols provide step-by-step methodologies for the formulation and evaluation of a D5-based nanoemulsion.
Protocol 3.1: Formulation of a D5-Based Nanoemulsion (High-Pressure Homogenization)
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion using D5 as the oil phase.
Materials:
-
This compound (D5)
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P, Propylene Glycol)[11]
-
Purified Water (Milli-Q or equivalent)
-
High-Shear Mixer (e.g., Silverson, Ultra-Turrax)
-
High-Pressure Homogenizer (e.g., Avestin EmulsiFlex, Microfluidizer)
Methodology:
-
Oil Phase Preparation:
-
Accurately weigh the required amount of the lipophilic API.
-
Dissolve the API in the specified amount of D5. Gentle warming (not exceeding 40°C) may be used if necessary to facilitate dissolution.
-
Add the pre-weighed surfactant to the oil phase and mix until a clear, homogenous solution is formed. Rationale: Dissolving the API in the oil phase first ensures it will be located within the nano-droplets of the final emulsion. The surfactant is added to the oil phase to aid in the initial emulsification process.
-
-
Aqueous Phase Preparation:
-
In a separate vessel, add the pre-weighed co-surfactant to the purified water.
-
Mix thoroughly until the co-surfactant is fully dissolved. Rationale: The co-surfactant, typically more hydrophilic, resides in the aqueous phase and at the interface, working synergistically with the surfactant to lower interfacial tension and stabilize the droplets.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase (Step 1) to the aqueous phase (Step 2) under continuous agitation with a high-shear mixer.
-
Homogenize at 5,000-8,000 RPM for 10-15 minutes. The result should be a milky-white, uniform coarse emulsion. Scientist's Note: This step is crucial for creating a pre-emulsion with a droplet size in the low micron range, which allows the high-pressure homogenizer to work more efficiently.
-
-
Nanoemulsion Formation:
-
Transfer the coarse emulsion to the high-pressure homogenizer.
-
Process the emulsion at a pressure of 15,000-20,000 PSI (or 100-140 MPa) for 5-10 cycles. Ensure the system is cooled to prevent excessive heat buildup.
-
The final product should appear translucent or bluish-white, which is indicative of nano-sized droplets.[9] Rationale: The intense shear forces, cavitation, and impact within the homogenizer provide the necessary energy to break down the coarse oil droplets into the nano-scale range (typically < 200 nm).
-
Protocol 3.2: Physicochemical Characterization of the Nanoemulsion
Objective: To determine the key physical parameters of the formulated nanoemulsion to ensure quality and consistency.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential (e.g., Malvern Zetasizer).
-
pH meter.
-
Viscometer (e.g., Brookfield viscometer).
Methodology:
-
Droplet Size and Polydispersity Index (PDI):
-
Dilute the nanoemulsion sample appropriately with purified water to avoid multiple scattering effects.
-
Analyze the sample using DLS. Record the Z-average diameter (mean droplet size) and the PDI.
-
Acceptance Criteria: Droplet size < 200 nm; PDI < 0.3 (indicates a narrow, monodisperse size distribution).
-
-
Zeta Potential (ζ):
-
Use the same DLS instrument with an appropriate folded capillary cell.
-
Measure the electrophoretic mobility of the droplets to determine the zeta potential.
-
Acceptance Criteria: A zeta potential of ±30 mV or greater is generally considered indicative of good long-term physical stability due to electrostatic repulsion between droplets.
-
-
pH and Viscosity:
-
Measure the pH of the undiluted nanoemulsion using a calibrated pH meter.
-
Measure the viscosity using a viscometer with an appropriate spindle and speed. Scientist's Note: These parameters are critical for topical formulations. The pH should be compatible with the skin (typically 4.5-6.0), and the viscosity will determine its spreadability and residence time upon application.
-
| Parameter | Technique | Typical Acceptance Criteria | Rationale |
| Mean Droplet Size | Dynamic Light Scattering (DLS) | < 200 nm | Ensures optical transparency and enhances skin penetration. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates a homogenous and stable formulation. |
| Zeta Potential | Electrophoretic Light Scattering | > |±30 mV| | Predicts long-term stability against droplet coalescence. |
| pH | pH Meter | 4.5 - 6.0 | Ensures compatibility with the skin's natural acidic mantle. |
| Viscosity | Rotational Viscometer | Formulation Dependent | Affects spreadability, feel, and application. |
Protocol 3.3: Determination of Drug Entrapment Efficiency (EE%)
Objective: To quantify the amount of API successfully encapsulated within the nanoemulsion droplets.
Methodology:
-
Separation of Free Drug:
-
Place a known volume (e.g., 1 mL) of the nanoemulsion in a centrifugal ultrafiltration device (e.g., Amicon®, with a molecular weight cut-off of 10 kDa).
-
Centrifuge at a specified speed (e.g., 5,000 x g) for 30 minutes to separate the aqueous phase (filtrate) containing the un-entrapped (free) drug from the nanoemulsion.
-
-
Quantification:
-
Measure the concentration of the free drug in the filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).
-
Calculate the total amount of drug in the initial sample.
-
-
Calculation:
-
Entrapment Efficiency (%) = [ (Total Drug - Free Drug) / Total Drug ] x 100 Rationale: High entrapment efficiency (>90%) is desirable as it ensures the majority of the drug is in the delivery system and minimizes potential irritation from free drug on the skin surface.
-
Protocol 3.4: In Vitro Drug Release Study
Objective: To evaluate the release profile of the API from the D5 nanoemulsion over time. The dialysis bag method is a common and effective technique.[12]
Materials:
-
Dialysis tubing (e.g., cellulose membrane with a suitable MWCO, such as 12-14 kDa).
-
Release medium: Phosphate Buffered Saline (PBS) pH 7.4, or PBS pH 5.5 to simulate skin surface pH. A small percentage of a solubilizing agent (e.g., 0.5% Tween 80) may be added to maintain sink conditions.
-
Shaking water bath or dissolution apparatus.[13]
Caption: Mechanism of in vitro drug release via dialysis.
Methodology:
-
Preparation:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Accurately pipette a known volume (e.g., 2 mL) of the drug-loaded nanoemulsion into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Place the sealed bag into a vessel containing a defined volume of pre-warmed (32°C or 37°C) release medium (e.g., 100 mL).
-
Place the vessel in a shaking water bath set to a constant speed (e.g., 100 RPM) to ensure gentle agitation. Rationale: The temperature is chosen to mimic physiological conditions (32°C for skin surface, 37°C for systemic). Agitation prevents the formation of a static boundary layer around the dialysis bag, which could artificially slow down the release rate.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the external release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions. Scientist's Note: Maintaining sink conditions (where the concentration of the drug in the release medium is less than 10-30% of its saturation solubility) is critical to ensure that the release rate is governed by the formulation, not by the solubility of the drug in the medium.
-
-
Analysis:
-
Analyze the drug concentration in each sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point and plot the data versus time.
-
Safety and Regulatory Considerations
This compound (D5) is widely used in cosmetic products and has undergone extensive safety evaluations. It exhibits low toxicity in acute oral, dermal, and inhalation studies. While it is not associated with significant skin irritation or sensitization, the safety of the final drug product will depend on all its components, including the API and surfactants.[14][15] Formulators must ensure that all excipients comply with the relevant pharmacopeial standards (e.g., NF, Ph. Eur.) where applicable.[3] The use of any excipient in a pharmaceutical formulation must be justified and supported by safety data appropriate for the intended route of administration.[14]
References
-
ResearchGate. (n.d.). Physicochemical Properties, Formulation, and Drug Delivery | Request PDF. Retrieved from [Link]
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties, Formulation, and Drug Delivery: Principles and Applications | Request PDF. Retrieved from [Link]
-
Dovepress. (2017). Formulation, release characteristics, and bioavailability study of gas. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20070148194A1 - Novel nanoemulsion formulations.
-
Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Topical drug delivery systems: a patent review. Retrieved from [Link]
-
Gelest, Inc. (2014). 1,3,5,7,9-PENTAMETHYLCYCLOPENTASILOXANE, 90%. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Accelerated in vitro release testing methods for extended release parenteral dosage forms. Retrieved from [Link]
-
PubMed. (n.d.). Study of drug release and tablet characteristics of silicone adhesive matrix tablets. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2017). Cyclopentasiloxane, decamethyl-: Human health tier II assessment. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) NANOEMULSION BASED DRUG DELIVERY-A REVIEW. Retrieved from [Link]
-
Dissolution Technologies. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro drug release of all formulations. (a) In vitro drug release of... | Download Scientific Diagram. Retrieved from [Link]
-
. (n.d.). The safety of pharmaceutical excipients. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). PCL–PEG graft copolymers with tunable amphiphilicity as efficient drug delivery systems. Retrieved from [Link]
-
MDPI. (n.d.). Development of Topical/Transdermal Self-Emulsifying Drug Delivery Systems, Not as Simple as Expected. Retrieved from [Link]
-
iMedPub. (2021). Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Safety and toxicity aspects of polysiloxanes (silicones) applications.... Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Methods for Evaluating Drug Release of Vaginal Ring Formulations—A Critical Review. Retrieved from [Link]
-
Medico Research Chronicles. (n.d.). Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Topical Drug Delivery Systems: A Patent Review. Retrieved from [Link]
-
ScienceDirect. (2023). Safety of surfactant excipients in oral drug formulations. Retrieved from [Link]
-
Grafiati. (n.d.). Bibliographies: 'In vitro drug release'. Retrieved from [Link]
-
RJPT. (n.d.). Recent Applications of Nanoemulsion Based Drug Delivery System: A Review. Retrieved from [Link]
-
RJPDFT. (n.d.). Nanoemulgel: A Process Promising in Drug Delivery System. Retrieved from [Link]
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Application Note: Synthesis of Cyclolinear Polysiloxanes via Ring-Opening Polymerization of Pentamethylcyclopentasiloxane and Subsequent Hydrosilylation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis of advanced cyclolinear polysiloxanes. These polymers, which merge the flexibility of linear polysiloxanes with the structural definition of cyclic species, offer unique physicochemical properties highly desirable in advanced materials and drug delivery systems.[1][2][3][4][5] The protocol herein details a robust two-stage methodology commencing with the cationic ring-opening polymerization (ROP) of pentamethylcyclopentasiloxane (D₅ᴴ) to yield a linear poly(methylhydrosiloxane) backbone. This is followed by a platinum-catalyzed intramolecular hydrosilylation reaction to form the characteristic cyclolinear architecture. We offer in-depth explanations for experimental choices, detailed step-by-step protocols, and characterization guidelines to ensure reproducibility and scientific integrity.
Introduction and Scientific Rationale
Polysiloxanes, commonly known as silicones, are a cornerstone of materials science, valued for their thermal stability, biocompatibility, low surface tension, and gas permeability.[6] While linear structures like polydimethylsiloxane (PDMS) are ubiquitous, there is a growing demand for polymers with more complex, precisely controlled architectures to meet the demands of next-generation applications, including theranostics and controlled drug release.[2][3][4]
Cyclolinear polysiloxanes represent a sophisticated evolution, featuring cyclic moieties fused along a linear backbone. This structure imparts a semi-rigid nature, influencing properties such as glass transition temperature, viscosity, and molecular packing. This compound (D₅ᴴ), a cyclic monomer containing a reactive silicon-hydride (Si-H) bond, is an ideal precursor for this architecture.
Our synthetic strategy is predicated on two well-established and highly efficient reaction classes in silicon chemistry:
-
Cationic Ring-Opening Polymerization (ROP): This process utilizes a strong acid catalyst to open the strained cyclosiloxane ring of D₅ᴴ, enabling its transformation into a linear polymer.[7][8] We specifically employ trifluoromethanesulfonic acid (triflic acid), a highly effective catalyst for this transformation, to produce a linear trimethylsiloxy-terminated poly(methylhydrosiloxane).[9] This method allows for the synthesis of a polymer backbone with a high density of reactive Si-H groups.[10]
-
Hydrosilylation: This powerful reaction involves the addition of a Si-H bond across an unsaturated bond, such as an alkene.[11][12] In our protocol, we will leverage this reaction in an intramolecular fashion. By introducing a molecule with two terminal vinyl groups, we can induce the Si-H groups along the polymer backbone to react and form stable cyclic structures, effectively "stitching" the linear chain into a cyclolinear ladder-like or bead-like architecture. Platinum-based complexes, such as Karstedt's catalyst, are exceptionally efficient for this purpose.[12][13][14]
This combined approach provides a versatile platform for tuning the final properties of the polymer by controlling the molecular weight of the linear precursor and the nature of the cyclizing agent.
Synthesis Workflow and Mechanism
The overall synthetic pathway is a two-stage process designed for modularity and control.
Figure 1: Overall workflow for the synthesis of cyclolinear polysiloxanes.
Mechanism of Polymerization and Cyclization
The reaction proceeds via the mechanistic pathways detailed below. The cationic ROP is initiated by the protonation of a siloxane oxygen in the D₅ᴴ ring by triflic acid, creating a reactive cationic center that propagates by attacking other monomer units. The hydrosilylation follows the Chalk-Harrod mechanism, involving oxidative addition of the Si-H bond to the platinum(0) catalyst, coordination of the alkene, insertion, and reductive elimination to form the new Si-C bond.[11][12]
Figure 2: Simplified mechanistic pathway for the two-stage synthesis.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Triflic acid is highly corrosive and requires careful handling. Solvents must be anhydrous for the polymerization step.
Protocol 1: Synthesis of Linear Poly(methylhydrosiloxane) (PMHS)
This protocol describes the cationic ring-opening polymerization of D₅ᴴ.[9] Hexamethyldisiloxane is used as an end-capping agent to control the molecular weight.
Materials & Reagents:
-
This compound (D₅ᴴ), purified
-
Hexamethyldisiloxane (MM), anhydrous
-
Trifluoromethanesulfonic acid (Triflic acid, CF₃SO₃H)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Methanol
-
Round-bottom flask with magnetic stir bar, septum, and nitrogen inlet
-
Syringes
Procedure:
-
Reactor Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of dry nitrogen.
-
Reagent Addition: Through the septum, add anhydrous toluene to the flask via syringe. Add the desired amounts of this compound (D₅ᴴ) and hexamethyldisiloxane (end-capper). The ratio of monomer to end-capper will determine the target molecular weight.
-
Initiation: Vigorously stir the mixture at room temperature. Using a syringe, carefully add the triflic acid catalyst (typically ~0.1 mol%). An immediate increase in viscosity may be observed.
-
Polymerization: Allow the reaction to proceed at room temperature for 2-4 hours. The progress can be monitored by taking small aliquots and analyzing the disappearance of the D₅ᴴ monomer peak via Gas Chromatography (GC) or ¹H NMR.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a small amount of weak base, such as a suspension of sodium bicarbonate in toluene, to neutralize the triflic acid.
-
Workup & Purification:
-
Stir the mixture for 30 minutes, then filter to remove the bicarbonate.
-
Wash the organic phase with deionized water to remove any remaining salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure (rotary evaporation) to yield the linear PMHS polymer as a clear, viscous oil.
-
Further purify the polymer by precipitation into a non-solvent like methanol to remove any unreacted cyclic monomers.
-
Protocol 2: Synthesis of Cyclolinear Polysiloxane via Hydrosilylation
This protocol uses the PMHS synthesized in Protocol 1 and a divinyl crosslinker to form the cyclolinear structure.
Materials & Reagents:
-
Linear Poly(methylhydrosiloxane) (PMHS) from Protocol 1
-
1,3-Divinyl-1,1,3,3-tetramethyldisiloxane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~10 ppm Pt)
-
Anhydrous toluene
-
Activated carbon
-
Round-bottom flask with magnetic stir bar, reflux condenser, and nitrogen inlet
Procedure:
-
Reactor Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the PMHS polymer in anhydrous toluene to create a dilute solution (e.g., 5-10% w/v). A dilute solution favors intramolecular cyclization over intermolecular cross-linking.
-
Reagent Addition: Add the 1,3-divinyl-1,1,3,3-tetramethyldisiloxane crosslinker. The molar ratio of vinyl groups to Si-H groups should be carefully controlled (typically slightly less than 1:1 to avoid gelation).
-
Catalyst Addition: Gently warm the solution to 40-50°C. Add the Karstedt's catalyst solution via syringe. The solution may turn a faint yellow/brown.
-
Reaction: Maintain the reaction at 50-70°C and monitor the disappearance of the Si-H bond signal (around 2160 cm⁻¹ in FTIR or 4.7 ppm in ¹H NMR). The reaction is typically complete within 2-6 hours.
-
Catalyst Removal: Cool the reaction to room temperature. Add a small amount of activated carbon to the solution and stir overnight to adsorb the platinum catalyst.
-
Purification: Filter the solution through a pad of Celite® to remove the carbon. Concentrate the solution under reduced pressure and precipitate the final cyclolinear polymer into methanol. Dry the resulting polymer under vacuum to a constant weight.
Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized polymers.
Table 1: Key Analytical Techniques for Polymer Characterization
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Confirm structure, monitor reaction | PMHS: Peak at ~4.7 ppm (Si-H). Cyclolinear Polymer: Disappearance or significant reduction of the Si-H peak. Appearance of new peaks for the alkyl linker. |
| FTIR Spectroscopy | Monitor functional groups | PMHS: Strong Si-H stretch at ~2160 cm⁻¹. Cyclolinear Polymer: Disappearance of the Si-H stretch. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity (Đ) | Provides information on the size distribution of the polymer chains. A narrow Đ (typically < 1.5) indicates a controlled polymerization. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determines the decomposition temperature of the polymer, which is expected to be high for polysiloxanes. |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg) | The Tg of the cyclolinear polymer is expected to be higher than its linear precursor due to restricted chain mobility. |
Table 2: Representative Data for Synthesis of a Cyclolinear Polysiloxane
| Parameter | Linear PMHS (Precursor) | Cyclolinear Polysiloxane (Final Product) |
|---|---|---|
| Appearance | Clear, viscous liquid | White, waxy solid or viscous gum |
| Mn (GPC, g/mol ) | 8,500 | 12,000 |
| Đ (PDI) | 1.45 | 1.60 |
| Si-H Peak (FTIR, cm⁻¹) | 2158 | Not observed |
| Tg (DSC, °C) | -75 °C | -50 °C |
Note: Data are illustrative and will vary based on specific reaction conditions.
Conclusion and Applications
This application note provides a validated, two-stage protocol for the synthesis of well-defined cyclolinear polysiloxanes using this compound as a key starting material. The combination of cationic ring-opening polymerization and intramolecular hydrosilylation offers a high degree of control over the final polymer architecture. The resulting materials, with their unique thermal and mechanical properties, are promising candidates for a variety of high-performance applications. For drug development professionals, these polymers can serve as novel excipients, matrices for controlled release systems, or biocompatible coatings for medical devices, where their tailored properties can enhance performance and efficacy.[1][5]
References
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Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Advances in Silicon Science. [Link]
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Roy, A. (2008). A Review of Recent Progress in Catalyzed Homogenous Hydrosilylation. Advances in Organometallic Chemistry. [Link]
- Karstedt, B.D. (1973). Platinum-Siloxane Complexes as Hydrosilation Catalysts.
-
Clarson, S.J., & Semlyen, J.A. (Eds.). (1993). Siloxane Polymers. Prentice Hall. [Link]
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Richards, R.D.C., Hollingshurst, J., & Semlyen, J.A. (1993). Cyclic polysiloxanes: 5. Preparation and characterization of poly(hydrogenmethylsiloxane). Polymer, 34(21), 4439-4444. [Link]
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Luneau, B., et al. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. Polymers, 13(16), 2696. [Link]
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Chojnowski, J. (2011). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc. [Link]
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Getty, P.T., et al. (2022). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. eScholarship, University of California. [Link]
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Mojsiewicz-Pieńkowska, K. (2018). Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones). In Applications of Polymers in Drug Delivery. [Link]
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Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers, 10(7), 755. [Link]
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Kawakami, Y. (2021). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization. Polymer Chemistry, 12(23), 3374-3386. [Link]
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Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. ResearchGate. [Link]
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Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. PubMed. [Link]
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Colas, A., & Duval, F. (2018). Most Important Biomedical and Pharmaceutical Applications of Silicones. In Comprehensive Biomaterials II. [Link]
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Chojnowski, J., Cypryk, M., & Kurjata, J. (2002). Synthesis of Linear Polysiloxanes. In Polymer Science: A Comprehensive Reference. [Link]
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Ring Opening Polymerization. (2020). YouTube. [Link]
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Mark, J.E. (Ed.). (2005). The Silicones. In The Polymer Data Handbook. Oxford University Press. [Link]
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Mukbaniani, O., & Zaikov, G.E. (2007). Formation of polymethylsiloxanes with alkyl side groups. Journal of Applied Polymer Science, 106(4), 2569-2575. [Link]
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Ring Opening Polymerization, Copolymers. (2017). YouTube. [Link]
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techniques for purity assessment of pentamethylcyclopentasiloxane
An Application Guide to the Purity Assessment of Pentamethylcyclopentasiloxane (D5)
Abstract
This compound, commonly referred to as D5, is a key ingredient in numerous cosmetic and personal care products, valued for its volatile, non-greasy feel and excellent spreading characteristics. Its purity is paramount, not only for product performance and stability but also for consumer safety and regulatory compliance. The presence of impurities, such as other cyclic siloxanes (e.g., D4, D6), linear siloxanes, or residual reactants, can significantly alter the physicochemical properties of the final product and may pose health risks.[1] This document provides a comprehensive overview of the analytical methodologies and detailed protocols for the robust purity assessment of D5, designed for researchers, quality control analysts, and formulation scientists.
Introduction: The Imperative for High-Purity D5
Decamethylcyclopentasiloxane (D5) belongs to a class of cyclic volatile methylsiloxanes (cVMS). Its widespread use in consumer products necessitates stringent quality control to ensure it meets high purity standards, often exceeding 99%. Regulatory bodies globally scrutinize the levels of related siloxanes, particularly Octamethylcyclotetrasiloxane (D4), which is classified as a substance of very high concern in some jurisdictions due to environmental persistence and potential health effects.[1] Therefore, a validated, multi-faceted analytical approach is essential to quantify D5 and accurately profile any impurities.
This guide details the primary analytical techniques, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for both identification and quantification. We will explore the causality behind the selection of each technique and provide a self-validating protocol to ensure trustworthy and reproducible results.
Strategic Selection of Analytical Techniques
A combination of chromatographic and spectroscopic techniques is required for a comprehensive purity assessment.[2] The choice of method depends on the specific objective, whether it is routine quality control, impurity identification, or structural confirmation.
Caption: Decision tree for selecting the appropriate analytical technique.
Gas Chromatography (GC): The Core of Siloxane Analysis
Why it's the primary choice: Gas chromatography is ideally suited for analyzing volatile and semi-volatile compounds like D5. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.[2]
-
GC with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantitative analysis.[3][4] The FID detector offers a wide linear range and high sensitivity to hydrocarbons, making it excellent for determining the percentage purity of D5 by comparing the peak area of the main component to the total area of all detected peaks. ASTM D7405, though for aromatic hydrocarbons, outlines a similar principle of using GC for purity analysis.[5]
-
GC with Mass Spectrometry (GC-MS): This is the definitive technique for both purity assessment and impurity identification.[2][4][6] While GC separates the components, the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio.[2] This provides a unique "fingerprint" (mass spectrum) for each compound, allowing for unambiguous identification of impurities like D4 and D6, even at trace levels.[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why it's used for confirmation: NMR spectroscopy is an indispensable tool for the structural determination of organic compounds.[8][9] For D5, it provides absolute structural confirmation.
-
¹H NMR: Provides information about the hydrogen atoms in the molecule, confirming the presence of methyl groups attached to the silicon atoms.
-
²⁹Si NMR: This is particularly powerful for siloxanes. It directly probes the silicon atoms, allowing for the clear differentiation between cyclic and linear siloxanes and the identification of different siloxane units (D, M, T, Q) within a sample, which is crucial for microstructural analysis.[10][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Why it's a useful screening tool: FTIR is a rapid and non-destructive technique that identifies functional groups in a molecule.[2][9] For D5, the FTIR spectrum will show characteristic strong absorbance bands corresponding to the Si-O-Si cyclic backbone and Si-CH₃ bonds. While not suitable for quantifying trace impurities, it serves as an excellent first-pass identity check and can quickly detect gross contamination or a mislabeled material.
Comprehensive Workflow for D5 Purity Verification
A robust quality control process integrates multiple techniques to ensure the identity, purity, and quality of D5.
Caption: Integrated workflow for D5 purity assessment.
Protocol: Purity Assay of D5 by GC-MS
This protocol describes a validated method for the quantification of D5 and the simultaneous identification and quantification of related cyclic siloxane impurities (D3, D4, D6) and common linear siloxanes (L3, L4, L5).
Principle
The sample is diluted in a suitable solvent and injected into a gas chromatograph, where the individual components are separated. The effluent from the GC column is directed into a mass spectrometer, which serves as the detector. The purity of D5 is determined by area percent calculation, and the identity of impurities is confirmed by comparing their mass spectra to a reference library. For precise quantification, a multi-point calibration curve is used.
Materials and Reagents
-
Reference Standards: Decamethylcyclopentasiloxane (D5, >99.5% purity), Octamethylcyclotetrasiloxane (D4), Dodecamethylcyclohexasiloxane (D6). Certified reference materials should be used where available.
-
Solvent: Hexane or Ethyl Acetate, HPLC grade or higher.
-
Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Pipettes and Syringes: Calibrated volumetric glassware or automated liquid handling system.
Instrumentation and Conditions
The following table provides typical GC-MS parameters. These should be considered a starting point and may require optimization for a specific instrument.
| Parameter | Setting | Rationale |
| GC System | Agilent Intuvo 9000 or equivalent | Provides robust and reproducible chromatographic performance.[5] |
| Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation of siloxanes. |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min | Inert carrier gas ensures good chromatographic efficiency.[13] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation.[13] |
| Injection Mode | Split (e.g., 50:1 or 100:1) | Prevents column overloading from the high concentration of the main D5 peak. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | A temperature ramp effectively separates volatile impurities from the D5 peak and elutes higher boiling point compounds.[13] |
| MS System | Quadrupole Mass Spectrometer | Common, robust mass analyzer for routine analysis. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization. |
| Interface Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-500) | Allows for the identification of unknown impurities. SIM mode can be used for higher sensitivity if specific impurities are targeted. |
Self-Validating Experimental Procedure
1. System Suitability Test (SST):
-
Prepare a system suitability solution containing D4, D5, and D6 at approximately 100 µg/mL each in hexane.
-
Inject the SST solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak areas for each component must be ≤ 5.0%.
-
The resolution between the D4 and D5 peaks should be ≥ 1.5.
-
The tailing factor for the D5 peak should be between 0.9 and 1.5.
-
-
Causality: The SST ensures the analytical system is performing with adequate precision, separation efficiency, and peak shape before analyzing any samples. This is a core principle of Good Manufacturing Practices (GMP).[14][15][16]
2. Calibration (for precise impurity quantification):
-
Prepare a stock solution of D4 and D6 (and other relevant impurities) at 1000 µg/mL in hexane.
-
Perform serial dilutions to create calibration standards at five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Inject each standard and plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve must be ≥ 0.995.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the D5 sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This creates a ~10,000 µg/mL (1%) solution.
-
Causality: Dilution is critical to bring the concentration of the main D5 peak within the linear range of the detector and to allow for the detection of minor impurities without saturation.
4. Analysis Sequence:
-
Run a solvent blank (hexane) to ensure no system contamination.
-
Run the System Suitability Test.
-
Run the calibration standards (if applicable).
-
Run the prepared sample solution in duplicate.
-
Run a calibration check standard after every 10 sample injections to verify instrument stability.
5. Data Analysis & Calculations:
-
Identification: Identify the D5 peak and any impurity peaks by comparing their retention times and mass spectra with those of the reference standards and a spectral library (e.g., NIST).
-
Purity Calculation (Area Percent):
-
Purity (%) = (Area of D5 Peak / Total Area of All Peaks) x 100
-
-
Impurity Quantification (Using Calibration Curve):
-
Determine the concentration of each identified impurity in the sample solution from the calibration curve.
-
Impurity (wt%) = (Conc. from curve [µg/mL] / Sample solution conc. [µg/mL]) x 100
-
Regulatory and Quality Framework
The purity of cosmetic ingredients like D5 is governed by regulations such as the EU Cosmetics Regulation and guidelines from the FDA.[17][18][19][20][21] Adherence to Good Manufacturing Practices (GMP), as outlined in standards like ISO 22716, is crucial.[14][15][16] ISO 22716 emphasizes the importance of quality control for raw materials, requiring that they are tested to verify they meet established specifications before use in production.[14] This analytical guide provides the framework to generate the data necessary to meet these stringent requirements.
Conclusion
The purity assessment of this compound is a critical task that relies on a combination of robust analytical techniques. Gas chromatography, particularly when coupled with mass spectrometry, stands out as the most powerful tool, providing both quantitative purity data and definitive identification of impurities. Supplementing this with spectroscopic methods like NMR and FTIR creates a comprehensive and self-validating system for quality control. The protocols and workflows outlined in this guide are designed to ensure that D5 used in consumer products is of the highest quality and safety, meeting the rigorous standards of the industry and regulatory bodies.
References
-
Brothers, H., et al. (2016). A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions. Journal of Chromatography A. Available at: [Link]
-
Analytice. (n.d.). Decamethyl Cyclopentasiloxane D5 (Purity) - analysis. Available at: [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]
-
Environment and Climate Change Canada. (2011). Screening Assessment for the Challenge Decamethylcyclopentasiloxane (D5). Available at: [Link]
-
Shimadzu Scientific Instruments. (2022). Analysis of Siloxanes in Biogas using TD GCMS. YouTube. Available at: [Link]
-
Stashenko, E., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available at: [Link]
-
Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
-
ACE Laboratories. (2023). Benefits of Siloxane Testing and Analysis. Available at: [Link]
-
ASTM International. (2022). Standard Test Method for Speciated Siloxane GC-IMS Analyzer Based On-line for Siloxane and Trimethylsilanol Content of Gaseous Fuels. D8455-22. Available at: [Link]
-
CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. Available at: [Link]
-
Neşetoğlu, E., et al. (2025). Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. DergiPark. Available at: [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on decamethylcyclopentasiloxane (cyclopentasiloxane, D5) in cosmetic products. Public Health, European Commission. Available at: [Link]
-
American Chemical Society. (2025). Analysis of Siloxane Content in Commercial Shampoos: An Undergraduate qNMR Laboratory Experiment. Journal of Chemical Education. Available at: [Link]
-
Selerity Technologies. (n.d.). THE ANALYSIS OF SILOXANES BY SUPERCRITICAL FLUID CHROMATOGRAPHY. Available at: [Link]
-
ResearchGate. (n.d.). A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pentamethyl cyclopentasiloxane. PubChem. Available at: [Link]
-
Making Cosmetics. (n.d.). Purity Grades. Available at: [Link]
-
Registrar Corp. (2025). ISO 22716 Raw Materials: Best Practices For Cosmetics GMP. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2025). Summary of Cosmetics Labeling Requirements. Available at: [Link]
-
Office of Scientific and Technical Information (OSTI). (n.d.). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy. Available at: [Link]
-
DQS Group. (n.d.). ISO 22716 Certification - Cosmetics GMP. Available at: [Link]
-
Tokyo University of Science. (n.d.). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Available at: [Link]
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Registrar Corp. (2024). FDA Cosmetic Labeling Requirements. Available at: [Link]
-
ResearchGate. (n.d.). Siloxanes and Reverse Phase HPLC. Available at: [Link]
-
ISO Standards and More. (2024). ISO 22716 – Complete Guide to Good Manufacturing Practices for the Cosmetics Industry. Available at: [Link]
-
Cohen Healthcare Law Group. (2021). FDA Cosmetic Labeling Guidelines. Available at: [Link]
-
The Esthetician's Guide to Outstanding Esthetics. (2021). What are the FDA Labeling Requirements for Cosmetic Products?. Available at: [Link]
-
PubMed. (n.d.). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. Available at: [Link]
-
Federal Register. (2026). FDA Records Access Authority for Cosmetics; Draft Guidance for Industry; Availability. Available at: [Link]
-
Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Available at: [Link]
Sources
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. This compound | 6166-86-5 | Benchchem [benchchem.com]
- 3. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ace-laboratories.com [ace-laboratories.com]
- 5. agilent.com [agilent.com]
- 6. Decamethyl Cyclopentasiloxane D5 (Purity) - analysis - Analytice [analytice.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. osti.gov [osti.gov]
- 11. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. registrarcorp.com [registrarcorp.com]
- 15. dqsglobal.com [dqsglobal.com]
- 16. certiget.eu [certiget.eu]
- 17. fda.gov [fda.gov]
- 18. registrarcorp.com [registrarcorp.com]
- 19. cohenhealthcarelaw.com [cohenhealthcarelaw.com]
- 20. auroracos.com [auroracos.com]
- 21. Federal Register :: FDA Records Access Authority for Cosmetics; Draft Guidance for Industry; Availability [federalregister.gov]
experimental setup for ring-opening polymerization of siloxanes
Application Note: Precision Engineering of Polysiloxanes via Ring-Opening Polymerization (ROP)
Executive Summary & Strategic Rationale
Ring-Opening Polymerization (ROP) of cyclic siloxanes is the cornerstone of silicone synthesis, enabling the production of materials ranging from low-viscosity fluids to high-consistency elastomers. Unlike conventional organic polymerizations, siloxane ROP is governed by a unique competition between kinetic control (living polymerization) and thermodynamic control (equilibration).
-
The Core Challenge: The silicon-oxygen bond (Si-O) is highly flexible, making "back-biting"—where the active chain end attacks its own backbone—a thermodynamically favorable process. This leads to a mixture of linear polymer and cyclic oligomers (macrocycles).
-
The Solution:
-
Kinetic Control: Uses strained monomers (D3) and highly reactive initiators (n-BuLi) to race to high molecular weight before back-biting occurs.
-
Thermodynamic Control: Uses unstrained monomers (D4) and equilibration catalysts (KOH, Triflic Acid) to produce stable, broad-distribution polymers, followed by devolatilization to remove cyclics.
-
This guide details the protocols for both regimes, emphasizing the "Living Anionic ROP of D3" for precision applications (e.g., drug delivery, block copolymers) and "Cationic Equilibration of D4" for bulk synthesis.
Experimental Design & Architecture
Reagent Selection Matrix
| Component | Choice | Rationale & "Expert Tip" |
| Monomer | D3 (Hexamethylcyclotrisiloxane) | Kinetic Control. Strained ring (tension ~3-4 kcal/mol) allows rapid opening without immediate back-biting. Tip: Must be sublimed or recrystallized from hexane; store in glovebox. |
| D4 (Octamethylcyclotetrasiloxane) | Thermodynamic Control. Unstrained. Polymerization is driven by entropy. Always results in ~10-15% cyclic byproducts at equilibrium. | |
| Initiator | n-Butyllithium (n-BuLi) | For D3. Fast initiation. Requires "promoters" (THF, DMSO) to break Li-aggregates and speed up propagation. |
| Triflic Acid (TfOH) | For D4/Functional Monomers. Superacid.[1] Excellent for cationic ROP. Safety: Degrades plastic; use glass syringes only. | |
| Solvent | Toluene / Cyclohexane | Non-polar solvents minimize chain transfer. Toluene is standard for GPC analysis. |
| Terminator | Chlorosilanes (e.g., Me3SiCl) | "Caps" the living chain end. Essential for defining molecular weight and stopping back-biting. |
The "Self-Validating" Workflow
A robust ROP setup must include checkpoints to validate the system during the reaction.
-
Checkpoint 1 (Drying): Monomers must be dried over Calcium Hydride (CaH2) and distilled. Validation: No bubbling when adding n-BuLi.
-
Checkpoint 2 (Initiation): Color change or viscosity increase.
-
Checkpoint 3 (Termination): Disappearance of the "living" anion color (if using indicators) or immediate cessation of viscosity build.
Detailed Protocols
Protocol A: Living Anionic ROP of D3 (Kinetic Control)
Target: Monodisperse PDMS (PDI < 1.1) with defined end-groups.
Reagents:
-
D3 (Sublimed, dissolved in dry Toluene).
-
n-BuLi (1.6 M in hexanes).
-
Promoter: Dry THF (approx. 10 vol% of solvent).
-
Terminator: Vinyldimethylchlorosilane.
Step-by-Step Procedure:
-
System Prep: Flame-dry a Schlenk flask under vacuum. Backfill with Argon (3 cycles).
-
Monomer Charge: Cannulate the D3/Toluene solution into the flask. Concentration Target: 30-50 wt% solids.
-
Azeotropic Drying (Critical): Distill off ~10% of the solvent volume to remove trace water. Cool to room temperature.
-
Initiation:
-
Add n-BuLi via gastight syringe.
-
Mechanistic Insight: The n-BuLi opens the D3 ring to form a lithium silanolate species.
-
Self-Validation: The solution should remain clear and colorless. Haze indicates water contamination (LiOH formation).
-
-
Propagation:
-
Add dry THF (promoter). The reaction rate will spike immediately.
-
Stir at room temperature for 1-3 hours.
-
Monitoring: Monitor % conversion by taking aliquots for 1H NMR (look for disappearance of D3 peak at ~0.2 ppm). Stop before 90% conversion to prevent back-biting.
-
-
Termination:
-
Add Vinyldimethylchlorosilane (1.5 eq excess relative to n-BuLi).
-
Stir for 30 mins. Lithium Chloride (LiCl) salt will precipitate (white cloudiness).
-
-
Workup: Filter off salts. Precipitate polymer into Methanol. Dry under high vacuum.
Protocol B: Cationic Polymerization of D4 (Thermodynamic Control)
Target: High Molecular Weight PDMS or Functionalized Silicones.
Reagents:
-
D4 (Dried over CaH2).
-
Catalyst: Triflic Acid (TfOH).
-
End-capper: Hexamethyldisiloxane (MM).
Step-by-Step Procedure:
-
Reactor Setup: Use a glass reactor with a mechanical stirrer (viscosity will become very high).
-
Loading: Add D4 and calculated amount of MM (controls MW).
-
Formula:
-
-
Catalysis:
-
Add TfOH (0.1 wt% relative to monomer). Safety: Use a glass syringe; TfOH eats plastic.[2]
-
Heat to 60-80°C.
-
-
Equilibration:
-
Neutralization:
-
Add excess Sodium Bicarbonate (NaHCO3) or MgO to neutralize the acid.
-
Stir for 2 hours.
-
-
Devolatilization (Stripping):
-
Apply high vacuum (<1 mbar) at 150°C.
-
Purpose: Remove the ~15% equilibrium cyclic oligomers (D4, D5, D6) that always form. If not removed, the polymer will "bleed" oil over time.
-
Visualization of Mechanisms
Figure 1: Anionic ROP Mechanism (Kinetic vs. Thermodynamic)
Caption: Kinetic control (top path) yields narrow PDI polymers using D3. Thermodynamic control (bottom path) leads to back-biting and cyclic formation.
Figure 2: Experimental Setup Flow
Caption: Critical workflow for moisture-sensitive siloxane polymerization.
Characterization Suite
Accurate characterization of silicones requires specific parameters due to their unique refractive index (RI) and solubility.
| Method | Parameter | Critical Note |
| GPC / SEC | Solvent: Toluene | Do NOT use THF for standard PDMS if using RI detection. PDMS and THF are iso-refractive (RI |
| Columns | Use Mixed-Bed columns (e.g., PLgel) to cover the broad MW range. | |
| 29Si NMR | D Unit (Linear) | Chemical shift: -22 ppm . |
| D4 (Cyclic) | Chemical shift: -19 ppm . Presence indicates incomplete devolatilization or back-biting. | |
| M Unit (End) | Chemical shift: +7 ppm . Use integration of M vs D to calculate absolute | |
| 1H NMR | End-Group Analysis | For low MW polymers (<10k), integration of Si-CH3 (0.1 ppm) vs End-group (e.g., Vinyl at 5.8-6.2 ppm) gives precise MW. |
Troubleshooting & Safety
-
Issue: High PDI (>1.5) in D3 Polymerization.
-
Cause: Back-biting occurred.
-
Fix: Stop reaction earlier (lower conversion) or lower the temperature. Ensure "Promoter" (THF) is dry; wet promoter kills the living end.
-
-
Issue: Polymer is hazy.
-
Cause: Residual Lithium salts or water contamination.
-
Fix: Improve filtration (use 0.45 µm PTFE filter) and ensure rigorous drying of methanol during precipitation.
-
-
Safety Critical: Triflic Acid. [1]
-
TfOH is a superacid.[1] It will dissolve standard plastic syringes and gloves. ALWAYS use glass syringes and heavy-duty nitrile or laminate gloves.
-
-
Safety Critical: n-BuLi.
-
Pyrophoric. Always keep a beaker of sand nearby. Use the "double-needle" technique for pressure equalization during withdrawal.
-
References
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text on Step-Growth vs Chain-Growth mechanisms).
-
Chiba, T., et al. (2012). "Controlled Ring-Opening Polymerization of Hexamethylcyclotrisiloxane." Macromolecules. Link (Detailed kinetics of D3 polymerization).
-
Gelest, Inc. "Silicone Fluids: Stable, Inert Media." Gelest Technical Brochures. Link (Industry standard data on siloxane properties and ROP precursors).
-
Cypryk, M. (2006). "Mechanism of the Anionic Ring-Opening Polymerization of Cyclic Siloxanes." Progress in Polymer Science. Link (Authoritative review on the anionic mechanism).
-
Waters Corporation. (2020). "Analysis of Polydimethylsiloxanes in Toluene with APC." Application Note. Link (GPC solvent selection protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Siloxane Polymerization
Welcome to the technical support center for siloxane polymerization. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested solutions to help you overcome common challenges in your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for siloxane polymerization, and how do I choose between them?
There are two primary mechanisms for the ring-opening polymerization (ROP) of cyclosiloxanes: anionic and cationic polymerization.[1][2][3] The choice between them depends on the desired polymer characteristics, such as molecular weight, polydispersity, and end-group functionality.
-
Anionic Ring-Opening Polymerization (AROP): This method is widely used for synthesizing high-molecular-weight linear polysiloxanes with controlled molecular weight and narrow molecular weight distribution.[1] It is initiated by strong bases like alkali metal hydroxides (e.g., KOH), silanolates, or organolithium reagents (e.g., n-butyllithium).[1][4] AROP is particularly suitable for producing well-defined block copolymers and polymers with specific end-group functionalities.[1]
-
Cationic Ring-Opening Polymerization (CROP): CROP is initiated by strong acids, such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH).[1][2] While effective, CROP is often more complex than AROP due to the prevalence of side reactions like backbiting and chain transfer, which can lead to a broader molecular weight distribution and the formation of cyclic byproducts.[3][5] However, recent advancements in photomediated CROP have shown promise in achieving better control over the polymerization process.[3][5]
Recommendation: For precise control over molecular weight and a narrow polydispersity index (PDI), AROP is generally the preferred method. CROP may be considered for specific applications where the reaction conditions of AROP are not suitable.
Q2: Which cyclosiloxane monomer should I use: D3 or D4?
The most commonly used cyclosiloxane monomers are hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[2]
-
Hexamethylcyclotrisiloxane (D3): Due to significant ring strain, D3 is much more reactive than D4 and polymerizes about 100-1000 times faster in AROP.[2][6] This high reactivity makes it ideal for kinetically controlled polymerizations, allowing for the synthesis of polymers with narrow molecular weight distributions (PDI < 1.2).[1][7]
-
Octamethylcyclotetrasiloxane (D4): D4 is less strained and therefore less reactive than D3.[6][8] It is the most common monomer for industrial-scale production of polydimethylsiloxane (PDMS) via equilibrium polymerization, where the reaction is driven to a thermodynamic equilibrium between linear polymer chains and cyclic species.[2]
Recommendation: Use D3 for laboratory-scale synthesis requiring precise control over polymer architecture. D4 is more suitable for bulk industrial production where achieving thermodynamic equilibrium is the primary goal.
Q3: How does temperature affect siloxane polymerization?
Temperature plays a critical role in both the rate and outcome of siloxane polymerization.
-
Reaction Rate: Increasing the temperature generally increases the polymerization rate. For instance, in AROP of D4, heating to 100-150°C can significantly accelerate the reaction.[9]
-
Equilibrium: In equilibrium polymerization, temperature changes typically do not affect the final number average molecular weight of the polymer in bulk reactions.[8] However, higher temperatures can favor the formation of cyclic byproducts due to increased chain flexibility, which facilitates backbiting reactions.[10]
-
Side Reactions: Elevated temperatures can promote side reactions that lead to broader polydispersity and gel formation.[11] It is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side reactions. For example, one study found the optimal temperature for a specific ring-opening polymerization to be 110°C.[12]
Troubleshooting Guide
Problem 1: Low Molecular Weight or Low Polymer Yield
Potential Causes and Solutions:
-
Cause A: Impurities in Monomers or Solvents: Water and other protic impurities can act as chain-transfer agents or terminate the polymerization, leading to lower molecular weights.
-
Solution: Ensure all monomers and solvents are rigorously dried and purified before use. Monomers can be distilled from a suitable drying agent, and solvents should be passed through a purification system. Store all reagents under an inert atmosphere (e.g., argon or nitrogen).[13]
-
-
Cause B: Incorrect Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the monomer-to-initiator ratio.
-
Cause C: Premature Termination: The active propagating centers can be quenched by atmospheric CO₂ or other acidic contaminants.[2]
-
Solution: Conduct the polymerization under a strictly inert atmosphere. Use degassed reagents and employ Schlenk line or glovebox techniques to prevent exposure to air.[5]
-
-
Cause D: Backbiting and Depolymerization: The active chain end can attack the siloxane backbone of the same or another polymer chain, leading to the formation of cyclic oligomers and a decrease in the average molecular weight.[1][3][5]
-
Solution: For kinetically controlled polymerizations (typically with D3), keep the reaction time and temperature to a minimum to suppress backbiting. Quench the reaction once the desired conversion is reached. In equilibrium polymerizations (typically with D4), be aware that a certain percentage of cyclics will always be present at equilibrium.[8]
-
Experimental Protocol: Monomer Purification (Distillation of D4)
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Drying Agent: Add a suitable drying agent, such as calcium hydride (CaH₂), to the round-bottom flask containing the D4 monomer.
-
Distillation: Heat the flask to reflux the D4 over the CaH₂ for several hours to ensure complete drying. Then, increase the heat to distill the D4. Collect the fraction boiling at the correct temperature (boiling point of D4 is 175°C at atmospheric pressure).
-
Storage: Store the purified D4 in a sealed flask under an inert atmosphere.
Problem 2: Broad Polydispersity Index (PDI)
Potential Causes and Solutions:
-
Cause A: Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.
-
Solution: Choose an initiator that reacts rapidly with the monomer. For AROP, using a pre-formed silanolate initiator can provide faster and more uniform initiation compared to alkali hydroxides.[2]
-
-
Cause B: Chain Transfer Reactions: Impurities or the polymer backbone itself can participate in chain transfer reactions, leading to a randomization of chain lengths.[1][2]
-
Solution: As mentioned for low molecular weight, rigorous purification of all reagents is crucial. Operating at lower temperatures can also minimize chain transfer to the polymer.
-
-
Cause C: Equilibrium Effects: In equilibrium polymerization, continuous chain scission and reformation lead to a broad, most probable distribution of molecular weights, with a theoretical PDI of 2.
Visualization: Troubleshooting Low Molecular Weight
Problem 3: Gel Formation
Potential Causes and Solutions:
-
Cause A: Multifunctional Impurities: Impurities with more than two reactive sites can act as cross-linking agents, leading to the formation of a polymer network (gel).
-
Solution: Ensure high purity of the monomer. For example, commercial D4 can contain small amounts of T-functional (trifunctional) species which can lead to branching and gelation. Purification by distillation is recommended.
-
-
Cause B: Side Reactions at High Temperatures: At elevated temperatures, side reactions can lead to the formation of cross-links.[11]
-
Solution: Conduct the polymerization at the lowest practical temperature. Monitor the viscosity of the reaction mixture, and if it begins to increase rapidly, quench the reaction immediately.
-
-
Cause C: Incorrect Stoichiometry in End-Linking Reactions: When creating silicone networks via end-linking (e.g., hydrosilylation), an imbalance in the stoichiometry of reactive groups can lead to incomplete reaction and a poorly formed network, or in some cases, gelation.[14]
-
Solution: Carefully calculate and measure the molar ratio of the cross-linker to the polymer end-groups. Titrate the reactive groups (e.g., Si-H and vinyl groups) before the reaction to ensure accurate stoichiometry.
-
Visualization: Anionic Ring-Opening Polymerization of D3
// Nodes for reactants and products initiator [label="R⁻ M⁺\n(Initiator)"]; D3 [label="D3 Monomer\n(Hexamethylcyclotrisiloxane)"]; active_center [label="R-(SiO)₃⁻ M⁺\n(Active Center)"]; propagating_chain [label="R-(SiO)ₓ⁻ M⁺\n(Propagating Chain)"]; final_polymer [label="R-(SiO)ₙ-Q\n(Quenched Polymer)"]; quencher [label="Q-X\n(Quenching Agent)"];
// Invisible nodes for layout node [shape=point, width=0]; p1; p2; p3;
// Edges to show the process initiator -> p1 [label="Initiation"]; D3 -> p1; p1 -> active_center;
active_center -> p2 [label="Propagation"]; D3 -> p2; p2 -> propagating_chain;
propagating_chain -> p3 [label="Quenching"]; quencher -> p3; p3 -> final_polymer; } DOT Caption: Simplified AROP mechanism of D3.
Data Summary Tables
Table 1: Common AROP Initiators and Conditions
| Initiator | Monomer | Solvent | Temperature (°C) | Typical PDI | Reference |
| n-Butyllithium | D3 | THF/Hexane | 25 - 80 | < 1.1 | [1][15] |
| Potassium Hydroxide (KOH) | D4 | Bulk | 140 - 170 | > 1.5 | [1][8] |
| Tetramethylammonium Silanolate | D3/D4 | Toluene | 80 | ~1.2 | [1] |
| Phosphazene Bases | D3/D4 | Toluene | 25 - 65 | < 1.2 | [6] |
Table 2: Common CROP Initiators and Conditions
| Initiator | Monomer | Solvent | Temperature (°C) | Typical PDI | Reference |
| H₂SO₄ | D4 | Bulk | 25 | > 2.0 | [1][2] |
| Trifluoromethanesulfonic Acid (TfOH) | D3/D4 | Toluene | 25 - 30 | 1.5 - 2.5 | [1][5] |
| Photoacid Generators (PAGs) | D3 | Toluene | 30 | < 1.3 | [3][5] |
References
-
Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI. [Link]
-
Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation. MDPI. [Link]
-
Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
-
Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. ACS Publications. [Link]
-
Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. PMC. [Link]
-
Ring-opening polymerization of siloxanes with nitrogen containing bases. RosDok. [Link]
-
McGrath, JE, Riffle, JS, An Overview of the Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
- US Patent US6284859B1 - Polymerization of siloxanes.
-
Kinetics of the Anionic Ring Opening Polymerization of Cyclosiloxanes Initiated with a Superbase. ResearchGate. [Link]
- EP Patent EP2220165B1 - Siloxane polymer compositions and methods of using the same.
-
Siloxane-Based Polymers. MDPI. [Link]
-
Experimental and Thermodynamic Study on the Temperature-Dependent Surface Activity of Some Polyether Siloxane Surfactants at the Water–Air Interface. MDPI. [Link]
- WO Patent WO1998015499A1 - Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock.
-
Effect of Temperature and Polymerization Time on Polymerization. ResearchGate. [Link]
-
Silicone resins and intermediates Selection guide. Dow. [Link]
-
Dvornic, Petar R, High Temperature Stability of Polysiloxanes. Gelest, Inc. [Link]
- CN Patent CN1129629C - Cyclosiloxane anion non-equilibrium ring-opening polymerization method.
-
Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units. ResearchGate. [Link]
-
Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. MDPI. [Link]
-
Silicone Rubber Platinum-Based Catalysts. SIMTEC. [Link]
-
Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. PMC. [Link]
-
Multiple patterns of polymer gels in microspheres due to the interplay among phase separation, wetting, and gelation. PNAS. [Link]
-
Formation of Poly(dimethylsiloxane) Gels. ACS Publications. [Link]
-
Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. MDPI. [Link]
-
Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. PMC. [Link]
-
Synthetic methods for preparation of siloxane and siloxane-hybrid polymers. ResearchGate. [Link]
-
Low molecular weight siloxane testing. Dongguan Guangmai Electronic Technology Co., Ltd. [Link]
-
Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Xplore. [Link]
-
Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gelest.com [gelest.com]
- 3. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. US6284859B1 - Polymerization of siloxanes - Google Patents [patents.google.com]
- 10. gelest.com [gelest.com]
- 11. WO1998015499A1 - Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1129629C - Cyclosiloxane anion non-equilibrium ring-opening polymerization method - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pentamethylcyclopentasiloxane (D5)
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development scientists focused on the synthesis of specialty cyclosiloxanes, specifically pentamethylcyclopentasiloxane (D5). Here, we address common challenges related to yield and purity, providing in-depth, scientifically grounded solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound (D5)?
The predominant method for synthesizing D5 and other methylcyclosiloxanes is the hydrolysis and condensation of chloromethylsilanes.[1] Specifically, D5 is typically formed through the co-hydrolysis of dichlorodimethylsilane ((CH₃)₂SiCl₂) and trichloromethylsilane (CH₃SiCl₃). This reaction generates a mixture of cyclic and linear siloxanes, from which D5 must be separated and purified. The initial hydrolysis produces reactive silanol intermediates, which then undergo condensation to form siloxane (Si-O-Si) bonds.[1][2]
Q2: What are the primary factors that critically influence the final yield and selectivity of D5?
The yield and selectivity of D5 are highly sensitive to several interdependent parameters. The key factors include:
-
Stoichiometry of Precursors: The molar ratio of dichlorodimethylsilane to trichloromethylsilane is fundamental in directing the statistical distribution of the resulting cyclosiloxanes.
-
Reaction Conditions: Temperature, reaction time, and the rate of addition of reactants significantly impact the kinetics of hydrolysis and condensation, influencing the balance between cyclic and linear products.[3]
-
Catalyst System: While hydrolysis can proceed without a catalyst, subsequent equilibration reactions to optimize the distribution of cyclosiloxanes often employ acid or base catalysts.[4][5] The choice and concentration of the catalyst are critical for maximizing the desired cyclic species.[6]
-
Solvent Environment: The choice of solvent can influence the solubility of intermediates and affect the reaction pathway.[7][8]
-
Water Content: The amount of water used for hydrolysis must be carefully controlled. Insufficient water leads to incomplete reaction, while a large excess can favor the formation of linear oligomers and polymers.
Q3: What are the typical impurities or byproducts I should expect in D5 synthesis?
The primary byproducts are other cyclosiloxanes (e.g., D3, D4, D6), linear siloxane oligomers, and high-molecular-weight polysiloxanes. The formation of a high-viscosity oil or even a gel indicates excessive formation of long-chain linear polymers, which can significantly complicate purification and reduce the yield of volatile cyclics.[9] The presence of monofunctional silanes (e.g., chlorotrimethylsilane) as impurities in the starting materials can act as chain terminators, leading to a higher proportion of short linear siloxanes.[10]
Troubleshooting Guide: Yield Optimization
This section provides a detailed, problem-oriented approach to resolving common issues encountered during D5 synthesis.
Problem 1: Low Overall Yield of Total Cyclosiloxanes
You observe a low yield of the desired volatile cyclic fraction after the reaction, with a significant amount of non-volatile, viscous residue remaining.
-
Potential Cause A: Suboptimal Hydrolysis and Condensation Conditions
-
Scientific Rationale: The hydrolysis of chlorosilanes is a vigorous and highly exothermic reaction that produces corrosive hydrogen chloride (HCl).[1] If the reaction temperature is too high, it can accelerate condensation rates non-selectively, favoring the formation of high-molecular-weight linear polymers over cyclization.[3] Conversely, if the temperature is too low, the reaction may be incomplete. The rate of water or chlorosilane addition also dictates the local concentration of reactive silanol intermediates, influencing whether they undergo intramolecular cyclization or intermolecular condensation.
-
Recommended Protocol for Optimization:
-
Control Temperature: Maintain a reaction temperature between 0°C and 10°C during the addition of reactants using an ice bath. This helps to manage the exotherm and promote controlled condensation.
-
Control Addition Rate: Add the chlorosilane mixture dropwise to a well-stirred solution of water and a suitable solvent (e.g., toluene) over a period of 2-4 hours. This maintains a low concentration of silanols, favoring the formation of smaller cyclic rings.
-
Ensure Stoichiometric Water: Use a slight excess of water (e.g., 1.1 to 1.5 times the stoichiometric requirement for hydrolysis of Si-Cl bonds) to ensure complete hydrolysis without creating a large aqueous phase that could promote linear polymer formation.
-
-
-
Potential Cause B: Presence of Moisture and Other Impurities
-
Scientific Rationale: Uncontrolled amounts of water in solvents or on glassware can lead to premature and localized hydrolysis, making the reaction difficult to control.[9] Furthermore, impurities in the chlorosilane precursors, such as monofunctional chlorotrimethylsilane, will act as "end-blockers" or chain terminators, preventing the formation of higher molecular weight chains necessary for cyclization and instead producing short linear siloxanes.[10]
-
Preventative Measures:
-
Use Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) before use. Use anhydrous grade solvents for the reaction.
-
Verify Precursor Purity: Analyze the purity of dichlorodimethylsilane and trichloromethylsilane via Gas Chromatography (GC) before use to ensure the absence of significant quantities of monofunctional impurities.
-
-
Problem 2: Poor Selectivity for this compound (D5)
The GC analysis of your crude product shows a broad distribution of different cyclosiloxanes (D3, D4, D6, etc.), with D5 not being the major component.
-
Potential Cause: Unfavorable Ring-Chain Equilibrium
-
Scientific Rationale: The initial product of hydrolysis and condensation is often a mixture of various cyclic and linear species. This mixture can be driven towards a thermodynamic equilibrium distribution by using an acid or base catalyst.[5][11] This process, known as equilibration, involves the catalytic cleavage and reformation of siloxane bonds.[4] The final distribution depends on factors like temperature and catalyst concentration. For methylsiloxanes, five- and six-membered rings (D5 and D6) are generally more thermodynamically stable than the strained three- and four-membered rings (D3 and D4).
-
Workflow for Optimizing Selectivity:
-
Isolate Crude Product: After the initial hydrolysis, neutralize the HCl (e.g., with sodium bicarbonate), wash the organic phase, and remove the solvent to obtain the crude siloxane mixture.
-
Catalytic Equilibration: Add a suitable catalyst to the crude mixture. Common choices include strong acids like sulfuric acid or solid acid resins, and strong bases like potassium hydroxide or tetramethylammonium hydroxide.[3][4][6]
-
Optimize Conditions: Heat the mixture, typically between 80°C and 150°C, while monitoring the composition of the cyclosiloxanes by GC at regular intervals (e.g., every hour).
-
Quench the Reaction: Once the concentration of D5 reaches a maximum and plateaus, cool the reaction and neutralize or remove the catalyst to "lock in" the desired product distribution.
-
-
Data & Diagrams
Table 1: Influence of Key Parameters on D5 Synthesis Yield & Selectivity
| Parameter | Low Value | Moderate Value | High Value | Expected Impact on D5 Yield |
| Temperature (Hydrolysis) | < 0°C (Slow reaction) | 0-10°C (Optimal) | > 30°C (Favors linears) | Decreases at high temperatures |
| Catalyst Conc. (Equilibration) | Too low (Slow) | 0.05-0.2% w/w (Optimal) | Too high (Side reactions) | Follows an optimum curve |
| Molar Ratio (Me₂SiCl₂:MeSiCl₃) | Deviates from 4:1 | ~4:1 (Theoretical for D5) | Deviates from 4:1 | Decreases when deviating from optimum |
| Reaction Time (Equilibration) | Insufficient | Reaches Equilibrium (Monitor by GC) | Too long (Potential degradation) | Increases until equilibrium is reached |
Diagrams
References
- Synthesis and characterization of novel cyclosiloxanes and their self- and co-condensation with silanol-terminated polydimethylsiloxane.
-
Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. ResearchGate, (2026). [Link]
-
How Does Siloxane Ring-Opening Polymerization Work?. Chemistry For Everyone, (2025). [Link]
-
Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.[Link]
-
The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. ResearchGate, (2025). [Link]
-
Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. [Link]
-
Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. ResearchGate. [Link]
- Catalyst for synthesis of siloxanes.
-
SILOXANES Questions. ResearchGate. [Link]
-
McGrath, J. E., & Riffle, J. S. An Overview of the Polymerization of Cyclosiloxanes. Gelest, Inc.[Link]
-
Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and. ResearchGate. [Link]
-
Organocatalyst for Ring‐Opening Polymerization of Cyclosiloxanes Toward Polysiloxanes. ResearchGate. [Link]
-
The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes. Journal of the American Chemical Society. [Link]
-
A Surprise from 1954: Siloxane Equilibration Is a Simple, Robust, and Obvious Polymer Self-Healing Mechanism. ResearchGate. [Link]
-
Study on the optimization of silicone copolymer synthesis and the evaluation of its thickening performance. RSC Publishing. [Link]
- Catalyst for synthesis of siloxanes.
-
Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. MDPI. [Link]
-
Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups. PMC. [Link]
-
Solution Synthesis of Ultrastable Luminescent Siloxane-Coated Silicon Nanoparticles. ACS Publications. [Link]
-
Solvent-controlled growth of silicone nanofilaments. RSC Publishing. [Link]
-
Facile synthesis of cyclosiloxane-based polymers for hybrid film formation. RSC Publishing. [Link]
-
Facile synthesis of cyclosiloxane-based polymers for hybrid film formation. ResearchGate. [Link]
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- 1. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. researchgate.net [researchgate.net]
- 3. Study on the optimization of silicone copolymer synthesis and the evaluation of its thickening performance - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13645E [pubs.rsc.org]
- 4. gelest.com [gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2015026691A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]
- 7. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-controlled growth of silicone nanofilaments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pentamethylcyclopentasiloxane (D5-H)
Welcome to the technical support center for the purification of pentamethylcyclopentasiloxane, a critical organosiloxane intermediate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity D5-H for their work. Here, we provide in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting advice to ensure the successful isolation of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high purity important?
This compound, often referred to as D5-H due to the hydrogen atom on each silicon, is a cyclic siloxane with the chemical formula (CH₃SiHO)₅. It serves as a key building block in the synthesis of specialized silicone polymers and materials.[1][2] High purity is paramount because residual reactants, catalysts, or side-products from its synthesis can interfere with downstream polymerization reactions, affect the final properties of the material, and introduce toxicological risks in biomedical applications.
Q2: What are the typical impurities found in crude this compound?
Impurities in D5-H often include:
-
Other cyclosiloxanes: Smaller or larger rings (e.g., tetramethylcyclotetrasiloxane) formed during synthesis.[3]
-
Linear siloxanes: Short-chain linear polymers.
-
Water: Can lead to hydrolysis of the Si-H bond.[4]
-
Catalyst residues: Acidic or basic catalysts used in the synthesis process.[5]
-
Unreacted starting materials: Such as dichloromethylsilane.
Q3: What are the primary laboratory-scale methods for purifying this compound?
The two most effective methods for purifying D5-H on a laboratory scale are:
-
Fractional Vacuum Distillation: This is the preferred method for separating D5-H from other volatile siloxanes with different boiling points.[6][7]
-
Preparative Column Chromatography: Useful for removing non-volatile or polar impurities.[8]
The choice between these methods depends on the nature of the impurities and the desired final purity.
Section 2: Purification Method Selection
Selecting the right purification strategy is crucial. This decision tree outlines a logical approach based on the initial assessment of your crude D5-H sample.
Caption: Decision tree for selecting the appropriate purification method for D5-H.
Section 3: Detailed Protocols & Troubleshooting
Protocol 1: Fractional Vacuum Distillation
Fractional distillation is highly effective for separating liquids with close boiling points.[9] Using a vacuum is critical as it lowers the boiling point of D5-H, preventing potential thermal degradation.
Physical Properties for Separation:
| Compound | Boiling Point (Atmospheric) | Boiling Point (at 10 mmHg) |
| This compound (D5-H) | 168-169°C[1] | ~54°C[2] |
| Tetramethylcyclotetrasiloxane (D4-H) | 134°C | Lower than D5-H |
| Hexamethylcyclohexasiloxane (D6-H) | 185°C | Higher than D5-H |
Experimental Workflow:
Caption: Step-by-step workflow for the fractional vacuum distillation of D5-H.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency), a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude D5-H (no more than 2/3 full). Add a magnetic stir bar.
-
Applying Vacuum: Seal the system and slowly apply a vacuum, aiming for a stable pressure of approximately 10 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial distillate, which will be enriched in lower-boiling impurities. The head temperature will be below the boiling point of D5-H at the working pressure.
-
Main Fraction: When the head temperature stabilizes at the expected boiling point of D5-H (~54°C at 10 mmHg), switch to a new receiving flask to collect the main fraction.[2]
-
End-run: As the distillation nears completion, the temperature may rise or become unstable. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Purity Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity.[10][11]
-
Combine Fractions: Combine the fractions that meet the required purity specifications.
Troubleshooting Guide (Distillation):
-
Q: My yield is low. What happened?
-
A: This could be due to an inefficient column (too few theoretical plates), causing poor separation.[6] Consider using a packed column (e.g., with Raschig rings) for better separation. Also, ensure your vacuum is stable; pressure fluctuations can lead to inefficient distillation.
-
-
Q: The distillation is very slow, or the liquid is "bumping."
-
A: "Bumping" (sudden, violent boiling) occurs due to superheating. Ensure you are using a stir bar for smooth boiling. If the distillation is slow, the heating might be insufficient, or the vacuum might be too high. Adjust the heating mantle and vacuum level accordingly.
-
-
Q: My purified D5-H still shows other siloxane peaks in the GC-MS.
-
A: A single distillation may not be sufficient if impurities have very close boiling points. A second fractional distillation of the collected main fraction can significantly improve purity.[9] Alternatively, ensure your distillation column is well-insulated to maintain a proper temperature gradient.
-
Protocol 2: Preparative Chromatography
For removing non-volatile or polar impurities, such as catalyst residues or hydrolysis byproducts (silanols), preparative column chromatography is an effective choice.[12][13]
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane as the slurry solvent.[12]
-
Sample Loading: Dissolve the crude D5-H in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a non-polar mobile phase (e.g., hexane). Since D5-H is non-polar, it will move quickly through the column, while more polar impurities will be retained on the silica gel.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Purity Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or GC-MS to identify those containing pure D5-H.[14]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide (Chromatography):
-
Q: I'm not getting good separation between D5-H and an impurity.
-
A: The mobile phase may be too polar. Since D5-H is very non-polar, you should start with 100% hexane. If separation is still poor, the impurity may be very similar in polarity. In this case, distillation is likely the better method.
-
-
Q: The D5-H is not eluting from the column.
-
A: This is highly unlikely if using a non-polar solvent. However, it could indicate that the D5-H has hydrolyzed on the silica surface, forming polar silanols. Ensure your crude material and solvents are dry. You can use a less acidic, deactivated (e.g., with triethylamine) silica gel to minimize this risk.
-
Section 4: Purity Assessment
Self-validating your purification requires robust analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile siloxanes.[10][15] It provides quantitative information on the purity of D5-H and identifies any volatile impurities. A successful purification should yield a single major peak corresponding to D5-H.
-
Karl Fischer Titration: To quantify water content, which is a critical impurity that can lead to product degradation.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the Si-H bond (strong absorbance around 2160 cm⁻¹) and the Si-O-Si backbone (broad absorbance around 1000-1100 cm⁻¹).[15]
References
- Google Patents. (n.d.). Process for the purification of tacrolimus.
- Google Patents. (1998). Process for purifying siloxane.
-
Sorbent Technologies, Inc. (2023, January 27). Preparative chromatography columns. Retrieved from [Link]
-
FILAB. (n.d.). Laboratory analysis and determination of D4 and D5 siloxane content. Retrieved from [Link]
- Google Patents. (n.d.). Methods for the purification of polymers.
-
Gelest, Inc. (2014, December 18). 1,3,5,7,9-PENTAMETHYLCYCLOPENTASILOXANE, 90% Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decamethylcyclopentasiloxane. Retrieved from [Link]
-
YouTube. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Retrieved from [Link]
-
RISE. (n.d.). Analysis of siloxanes (D4, D5, D6) in textile and plastics. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. Retrieved from [Link]
-
Pope Inc. (2024, May 7). Fractional Distillation. Retrieved from [Link]
-
YouTube. (2020, June 5). Fractional Distillation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Adsorptive purification of volatile methyl siloxanes in a digester biogas stream. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive Method for Quantification of Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5) in End-Exhaled Air by Thermal Desorption Gas Chromatography Mass Spectrometry | Request PDF. Retrieved from [Link]
-
YouTube. (2012, July 23). A Brief Introduction to Fractional Distillation. Retrieved from [Link]
-
Analytice. (n.d.). Decamethyl Cyclopentasiloxane D5 (Purity) - analysis. Retrieved from [Link]
-
PubMed. (2018, August 15). Chromatographic Test Methods for Characterizing Alkylsiloxane-Bonded Silica Columns for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
Sources
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- 2. This compound | 6166-86-5 [m.chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6166-86-5 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. youtube.com [youtube.com]
- 10. filab.fr [filab.fr]
- 11. Decamethyl Cyclopentasiloxane D5 (Purity) - analysis - Analytice [analytice.com]
- 12. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 13. sorbtech.com [sorbtech.com]
- 14. WO2006048145A1 - Process for the purification of tacrolimus - Google Patents [patents.google.com]
- 15. repository.gatech.edu [repository.gatech.edu]
improving the efficiency of fractional distillation for siloxanes
Topic: Improving the Efficiency of Fractional Distillation for Siloxanes Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Formulation Scientists, and Process Engineers.
Welcome to the Advanced Siloxane Purification Hub. This guide addresses the specific thermodynamic and kinetic challenges inherent to siloxane distillation. Unlike standard organic solvents, siloxanes present unique difficulties—high viscosity, thermal sensitivity (ring-opening polymerization), and low relative volatility between homologs.
Below you will find field-proven protocols to optimize your fractional distillation setups, minimize product degradation, and achieve high-purity isolation of specific oligomers (e.g., separating
Module 1: Critical Pre-Distillation Protocols
The Golden Rule: Never distill a raw reaction mixture without catalyst deactivation. Siloxanes synthesized via hydrosilylation or equilibration often contain residual catalysts (Pt, acids, bases). Subjecting these to heat under vacuum will trigger uncontrolled polymerization or rearrangement (back-biting), turning your distillate into a gel or altering the molecular weight distribution in the pot.
Workflow: Feedstock Preparation
Before the feed enters the flask, it must be chemically inert.
Figure 1: Mandatory pre-treatment workflow to prevent in-process degradation.
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Separation Efficiency & Purity [1]
Q1: I am unable to separate
Diagnosis: This is likely a "Theoretical Plate" deficiency relative to the reflux ratio. While the boiling point delta (
-
Switch Column Packing: Standard Vigreux columns are insufficient for siloxane homologs. Switch to Stainless Steel Pro-Pak® or Structured Wire Mesh packing. These provide higher surface area per height (HETP ~2-3 cm).
-
The "Adiabatic" Requirement: Siloxanes have low latent heat of vaporization. Heat loss through the column wall causes internal reflux (parasitic condensation) that ruins separation. You must vacuum-jacket and silver your column. If unavailable, wrap the column in heating tape set to 5°C below the vapor temperature.
-
Reflux Ratio: Increase your reflux ratio to 10:1 or 20:1 . Collect slowly.
Q2: My distillate purity is high initially but drops rapidly, and the pot temperature is fluctuating.
Diagnosis: "Bumping" due to viscosity and poor heat transfer. Siloxanes are poor thermal conductors. Solution:
-
Agitation: Magnetic stirring is often insufficient for viscous siloxane bottoms. Use an overhead mechanical stirrer with a PTFE blade to ensure uniform pot temperature.
-
Vacuum Stability: Ensure your vacuum controller is set to hysteresis mode (bleed valve control) rather than simple on/off pump cycling. A fluctuation of ±1 Torr can shift boiling points by 5-10°C, ruining the fraction cut.
Category B: Degradation & Gelling [2]
Q3: The material in the distillation flask turned into a solid gel halfway through the run. How do I prevent this?
Diagnosis: This is Ring-Opening Polymerization (ROP) or condensation induced by thermal stress and residual active sites (silanols). Solution:
-
End-Capping: If your siloxanes have terminal silanols (-SiOH), they will condense to release water and build molecular weight. Pre-treat the feed with a silylating agent like Hexamethyldisilazane (HMDS) to cap -OH groups into inert -SiMe3 groups [1].
-
Inhibitors: For cyclic siloxanes, trace amounts of Triethyl Borate can act as a transient inhibitor during distillation [2].
-
Temperature Limit: Do not exceed a pot temperature of 200°C. If the boiling point is too high, lower the pressure (high vacuum < 0.1 Torr) rather than increasing heat.
Q4: My distillate is clear but turns hazy/yellow after 24 hours.
Diagnosis: Platinum Leaching . Colloidal platinum from the hydrosilylation catalyst has co-distilled (entrainment) or leached. Solution:
-
Pre-Distillation Adsorption: Pass the crude mixture through a column of functionalized silica gel (thiol-modified) or activated carbon.
-
Flash Distillation: Perform a crude "flash" distillation (no fractionation) first to leave heavy catalyst residues behind, then perform the high-efficiency fractional distillation on the distillate.
Module 3: Advanced Experimental Protocol
Protocol: High-Vacuum Fractionation of Oligomeric Siloxanes
Equipment:
-
Silvered Vacuum-Jacketed Column (60 cm length).
-
Packing: 316SS Helipak or Spinning Band (for < 5 mL separation).
-
Vacuum: Rotary Vane Pump with Cold Trap (Target: 0.1 – 1.0 mmHg).
Step-by-Step Guide:
| Step | Action | Technical Rationale |
| 1 | System Inerting | Flush apparatus with dry |
| 2 | Conditioning | Run the column at Total Reflux for 30-60 minutes. Allow the temperature gradient to stabilize (equilibrium). |
| 3 | Data Logging | Record |
| 4 | Fraction Collection | Set Reflux Ratio to 10:1 . Collect fractions based on vapor temp plateaus. |
| 5 | Vacuum Break | Never vent hot siloxanes to air. Cool to <50°C under vacuum, then backfill with |
Module 4: Troubleshooting Logic Tree
Use this logic flow to diagnose low yield or purity issues during the run.
Figure 2: Diagnostic logic for improving distillate purity.
References
-
Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Brochure. Available at: [Link] (Accessed via general technical knowledge of silanol capping).
- Dow Corning (via Google Patents). "Method of inhibiting gelling of siloxane feedstocks." WO1998015499A1.
-
American Chemical Society (ACS). "In Situ Platinum Recovery and Color Removal from Organosilicon Streams." Ind.[3][4][5][6][7] Eng. Chem. Res. Available at: [Link]
-
University of Rochester. "Purification: Fractional Distillation." Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. WO1998015499A1 - Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Toxicity Guide: Cyclic Volatile Methyl Siloxanes (D4, D5, D6)
Executive Summary & Strategic Context
Cyclic Volatile Methyl Siloxanes (cVMS)—specifically D4 (octamethylcyclotetrasiloxane), D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane)—are ubiquitous in personal care and industrial formulations due to their unique volatility and low surface tension. However, their structural similarity belies significant divergences in their toxicological profiles and regulatory status.
This guide provides a rigorous technical comparison of these three congeners. Unlike linear siloxanes, cVMSs have faced intense scrutiny regarding reproductive toxicity (D4) and environmental persistence (D5/D6). For drug development and formulation scientists, understanding the Mode of Action (MOA)—particularly the species-specific nature of D4’s endocrine effects—is critical for navigating the transition from R&D to regulatory approval (REACH/EPA).
Physicochemical Drivers of Toxicity
Bioavailability in cVMS is dictated by two competing properties: volatility (clearance via exhalation) and lipophilicity (tissue partitioning).
| Property | D4 | D5 | D6 | Toxicological Implication |
| Molecular Weight | 296.6 g/mol | 370.8 g/mol | 444.9 g/mol | D6 absorption is rate-limited by size compared to D4. |
| Vapor Pressure (25°C) | 132 Pa | 33 Pa | 4.6 Pa | D4 is rapidly exhaled; D6 persists longer on skin/surfaces. |
| Log Kow | 6.49 | 8.03 | 9.06 | Extreme lipophilicity drives bioaccumulation potential (D5/D6 > D4). |
| Water Solubility | 56 ppb | 17 ppb | 5 ppb | Negligible; requires specific vehicles (e.g., corn oil) for oral gavage studies. |
Mechanistic Toxicity Analysis
Reproductive Toxicity & Endocrine Disruption (The D4 Controversy)
The primary differentiator among cVMS is the reproductive toxicity profile of D4. In definitive two-generation reproductive toxicity studies (OECD 416), D4 inhalation caused a reduction in corpora lutea and implantation sites in rats .
The Mechanism (Mode of Action): D4 acts as a weak dopamine agonist .[1][2] In rodents, dopamine inhibits prolactin secretion. Because the rat luteinizing hormone (LH) surge—required for ovulation—is prolactin-dependent, D4 suppresses the LH surge, delaying ovulation.
Critical Species Difference: In humans, the LH surge is not controlled by prolactin. Therefore, while D4 is a reproductive hazard in rats, the consensus among expert panels (including the SCCS) is that this mechanism is not relevant to human health .
Hepatic Enzyme Induction (Phenobarbital-like Effects)
All three siloxanes (D4 > D5 > D6) induce liver enlargement (hepatomegaly) in rodents. This is not typically indicative of hepatocellular necrosis but rather an adaptive hypertrophy.
-
Pathway: Activation of the Constitutive Androstane Receptor (CAR).
-
Outcome: Induction of CYP2B and CYP3A families (similar to Phenobarbital).[3]
-
Relevance: Considered an adaptive rodent-specific response at relevant exposure levels.
Visualization: D4 Reproductive MOA vs. Human Relevance
The following diagram illustrates the divergence in signaling pathways between the test species (Rat) and the target species (Human).
Caption: Figure 1. Proposed Mode of Action (MOA) for D4-induced reproductive toxicity in rats via dopamine agonism, highlighting the lack of mechanistic relevance to human ovulation control.
Experimental Protocol: Subchronic Inhalation Toxicity
Standard: OECD Test Guideline 413 (90-Day Inhalation Toxicity).[4][5] Challenge: Generating a stable vapor without creating an aerosol (mist). Aerosols of cVMS cause "alveolitis," a physical artifact of lung overload rather than chemical toxicity.
Protocol Workflow
-
Test System: Fischer 344 or Sprague-Dawley Rats (n=10/sex/group).
-
Exposure: Whole-body or Nose-only inhalation chambers.
-
Duration: 6 hours/day, 5 days/week for 13 weeks.
-
-
Vapor Generation (Critical Step):
-
Use a heated evaporator column to ensure 100% vapor phase.
-
Validation: Monitor particle size distribution to confirm mass median aerodynamic diameter (MMAD) is effectively zero (no particles).
-
-
Dosimetry:
-
Low Dose: 35 ppm (Human relevant).
-
Mid Dose: 100-300 ppm.
-
High Dose: ~700 ppm (Max achievable vapor concentration without condensation).
-
-
Endpoints:
-
Bronchoalveolar Lavage (BAL) fluid analysis (Macrophage count).
-
Liver weight & CYP enzyme activity (PROD/BROD assays).
-
Histopathology: Nasal cavity (portal of entry), Lungs, Liver, Uterus/Ovaries.
-
Visualization: Inhalation Study Logic
Caption: Figure 2. Workflow for generating pure vapor atmospheres in OECD 413 studies to avoid aerosol-induced lung artifacts.
Comparative Data Summary
The following table synthesizes key toxicological metrics. Note the high NOAELs (No Observed Adverse Effect Levels), indicating low systemic toxicity despite regulatory concerns.
| Endpoint | D4 (Octamethyl-) | D5 (Decamethyl-) | D6 (Dodecamethyl-) |
| Acute Oral LD50 | > 4,800 mg/kg (Rat) | > 5,000 mg/kg (Rat) | > 2,000 mg/kg (Rat) |
| Inhalation NOAEL (Chronic) | 150 ppm (Rat)(Effect: Respiratory tract inflammation) | 160 ppm (Rat)(Effect: Lung weight increase) | No adverse effects (at max vapor saturation) |
| Carcinogenicity | Uterine Adenomas (High dose, Rat) | Uterine Adenomas (High dose, Rat) | Not Classifiable |
| Genotoxicity | Negative (Ames/Micronucleus) | Negative | Negative |
| Reproductive Impact | Reduced litter size; delayed ovulation. | No effects on fertility observed. | No effects on fertility observed. |
| Regulatory Status (EU) | SVHC, PBT Banned in wash-off (>0.1%) | SVHC, vPvB Banned in wash-off (>0.1%) | SVHC, vPvB Restricted (>0.1%) |
Key Regulatory Update (May 2024): The EU has extended restrictions.[6][7] By June 2026, D4, D5, and D6 will be restricted to <0.1% in leave-on cosmetics and other consumer mixtures, effectively phasing them out of the European market for these applications [1, 7].
Conclusion
While D4, D5, and D6 share physicochemical properties, D4 is distinct toxicologically due to its specific interaction with the rodent neuroendocrine axis (dopamine agonism).
-
D4: Presents a reproductive hazard signal in rats, though human relevance is scientifically questionable.[1][2][8][9]
-
D5 & D6: Demonstrate a lower toxicological burden but are targeted by regulators primarily due to environmental persistence (vPvB) rather than direct human toxicity.
-
Testing: Future studies must strictly control vapor generation to distinguish between chemical toxicity and physical lung overload.
References
-
European Chemicals Agency (ECHA). (2024).[6] Commission Regulation (EU) 2024/1328 amending Annex XVII to REACH as regards D4, D5 and D6.[6][7]Link
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on Cyclomethicone Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5).[3][6][10]Link
-
Dekant, W., et al. (2017).[9] Toxicology of octamethylcyclotetrasiloxane (D4).[3][6][9] Regulatory Toxicology and Pharmacology. Link
-
OECD. (2018). Test No. 413: Subchronic Inhalation Toxicity: 90-day Study.[4][5] OECD Guidelines for the Testing of Chemicals.[4][5] Link
-
Global Silicones Council. (2021). Inhalation toxicity of cyclic semi-volatile methylsiloxanes: The role of phase-specific effects.Link
-
Burns-Naas, L.A., et al. (2002).[9] Inhalation toxicology of octamethylcyclotetrasiloxane (D4) in female rats: endocrine and reproductive effects.[2][8][9][11] Toxicological Sciences. Link
-
Critical Catalyst. (2024). New EU cosmetic restrictions on Cyclic Volatile Methyl Siloxanes (cVMS).Link
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A Comparative Guide to Purity Evaluation of Pentamethylcyclopentasiloxane: GC-MS vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of raw materials and active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. Pentamethylcyclopentasiloxane, a member of the cyclomethicone family, finds application in various pharmaceutical and cosmetic formulations. Its purity is critical to ensure the safety, efficacy, and stability of the final product. This guide provides an in-depth technical comparison of two powerful analytical techniques for evaluating the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Purity in Pharmaceutical Excipients
This compound, often used as an emollient or solvent, must be free from significant levels of impurities that could be harmful or affect the product's performance. Impurities can originate from the manufacturing process, degradation, or storage. Common impurities in siloxane-based materials include other cyclic siloxanes (like D3, D4, and D6), linear siloxanes, residual starting materials, and by-products.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in drug substances and products.
This guide will delve into the principles, methodologies, and comparative performance of GC-MS and qNMR, providing the necessary insights to select the most appropriate technique for the purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse
GC-MS is a well-established and widely used technique for the analysis of volatile and semi-volatile compounds.[3] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.
The Causality Behind the GC-MS Workflow
The fundamental principle of GC is the partitioning of analytes between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). This separation is driven by differences in the analytes' boiling points and their interactions with the stationary phase. In the context of this compound, the choice of a low-polarity column is critical to achieve optimal separation from other structurally similar siloxanes.
Following separation, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a unique pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte and its impurities are monitored, significantly enhancing sensitivity and reducing matrix interference.
Caption: Experimental workflow for GC-MS analysis.
Experimental Protocol: GC-MS for this compound Purity
This protocol is a representative method and may require optimization based on the specific instrument and impurities of interest.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as hexane or acetone.
-
An internal standard (e.g., n-dodecane) may be added for improved quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC (or equivalent).
-
Mass Spectrometer: Agilent 5975 MS (or equivalent).
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5) is recommended. Dimensions: 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-500) for initial impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities. Characteristic ions for this compound and related siloxanes should be monitored. For decamethylcyclopentasiloxane (a potential impurity), characteristic ions include m/z 355 and 267.[5][6]
-
3. Data Analysis:
-
Identification: Compare the mass spectra of the separated peaks with a reference library (e.g., NIST) to identify impurities.
-
Quantification: For known impurities, create a calibration curve using certified reference standards. Calculate the concentration of each impurity in the sample based on its peak area relative to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Quantification Tool
qNMR has emerged as a powerful primary analytical method for the direct quantification of substances without the need for a specific reference standard of the analyte.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
The Rationale Behind the qNMR Approach
In a ¹H qNMR experiment for this compound, the purity is determined by comparing the integral of a characteristic proton signal of the analyte to the integral of a signal from a certified internal standard of known purity and concentration. This approach provides a direct and absolute measure of the analyte's purity. The choice of a suitable internal standard is critical; it should have signals that do not overlap with those of the analyte or impurities and should be chemically stable. Maleic anhydride is a common choice for qNMR in organic solvents.
A key advantage of qNMR is its ability to provide structural information simultaneously with quantitative data. This can aid in the identification of unknown impurities.
Caption: Experimental workflow for qNMR analysis.
Experimental Protocol: ¹H qNMR for this compound Purity
This protocol provides a general framework for qNMR analysis.
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently mix until both the sample and the internal standard are fully dissolved.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent).
-
Solvent: CDCl₃. The residual solvent peak of CHCl₃ at 7.26 ppm can be used for referencing.[9]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 12 ppm).
-
3. Data Processing and Analysis:
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integration: Carefully integrate the characteristic signals of this compound and the internal standard. For this compound in CDCl₃, the methyl protons are expected to appear as a singlet around 0.1-0.2 ppm.[10]
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Head-to-Head Comparison: GC-MS vs. qNMR
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection and identification. | Direct measurement of nuclear spin resonance; signal intensity is proportional to the number of nuclei. |
| Selectivity | Excellent for separating complex mixtures of volatile compounds. | High for structurally distinct molecules. May have limitations with isomers or closely related compounds with overlapping signals. |
| Sensitivity | Very high, capable of detecting impurities at ppm to ppb levels.[11][12] | Generally lower than GC-MS, typically in the 0.1% range.[13] |
| Quantification | Requires certified reference standards for each impurity for accurate quantification. | Can provide absolute quantification using a single certified internal standard for multiple components.[7] |
| Identification | Provides definitive identification through mass spectral library matching.[3] | Provides detailed structural information, aiding in the identification of unknown impurities. |
| Sample Throughput | Relatively high, with modern systems allowing for automated analysis of many samples. | Can be lower due to longer relaxation delays required for accurate quantification. |
| Instrumentation | Widely available in analytical laboratories. | Requires a high-field NMR spectrometer, which may be less accessible. |
| Destructive? | Yes, the sample is consumed during the analysis. | No, the sample can be recovered after analysis.[8] |
| Typical Impurities Detected | Volatile and semi-volatile organic impurities, including other siloxanes. | A wide range of proton-containing impurities. |
Field-Proven Insights: Choosing the Right Tool for the Job
The choice between GC-MS and qNMR for the purity evaluation of this compound is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific analytical needs.
GC-MS is the preferred method for:
-
Trace-level impurity detection: Its high sensitivity makes it ideal for identifying and quantifying impurities at very low concentrations, which is often a regulatory requirement.
-
Complex impurity profiles: The chromatographic separation is invaluable when dealing with a large number of potential impurities with similar structures.
-
Screening for unknown volatile impurities: The full-scan MS data can be searched against extensive libraries to tentatively identify unexpected contaminants.
qNMR is the method of choice for:
-
Accurate and precise purity assignment of the main component: Its ability to provide an absolute purity value without a specific reference standard for this compound makes it a powerful tool for characterizing primary reference materials.
-
Orthogonal validation: qNMR serves as an excellent orthogonal technique to confirm the purity results obtained by chromatography-based methods like GC-MS, providing a more robust and trustworthy overall purity assessment.
-
Analysis of non-volatile or thermally labile impurities: While not the primary concern for this compound itself, qNMR can detect impurities that may not be amenable to GC analysis.
In a comprehensive quality control strategy, both techniques can be employed synergistically. GC-MS can be used for routine screening and quantification of known volatile impurities, while qNMR can be utilized for the definitive purity assignment of the bulk material and as a complementary technique to investigate any discrepancies or out-of-specification results. This dual-pronged approach ensures the highest level of scientific integrity and confidence in the quality of this compound for its intended applications.
References
-
Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Available from: [Link].
-
Chegg.com. The chemical shift values of this 1H NMR spectrum have been calibrated to the literature value of CHCl3 present in CDCl3 (7.26 ppm). 2016. Available from: [Link].
- Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.
-
ResearchGate. 1 H NMR chemical shifts (υ, ppm) in CDCl 3 for diastereoisomer 1. Available from: [Link].
-
ResearchGate. 1 H NMR chemical shifts (δ (ppm), CDCl3, 300.13 MHz, 21 °C) and 31 P{ 1.... Available from: [Link].
- Alopaeus, M.
-
Shimadzu. G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Available from: [Link].
- Piechota, G.
- CES-Silicones Europe. QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS.
- English, C.
-
NIST. Cyclopentasiloxane, decamethyl-. Available from: [Link].
- National Center for Biotechnology Information. Decamethylcyclopentasiloxane.
- European Commission. Opinion of the Scientific Committee on Consumer Safety on cyclomethicone (D4/D5). 2010.
- Journal of Chemical Education.
- National Center for Biotechnology Information. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed, 2020.
- ResearchGate.
- National Center for Biotechnology Information. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. PMC, 2020.
- DergiPark. Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal Care Products. 2022.
- Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
- ResearchGate. Safety Assessment of Cyclomethicone, Cyclotetrasiloxane, Cyclopentasiloxane, Cyclohexasiloxane, and Cycloheptasiloxane. 2011.
- ResearchGate. (PDF) Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants. 2015.
- Nanalysis. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. 2023.
- National Center for Biotechnology Information. Cyclomethicone.
- qNMR Exchange.
- Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2023.
- Cosmetic Ingredient Review. Amended Safety Assessment of Dimethicone, Methicone, and Substituted-Methicone Polymers as Used in Cosmetics. 2021.
- Office of Scientific and Technical Information.
- National Center for Biotechnology Information. Biocatalytic solutions to cyclomethicones problem in cosmetics. PMC, 2021.
- Gelest, Inc. 1,3,5,7,9-PENTAMETHYLCYCLOPENTASILOXANE, 90%. 2014.
- National Center for Biotechnology Information. Determining and reporting purity of organic molecules: why qNMR. PubMed, 2013.
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- 2. cir-safety.org [cir-safety.org]
- 3. This compound | 6166-86-5 | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Cyclopentasiloxane, decamethyl- [webbook.nist.gov]
- 6. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chemical shift values of this 1H NMR | Chegg.com [chegg.com]
- 10. kgroup.du.edu [kgroup.du.edu]
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- 13. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
Comparative Hydrolysis Kinetics of Cyclosiloxanes (D3–D6): A Technical Guide
Executive Summary
This guide provides a technical comparison of the hydrolytic stability of cyclic volatile methyl siloxanes (cVMS): hexamethylcyclotrisiloxane (D3 ), octamethylcyclotetrasiloxane (D4 ), decamethylcyclopentasiloxane (D5 ), and dodecamethylcyclohexasiloxane (D6 ).
Key Finding: Hydrolysis rates are inversely proportional to ring size, driven primarily by ring strain. D3 exhibits rapid hydrolysis due to its planar, strained structure (
Chemical Foundation & Ring Strain
The hydrolytic behavior of cyclosiloxanes is governed by the thermodynamics of the siloxane (
| Compound | Abbr. | Ring Size | Conformation | Ring Strain Energy (kcal/mol) | Relative Hydrolysis Rate |
| Hexamethylcyclotrisiloxane | D3 | 3 | Planar / Near-Planar | 3–5 | Fast (Reference) |
| Octamethylcyclotetrasiloxane | D4 | 4 | Puckered (Boat/Chair) | < 0.5 | Slow (~1000x slower than D3) |
| Decamethylcyclopentasiloxane | D5 | 5 | Puckered | ~0 | Very Slow |
| Dodecamethylcyclohexasiloxane | D6 | 6 | Puckered | ~0 | Extremely Slow |
Technical Insight: The silicon atom in D3 is forced into a constrained geometry with
Mechanisms of Hydrolysis
Hydrolysis of cyclosiloxanes is not a spontaneous process in neutral water for unstrained rings (D4-D6); it requires catalysis. The reaction follows pseudo-first-order kinetics where the observed rate constant (
Mechanistic Pathways
-
Acid-Catalyzed (
-like): Involves rapid protonation of the siloxane oxygen, weakening the bond, followed by water attack on the silicon. -
Base-Catalyzed (
): Direct nucleophilic attack by hydroxide ( ) on the silicon atom, forming a pentacoordinate transition state that rapidly collapses to open the ring.
The ultimate degradation product for all these species is Dimethylsilanediol (DMSD) .
Figure 1: Dual pathways for the hydrolytic ring-opening of cyclosiloxanes leading to Dimethylsilanediol (DMSD).
Comparative Hydrolysis Kinetics Data
The following data summarizes the hydrolytic stability at
| Parameter | D3 | D4 | D5 | D6 |
| Half-life ( | < 30 min | 3 days – 3 weeks* | > 60 days | > 100 days |
| Half-life ( | < 1 min | ~ 1 hour | ~ 10 hours | ~ 24 hours |
| Half-life ( | < 1 min | ~ 0.5 hours | ~ 5 hours | ~ 12 hours |
| Dominant Removal Path | Hydrolysis | Volatilization | Volatilization | Adsorption/Sedimentation |
*Note: D4 hydrolysis at neutral pH is extremely slow. Reported values vary based on co-solvent effects. In pure water, it is often considered hydrolytically stable. **In open water bodies, D4 and D5 are removed by volatilization (half-life ~ hours) much faster than they hydrolyze.
Experimental Protocol: Determination of Hydrolysis Rate
Standard: Adapted from OECD Test Guideline 111 (Hydrolysis as a Function of pH).
Objective
To determine the pseudo-first-order rate constant (
Challenges
-
Volatility: The system must be completely closed (zero headspace) to prevent loss of the test substance to the air.
-
Solubility: cVMS have extremely low water solubility (~50
for D4). A co-solvent (e.g., THF or Acetonitrile) is often required but must remain to avoid altering the solvent properties of water. -
Adsorption: Siloxanes adsorb strongly to glass. All glassware must be silanized or solvent-rinsed thoroughly during extraction.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for measuring siloxane hydrolysis rates.
Detailed Procedure
-
Buffer Preparation: Prepare sterile buffers at pH 4 (Citrate), pH 7 (Phosphate), and pH 9 (Borate). Degas to remove dissolved oxygen.
-
Spiking: Prepare a stock solution of the cyclosiloxane (e.g., D4) in acetonitrile. Spike the buffer to reach a final concentration of ~20
(below solubility limit). -
Incubation: Aliquot the solution into multiple headspace-free glass vials (sacrificial sampling method). Incubate at
. -
Sampling: At defined intervals (e.g., 0, 2, 4, 8, 24 hours), remove triplicate vials.
-
Extraction: Immediately add an equal volume of Hexane containing an internal standard (e.g., Tetrakis(trimethylsilyloxy)silane). Vortex vigorously for 1 minute to arrest the hydrolysis and extract the remaining siloxane.
-
Analysis: Analyze the organic layer via GC-MS in Selected Ion Monitoring (SIM) mode.
-
Target Ions: D4 (m/z 281), D5 (m/z 355).
-
-
Calculation: Plot
vs. time. The slope is .
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 111: Hydrolysis as a Function of pH.
- Xu, S., et al. (1998). "Kinetics and Mechanism of Hydrolysis of Octamethylcyclotetrasiloxane (D4) in Aqueous Solution." Environmental Science & Technology.
- Brooke, D. N., et al. (2009). "Environmental Risk Assessment Report: Octamethylcyclotetrasiloxane." Environment Agency UK.
- Kozerski, G. E., et al. (2014). "Hydrolysis of Decamethylcyclopentasiloxane (D5) in Aqueous Solutions." Environmental Toxicology and Chemistry.
Validation of Kinetic Models for Siloxane Reactions: A Comparative Guide
Executive Summary
The precise control of siloxane polymerization—specifically the Ring-Opening Polymerization (ROP) of cyclic siloxanes like octamethylcyclotetrasiloxane (
This guide compares the two dominant methodologies for kinetic validation: Discrete Offline Sampling (GC/NMR) versus Continuous In-Situ Monitoring (ATR-FTIR) . While offline methods provide granular molecular weight distribution data, this guide argues that In-Situ ATR-FTIR is the superior method for kinetic model validation due to its ability to capture rapid initial rates and equilibrium shifts without disrupting the reaction environment.
Part 1: The Challenge of Siloxane Kinetics
Validating a kinetic model for siloxane ROP requires accurate measurement of the monomer conversion rate (
The Kinetic Model (Simplified Equilibrium):
Where:
-
= Monomer concentration (
) - = Propagation rate constant
- = Active catalyst concentration
- = Equilibrium monomer concentration
Validation Failure Points:
-
Moisture Contamination: Siloxane ionic intermediates are terminated by ppm-levels of water. Opening a reactor to sample for GC introduces atmospheric moisture, killing the catalyst and skewing kinetic data.
-
Fast Equilibration: The reaction often reaches equilibrium within minutes at high temperatures. Discrete sampling (every 10-15 mins) misses the critical initial slope required to calculate
.
Part 2: Comparative Analysis of Validation Methodologies
Method A: Discrete Offline Sampling (GC-FID / Si NMR)
The Traditional Approach
Workflow: Aliquots are removed from the reactor, quenched (e.g., with sodium bicarbonate), and analyzed via Gas Chromatography (GC) to quantify specific cyclic species (
Method B: Continuous In-Situ Monitoring (ATR-FTIR)
The Advanced Approach
Workflow: A diamond-composite sensor probe is inserted directly into the reactor. Spectra are collected every 15–30 seconds. The kinetics are tracked by monitoring the shift in the Si-O-Si asymmetric stretching band (approx. 1070 cm
Performance Matrix
| Feature | Method A: Offline GC-FID | Method B: In-Situ ATR-FTIR |
| Data Density | Low (1 point every 10-30 mins) | High (1 point every 15-30 secs) |
| Moisture Control | Poor (Sampling introduces air) | Excellent (Closed system) |
| Species Specificity | High (Resolves | Moderate (Deconvolution required) |
| Kinetic Accuracy ( | Low (Misses initial rate) | High (Captures |
| Lag Time | 30-60 mins (Quench + Run time) | Real-time |
| Suitability | Final product purity analysis | Kinetic Model Validation |
Verdict: For validating kinetic models, Method B (In-Situ FTIR) is the requisite standard. Method A is suitable only for confirming final equilibrium distribution.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Validate the cationic ROP kinetic model of
Experimental Setup & Causality
-
Reactor: 100 mL double-walled glass reactor, dried at 120°C for 4 hours. Reason: Removes surface-adsorbed water that acts as a chain-transfer agent.
-
Probe: AgX halide fiber with Diamond ATR sensor. Reason: Diamond is resistant to the strong acid catalyst.
-
Atmosphere: Continuous
purge.
The Protocol
Step 1: Baseline & Background
-
Purge reactor with dry
. -
Collect air background spectrum.
-
Charge reactor with solvent (e.g., Toluene) if solution polymerization, or bulk
monomer. -
Heat to reaction temperature (e.g., 80°C).
-
Critical Step: Collect "Solvent/Monomer Reference" spectrum. This is
.
Step 2: Catalyst Injection & Initiation
-
Start data collection (Interval: 15 seconds).
-
Inject Triflic Acid (initiator) through a septum using a gas-tight syringe.
-
Observation: Immediate disappearance of the specific
ring vibration at 1075 cm and growth of the broad linear siloxane band at 1015 cm .
Step 3: Reaction Monitoring
-
Monitor until absorbance at 1075 cm
plateaus (Equilibrium reached). -
Inject quenching agent (e.g., Hexamethyldisilazane) to terminate.
Step 4: Data Processing (The Validation)
-
Apply Baseline Correction to the 900–1200 cm
region. -
Use Multivariate Curve Resolution (MCR) or peak height integration to convert Absorbance to Concentration
. -
Plot
vs. time. -
Validation Check: If the plot is linear (
), the first-order reversible kinetic model is valid. If non-linear, investigate induction periods (water contamination) or diffusion limitations.
Part 4: Visualizing the Mechanism & Workflow
Diagram 1: Cationic Ring-Opening Polymerization Pathway
This diagram illustrates the propagation and the competing back-biting reaction that complicates kinetic modeling.
Caption: Kinetic pathway of D4 ROP showing the reversible propagation and the back-biting side reaction that establishes equilibrium.
Diagram 2: In-Situ Validation Workflow
This diagram details the data flow from physical experiment to model validation.
Caption: Workflow for converting raw spectral data into validated kinetic parameters.
References
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
-
Chruściel, J. J., & Maxschelon, J. (2023). "Chemistry and Technology of Polysiloxanes: A Review". Polymers.[1][2][3][4] Link
-
Mettler Toledo. "Polymerization Reactions: Kinetics & Mechanism Investigation via In-situ FTIR". Application Note. Link
-
Cypryk, M. (2005). "Mechanism of the Acid-Catalyzed Polymerization of Cyclic Siloxanes". Macromolecular Symposia. Link
-
Dow Corning (via EPA). "Real-Time Siloxane Measurements at Landfill and Digester Sites using FTIR". EPA Archive. Link
Sources
Technical Guide: Confirming the Absence of Genotoxicity in Siloxane Compounds
Executive Summary
Objective: To provide a rigorous, evidence-based framework for validating the non-genotoxic profile of medical-grade siloxanes (specifically Polydimethylsiloxane - PDMS) compared to legacy polymer alternatives.
The Verdict: High-molecular-weight PDMS is biologically inert and non-genotoxic. However, the regulatory burden lies in proving the absence or safety of low-molecular-weight cyclic impurities (D4, D5, D6). This guide outlines the specific extraction strategies and modified assay protocols required to generate defensible safety data in compliance with ISO 10993-3 and ICH S2(R1).
Part 1: The Chemical Context – Linear vs. Cyclic
To design a valid genotoxicity study, one must distinguish between the functional polymer and its residuals.
-
Linear Siloxanes (PDMS): Large macromolecules (>100 kDa). Too large to cross cellular membranes or interact with nuclear DNA. Inherently non-genotoxic.[1]
-
Cyclic Siloxanes (D4, D5, D6): Small, volatile ring structures used as precursors. These are the primary targets of regulatory scrutiny (REACH, SCCS).
Part 2: Comparative Safety Profile
The following table contrasts Medical Grade Silicone with common alternatives, focusing on leachable genotoxicity risks.
| Feature | Medical Grade Silicone (PDMS) | Polyvinyl Chloride (PVC) | Natural Rubber Latex |
| Primary Genotox Risk | Low (Residual cyclics only) | High (Phthalates/DEHP, VCM residues) | Medium (Nitrosamines, Proteins) |
| Leachable Profile | Hydrophobic oligomers (inert) | Plasticizers (known endocrine disruptors) | Allergenic proteins, vulcanizing agents |
| OECD 471 (Ames) | Negative (Requires solvent mod) | Mixed (Dependant on additives) | Mixed (Nitrosamines are mutagenic) |
| Cellular Uptake | Negligible (Steric hindrance) | High (Small molecule leachables) | High (Soluble proteins) |
| Regulatory Status | USP Class VI, ISO 10993 | Restricted (DEHP), REACH concerns | High Alert (Sensitization) |
Part 3: Strategic Testing Framework (ISO 10993-3)
A standard "check-the-box" approach fails with siloxanes due to their hydrophobicity and volatility. The following workflow illustrates the correct tiered approach for a self-validating study.
Caption: Tiered genotoxicity assessment workflow emphasizing critical protocol modifications for volatile and hydrophobic siloxane extracts.
Part 4: Detailed Experimental Protocols
Protocol A: Sample Preparation (The "Dual-Solvent" Rule)
Rationale: Siloxanes are hydrophobic. Aqueous extraction (Saline) often yields a "false negative" because it fails to extract the relevant impurities (cyclics).
-
Standard: ISO 10993-12.
-
Method:
-
Polar Vehicle: Physiological Saline (0.9% NaCl). Extracts processing salts/residuals.
-
Non-Polar Vehicle: Ethanol (EtOH) or DMSO. Crucial Step: This extracts the lipophilic cyclic siloxanes (D4-D6).
-
Condition: Extraction at 37°C for 72 hours (Simulated Use) or 50°C for 72 hours (Exaggerated).
-
Protocol B: Modified Ames Test (OECD 471)
Rationale: Standard "Plate Incorporation" methods involve open incubation. Volatile impurities (D4/D5) will evaporate before interacting with the bacteria, causing a false negative.
Step-by-Step Methodology:
-
Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[4]
-
Metabolic Activation: ± S9 mix (rat liver homogenate) to detect pro-mutagens.[5]
-
The Modification (Pre-Incubation Method):
-
Mix bacteria, S9 (or buffer), and Test Extract in a tube before adding agar.
-
Incubate at 37°C for 20–30 minutes with shaking. This forces interaction between the volatile/hydrophobic extract and the bacteria in a liquid phase.
-
Add molten top agar and pour onto minimal glucose plates.
-
-
Alternative (Vapor Phase): For highly volatile fluids, use desiccators to trap vapors within the incubation chamber.
Protocol C: In Vitro Micronucleus Test (OECD 487)
Rationale: Siloxane extracts can form micro-droplets in aqueous cell media. These droplets can physically damage cell membranes or resemble micronuclei under a microscope, leading to "false positives."
Step-by-Step Methodology:
-
Cell Line: CHO (Chinese Hamster Ovary) or TK6 lymphoblastoid cells.
-
Exposure: Short term (3-6h) ± S9; Long term (24h) - S9.
-
The Modification (Cytochalasin B Block):
-
Use Cytochalasin B to block cytokinesis. This creates binucleated cells.
-
Scoring Rule: Only score micronuclei in binucleated cells. This proves the damage occurred during division and wasn't a pre-existing artifact.
-
-
Artifact Control:
-
Perform a "mock run" with the extract but without cells to visualize if the extract precipitates or forms droplets.
-
If droplets are present, centrifugation or filtration of the media after exposure but before slide preparation is required.
-
Part 5: Data Interpretation & Case Studies
When reviewing your data, the "Absence of Genotoxicity" is confirmed only if:
-
Dose-Response: There is NO dose-dependent increase in revertant colonies (Ames) or micronuclei frequency.
-
Cytotoxicity Check: You must observe some cytotoxicity (reduction in cell growth) at the highest dose to prove the cells were actually exposed to the test article. If there is 0% toxicity, you may have failed to extract the compound (solubility issue).
-
Concurrent Controls:
Case Study: D4 (Octamethylcyclotetrasiloxane) In a pivotal study cited by the SCCS, D4 was tested via OECD 471 (Ames) using the vapor phase protocol.
-
Result: Negative in all strains ± S9.
References
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2010).[2][3][8][9] Opinion on Cyclomethicone Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5).[2][9][10] SCCS/1241/10.[2] [Link]
-
International Organization for Standardization (ISO). (2014). ISO 10993-3:2014 Biological evaluation of medical devices — Part 3: Tests for genotoxicity, carcinogenicity and reproductive toxicity. [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Octamethylcyclotetrasiloxane (D4) - Genetic Toxicity. [Link][11]
Sources
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- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. kosmetyki-detergenty.pl [kosmetyki-detergenty.pl]
- 4. nucro-technics.com [nucro-technics.com]
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- 6. namsa.com [namsa.com]
- 7. In vitro toxicity assessment of polyvinyl chloride particles and comparison of six cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aces.su.se [aces.su.se]
- 9. D4/D5 regulation update: cyclosiloxanes in the EU | Prospector [ulprospector.ul.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. echa.europa.eu [echa.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pentamethylcyclopentasiloxane
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of pentamethylcyclopentasiloxane and related cyclic siloxanes within a laboratory setting. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource, offering not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Understanding the Compound: this compound
This compound belongs to a class of cyclic volatile methylsiloxanes (cVMS). A prominent and commercially significant member of this family is Decamethylcyclopentasiloxane (D5), which will be used as a representative compound for the purposes of this guide. These compounds are valued in various applications for their low surface tension, high spreadability, and unique volatility. However, these same properties, combined with their environmental persistence, necessitate stringent disposal protocols.
The primary concerns guiding the disposal of this compound are its flammability and its potential for long-lasting harmful effects on aquatic life[1][2]. Therefore, the core principle of its disposal is to prevent its release into the environment, particularly into waterways and sewer systems[3][4].
Core Directive: Waste Characterization and Segregation
The foundational step in proper chemical disposal is accurate waste characterization. This compound must be managed as a hazardous waste.
Key Disposal Principles:
-
Do Not Drain Dispose: Under no circumstances should this chemical be poured down the sink or into any drainage system. This is to prevent aquatic toxicity[1][3].
-
Environmental Release Prevention: All handling and disposal steps must be conducted in a manner that avoids release into the environment[3][5].
-
Segregated Waste Stream: This chemical waste must be collected in a dedicated, properly labeled hazardous waste container, separate from other waste streams.
The following table summarizes the key hazard and disposal information for Decamethylcyclopentasiloxane, a representative this compound.
| Parameter | Value | Source |
| Hazard Classification | Flammable Liquid, Category 4 | Sigma-Aldrich |
| Hazard Statements | H227: Combustible liquid | Sigma-Aldrich |
| H411: Toxic to aquatic life with long lasting effects | PCC Group[2] | |
| Primary Disposal Route | Incineration at an approved waste disposal plant | Gelest, Inc.[5], Sigma-Aldrich |
| UN Number | 1993 (for Flammable liquids, n.o.s.) | Gelest, Inc.[5] |
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the routine disposal of this compound waste generated during laboratory operations.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The rationale is to prevent skin and eye contact and to mitigate inhalation risks.
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn[5].
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is required[5].
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, a NIOSH-certified organic vapor respirator is recommended[5].
3.2. Waste Collection
-
Select an Appropriate Container: Use a designated, leak-proof container that is compatible with flammable organic liquids. The container must have a secure screw-top cap.
-
Label the Container: The container must be clearly labeled with a hazardous waste tag before any waste is added[6]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Environmental Hazard")
-
The date accumulation started.
-
-
Transfer the Waste: Carefully pour the waste this compound into the labeled container using a funnel to prevent spills.
-
Secure the Container: Tightly close the container cap after each addition.
-
Storage: Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources[5]. It should be stored in a secondary containment bin to mitigate the impact of any potential leaks.
3.3. Disposal of Contaminated Materials
-
Empty Containers: The original, now empty, containers of this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself[3]. They should not be rinsed into the drain.
-
Contaminated Labware: Disposable items such as pipette tips, wipes, and gloves that are contaminated with this compound should be placed in a sealed bag, labeled as hazardous waste, and disposed of through your institution's chemical waste program.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Remove Ignition Sources: Extinguish any open flames and turn off equipment that could create a spark[5].
-
Ventilate the Area: Increase ventilation to the area where the spill occurred.
-
Contain the Spill: Use an absorbent, inert material such as sand, diatomaceous earth, or a universal binding agent to contain and absorb the spilled liquid[4]. Do not use combustible materials like paper towels to absorb large spills.
-
Collect the Absorbed Waste: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated hazardous waste container for disposal[5].
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the contaminated cleaning water and dispose of it as hazardous waste[3][4].
-
Report the Spill: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance
Disposal of this compound is governed by local and national regulations for hazardous waste management, such as the Resource Conservation and Recovery Act (RCRA) in the United States. It is the responsibility of the waste generator (the laboratory) to ensure that all procedures, from accumulation to final disposal, are fully compliant[7][8]. This includes using a manifest system for off-site transportation of the waste and ensuring it is sent to a permitted treatment, storage, and disposal facility (TSDF)[8].
By adhering to this guide, you contribute to a safer laboratory environment and ensure the protection of our ecosystem, reinforcing the trust placed in us as scientific professionals.
References
- Safety Data Sheet: Decamethylcyclopentasiloxane. Chemos GmbH&Co.KG.
- Safety Data Sheet: Polydimethylsiloxane. Carl ROTH.
- Safety Data Sheet: Decamethylcyclopentasiloxane. Sigma-Aldrich.
- DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet. California Department of Toxic Substances Control.
- Siloxanes in the Waste Stream. Sanborn Head.
- How to Effectively Limit Greenhouse Gas Emissions and Cre
- How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego.
- Safety D
- 1,3,5,7,9-PENTAMETHYLCYCLOPENTASILOXANE, 90% Safety D
- Hazardous Waste Characteristics. US EPA.
- Waste Disposal Guidance. UC San Diego Blink.
- Safety D
- Hazardous Materials - VTA.
- Use Report for Octamethylcyclotetra- siloxane (D4). US EPA.
- Managing Hazardous Waste. California Department of Toxic Substances Control.
Sources
A Senior Application Scientist's Guide to Handling Pentamethylcyclopentasiloxane with Confidence
Welcome to your essential guide for the safe and effective handling of Pentamethylcyclopentasiloxane. In the fast-paced environment of research and development, a deep understanding of the materials you work with is paramount to both groundbreaking discoveries and the unwavering safety of your team. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in scientific principles and field-proven best practices. Our goal is to empower you with the knowledge to handle this chemical not just safely, but with the confidence that comes from understanding the "why" behind each procedural step.
Understanding the Inherent Risks of this compound
This compound is a valuable organosiloxane compound, but its utility comes with inherent properties that demand respect and careful management. At its core, it is a flammable liquid and vapor , a primary consideration for all handling and storage protocols[1]. Vapors are heavier than air, meaning they can accumulate in low-lying areas and travel to distant ignition sources[2].
Beyond its flammability, direct contact poses a risk of skin and eye irritation [1][2]. While not classified as acutely toxic, repeated or prolonged exposure can lead to dermatitis[3]. Therefore, our protocols are designed to minimize direct contact and control vapor release.
Key hazards to be aware of include:
-
Flammability: The compound has a flashpoint that classifies it as a flammable liquid, necessitating strict control of ignition sources[1].
-
Vapor Accumulation: Vapors can form explosive mixtures with air[2].
-
Reactivity: It is incompatible with strong oxidizing agents, alkalis, metal salts, and precious metals[1][3]. Contact with these can lead to hazardous reactions, including the potential generation of hydrogen gas[1].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound. The rationale behind each selection is to create a comprehensive barrier against the identified hazards.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-top operations (small quantities) | Chemical goggles (Contact lenses should not be worn)[1] | Neoprene or nitrile rubber gloves[1] | Lab coat | Not typically required if handled in a certified chemical fume hood. |
| Weighing and transferring | Chemical goggles[1] | Neoprene or nitrile rubber gloves[1] | Lab coat or chemical-resistant apron[3] | Required if outside of a fume hood or if vapors may accumulate. A NIOSH-certified organic vapor respirator is recommended[1]. |
| Large volume handling (>1L) | Chemical goggles and a face shield[4] | Neoprene or nitrile rubber gloves[1] | Chemical-resistant suit or coveralls[3] | NIOSH-certified organic vapor respirator[1] |
| Spill cleanup | Chemical goggles and a face shield[4] | Neoprene or nitrile rubber gloves[1] | Chemical-resistant suit or coveralls[3] | NIOSH-certified organic vapor respirator[1] |
Causality in PPE Selection:
-
Chemical Goggles vs. Safety Glasses: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of this compound. Chemical goggles are essential to prevent eye irritation[1][5].
-
Neoprene or Nitrile Gloves: These materials have been shown to be resistant to the chemical, providing a durable barrier during handling. Always inspect gloves for any signs of degradation or perforation before use[1][4].
-
Respiratory Protection: The use of a NIOSH-certified organic vapor respirator is crucial in scenarios where ventilation is insufficient to maintain exposure levels below occupational limits, or during spills, as inhaling the mist or vapor is a primary route of exposure to be avoided[1][2].
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow is designed to be a self-validating system, with checks and balances to mitigate risks.
Storage and Handling
Proper storage is the first step in safe handling. This compound should be stored in a cool, dry, well-ventilated area, away from heat, sparks, open flames, and direct sunlight[3][6]. Keep containers tightly closed to prevent the escape of vapors[2].
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a certified chemical fume hood is available and functioning correctly. The work area should be free of ignition sources[7]. Have a spill kit readily accessible.
-
Grounding: When transferring the chemical, it is critical to ground and bond containers and receiving equipment to prevent the buildup of static electricity, which could ignite the vapors[1].
-
Tool Selection: Use only non-sparking tools for opening and closing containers or for any other manipulation[1].
-
Dispensing: When dispensing, do so slowly and carefully to minimize splashing and vapor generation.
-
Post-Handling: After handling, wash hands and other exposed areas with mild soap and water. Contaminated clothing should be removed and laundered before reuse[1].
Safe Handling Workflow Diagram
Caption: A visual representation of the key steps for the safe handling of this compound.
Spill and Emergency Plan
In the event of a spill, a swift and well-rehearsed response is critical to ensuring the safety of all personnel.
Immediate Steps for Spill Management:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area, except for those involved in the cleanup.
-
Remove Ignition Sources: If it can be done safely, remove all sources of ignition from the area[3].
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth[2]. Do not use combustible materials like sawdust.
-
Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal[1].
-
Decontamination: Clean the spill area thoroughly with soap and water.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step. All waste must be handled in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name[8].
-
Storage of Waste: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Incineration is a common disposal method[1].
Under no circumstances should this compound be disposed of down the drain or in regular trash[2].
By adhering to this comprehensive guide, you are not only ensuring your own safety but also contributing to a culture of safety and responsibility within your institution. Your commitment to these principles is the bedrock of scientific advancement.
References
-
RITTER. Safety Data Sheet: Decamethylcyclopentasiloxane. Retrieved from [Link]
-
Gelest, Inc. (2014, December 18). Safety Data Sheet: 1,3,5,7,9-PENTAMETHYLCYCLOPENTASILOXANE, 90%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Decamethylcyclopentasiloxane. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Polydimethylsiloxane. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]
-
Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Dodecamethylpentasiloxane. Retrieved from [Link]
-
Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. ritter.de [ritter.de]
- 8. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
